molecular formula C46H91N3O6S6 B15573339 Lipid 9

Lipid 9

Cat. No.: B15573339
M. Wt: 974.6 g/mol
InChI Key: PPSBOINVHLUJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipid 9 is a useful research compound. Its molecular formula is C46H91N3O6S6 and its molecular weight is 974.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H91N3O6S6

Molecular Weight

974.6 g/mol

IUPAC Name

6-(butyldisulfanyl)hexyl 3-[3-[3-[bis[3-[6-(butyldisulfanyl)hexoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate

InChI

InChI=1S/C46H91N3O6S6/c1-5-8-38-56-59-41-20-14-11-17-35-53-44(50)25-29-47-28-23-30-48(4)31-24-32-49(33-26-45(51)54-36-18-12-15-21-42-60-57-39-9-6-2)34-27-46(52)55-37-19-13-16-22-43-61-58-40-10-7-3/h47H,5-43H2,1-4H3

InChI Key

PPSBOINVHLUJGH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Lipid 9 (Lipid A9) and its Mechanism of Action in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and delivering mRNA to target cells. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in mRNA encapsulation and its subsequent release into the cytoplasm. This technical guide provides a comprehensive overview of a specific ionizable lipid, Lipid 9 (also known as Lipid A9), detailing its mechanism of action, formulation protocols, and available performance data in the context of mRNA delivery.

Core Concepts in LNP-mediated mRNA Delivery

Lipid nanoparticles are typically composed of four main components, each with a specific function:

  • Ionizable Cationic Lipid: This is the most critical component for mRNA delivery. At a low pH (during formulation), it is positively charged, allowing it to complex with the negatively charged mRNA. At physiological pH (in the bloodstream), it is neutral, reducing toxicity. In the acidic environment of the endosome, it becomes protonated again, facilitating endosomal escape.[1][2][3][4]

  • Helper Phospholipid: Typically a zwitterionic lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), this lipid aids in the structural integrity of the LNP and can influence its fusogenicity.[5]

  • Cholesterol: This structural lipid modulates the fluidity and stability of the LNP membrane.[5][6]

  • PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that resides on the surface of the LNP. It provides a hydrophilic shield that prevents aggregation, reduces clearance by the immune system, and increases circulation time.[5]

The overall mechanism of LNP-mediated mRNA delivery involves the encapsulation of mRNA within the LNP, systemic circulation, cellular uptake (often via endocytosis), endosomal escape of the mRNA into the cytoplasm, and finally, translation of the mRNA into the desired protein by the cell's machinery.[7][8]

This compound (Lipid A9): Properties and Mechanism of Action

This compound, more specifically identified in the scientific literature as Lipid A9, is a proprietary ionizable cationic lipid developed by Acuitas Therapeutics.[9] It has been utilized in the formulation of LNPs for the in vivo delivery of both mRNA and siRNA.[1][10]

Chemical Properties:

  • Chemical Name: 1,19-Bis(2-butyloctyl) 10-[--INVALID-LINK--amino]nonadecanedioate[10]

  • CAS Number: 2036272-50-9[1][10]

  • pKa: 6.27[1][10][11]

The pKa of an ionizable lipid is a critical parameter that dictates its ionization state at different pH values. A pKa in the range of 6.2-6.7 is generally considered optimal for effective endosomal escape.[12] With a pKa of 6.27, Lipid A9 is designed to be largely neutral at the physiological pH of 7.4, minimizing interactions with blood components and non-target cells. Upon internalization into the endosome, where the pH drops to around 5.0-6.5, the tertiary amine group of Lipid A9 becomes protonated, leading to a net positive charge.

Mechanism of Action:

The mechanism of action for Lipid A9 in mRNA delivery follows the general principles of ionizable lipids within an LNP formulation.

G cluster_formulation LNP Formulation (Low pH) cluster_circulation Systemic Circulation (Physiological pH ~7.4) cluster_intracellular Intracellular Trafficking cluster_translation Protein Production Lipid_A9_pos Lipid A9 (+ve charge) mRNA_neg mRNA (-ve charge) Lipid_A9_pos->mRNA_neg Electrostatic Interaction LNP LNP Lipid_A9_pos->LNP Self-Assembly mRNA_neg->LNP Self-Assembly Helper_Lipids Helper Lipids Helper_Lipids->LNP Self-Assembly PEG_Lipid PEG-Lipid PEG_Lipid->LNP Self-Assembly LNP_neutral LNP with Neutral Lipid A9 Surface Cell_Uptake Cell_Uptake LNP_neutral->Cell_Uptake ApoE Binding & Receptor-Mediated Endocytosis Endosome Endosome (pH 5.0-6.5) Cell_Uptake->Endosome LNP_in_Endosome LNP in Endosome Endosome->LNP_in_Endosome Lipid_A9_protonated Lipid A9 Protonation (+ve charge) LNP_in_Endosome->Lipid_A9_protonated Membrane_Destabilization Interaction with Anionic Endosomal Lipids Lipid_A9_protonated->Membrane_Destabilization Endosomal_Escape mRNA Release into Cytoplasm Membrane_Destabilization->Endosomal_Escape Ribosome Ribosome Endosomal_Escape->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Figure 1. Mechanism of Lipid A9-mediated mRNA delivery.

  • mRNA Encapsulation: During the formulation process at a low pH, the amine headgroup of Lipid A9 is positively charged, facilitating the electrostatic interaction and condensation of the negatively charged mRNA molecules. This process, along with the other lipid components, leads to the self-assembly of LNPs with the mRNA cargo encapsulated within the core.

  • Cellular Uptake: Once administered in vivo, the LNPs circulate at physiological pH, where Lipid A9 is predominantly neutral. The PEG-lipid on the surface helps to prevent opsonization and clearance. The LNPs are taken up by cells, often through apolipoprotein E (ApoE)-mediated binding to low-density lipoprotein receptors (LDLR) on the cell surface, leading to endocytosis.

  • Endosomal Escape: Inside the endosome, the pH drops, causing the protonation of Lipid A9's tertiary amine. This positive charge allows the ionizable lipid to interact with the negatively charged lipids of the endosomal membrane, such as phosphatidylserine. This interaction is thought to induce a non-bilayer lipid phase (e.g., an inverted hexagonal HII phase), leading to the destabilization and rupture of the endosomal membrane.[1][2][3] This critical step allows the encapsulated mRNA to be released into the cytoplasm.

  • Protein Translation: Once in the cytoplasm, the mRNA is translated by the cellular ribosomes, resulting in the production of the encoded protein.

Quantitative Data and Performance

While extensive head-to-head comparative data for Lipid A9 against other common ionizable lipids for mRNA delivery is limited in publicly available literature, some studies provide insights into its performance.

Table 1: Physicochemical Properties of Lipid A9 LNPs (Representative Data)

ParameterValueMethodReference
pKa 6.27TNS Assay[1][10][11]
Particle Size (Z-average) ~80-120 nmDynamic Light Scattering (DLS)[13][14]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[13][14]
Encapsulation Efficiency > 90%RiboGreen Assay[15][]

Note: Particle size and PDI are highly dependent on the specific formulation parameters, including lipid ratios, flow rates during microfluidic mixing, and the mRNA cargo.

In Vivo Performance:

  • Immune Response: In studies using siRNA, LNPs formulated with Lipid A9 were shown to increase plasma levels of the chemokine CCL2, indicating an activation of the innate immune response. This adjuvant effect can be beneficial for vaccine applications.[1][10]

Comparative Context:

For context, studies comparing other clinically relevant ionizable lipids, such as SM-102 (Moderna) and ALC-0315 (Pfizer-BioNTech), have shown that SM-102 may lead to higher protein expression upon intramuscular delivery.[2] The specific structural features of an ionizable lipid, such as the headgroup, linker, and lipid tails, all contribute to its in vivo performance.[12][18]

Experimental Protocols

The following are detailed methodologies for the formulation, characterization, and evaluation of Lipid A9-containing mRNA LNPs.

LNP Formulation via Microfluidic Mixing

This protocol is adapted from standard procedures for LNP formulation and can be applied using a microfluidic mixing device such as the NanoAssemblr platform.[10]

G cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Buffer Exchange Lipid_Stock Lipid Stock in Ethanol (Lipid A9, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Device Microfluidic Device Lipid_Stock->Microfluidic_Device Organic Phase mRNA_Stock mRNA in Aqueous Buffer (e.g., Sodium Acetate, pH 4.0) mRNA_Stock->Microfluidic_Device Aqueous Phase LNP_Formation Rapid Mixing & Self-Assembly Microfluidic_Device->LNP_Formation Dialysis Dialysis against PBS (pH 7.4) LNP_Formation->Dialysis Final_LNP Purified mRNA-LNPs Dialysis->Final_LNP G cluster_analysis Analysis Methods Cell_Culture Seed cells in a multi-well plate LNP_Treatment Treat cells with mRNA-LNPs Cell_Culture->LNP_Treatment Incubation Incubate for 24-48 hours LNP_Treatment->Incubation Protein_Expression_Analysis Analyze protein expression Incubation->Protein_Expression_Analysis Luciferase_Assay Luciferase Assay (for Luc mRNA) Protein_Expression_Analysis->Luciferase_Assay Flow_Cytometry Flow Cytometry (for fluorescent protein mRNA) Protein_Expression_Analysis->Flow_Cytometry Western_Blot Western Blot Protein_Expression_Analysis->Western_Blot

References

The Dawn of a New Era in Drug Delivery: A Technical Guide to the Discovery and Synthesis of Novel Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines, most notably exemplified by the rapid development of COVID-19 vaccines, has thrust ionizable lipids into the spotlight.[1] These specialized lipids are the cornerstone of lipid nanoparticle (LNP) delivery systems, playing a pivotal role in encapsulating and protecting delicate nucleic acid payloads and facilitating their entry into target cells.[] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel ionizable lipids, detailing the experimental protocols, presenting key quantitative data, and visualizing the intricate pathways and workflows that govern their efficacy.

The Imperative for Innovation: Driving Forces Behind Novel Ionizable Lipid Discovery

The success of existing LNP-based drugs has catalyzed a surge in research aimed at developing next-generation ionizable lipids with improved potency, enhanced safety profiles, and tissue-specific targeting capabilities. Key drivers for this innovation include:

  • Enhanced Efficacy: The therapeutic threshold for some applications, such as mRNA-encoded CRISPR therapeutics, requires significantly higher protein expression than vaccines, demanding more potent delivery vehicles.[3][4]

  • Improved Safety and Biodegradability: To minimize potential side effects and accumulation, especially for therapies requiring repeated administration, there is a strong emphasis on creating biodegradable ionizable lipids that break down into non-toxic metabolites.[1][]

  • Tissue-Specific Targeting: Moving beyond liver-tropic delivery, a major goal is to engineer ionizable lipids that can selectively deliver their cargo to other organs and tissues, opening up new therapeutic avenues.[5]

Charting the Course: High-Throughput Discovery of Novel Ionizable Lipids

The vast chemical space of potential ionizable lipids necessitates high-throughput screening (HTS) methodologies to accelerate the discovery of lead candidates.[6][7] Combinatorial chemistry has emerged as a powerful tool, enabling the rapid synthesis of large and diverse lipid libraries.[8][9][10]

A typical high-throughput workflow for the discovery of novel ionizable lipids is depicted below:

high_throughput_workflow cluster_synthesis Combinatorial Synthesis cluster_formulation LNP Formulation cluster_screening High-Throughput Screening cluster_validation In Vivo Validation Amine Amine Head Groups Reaction Multi-component Reaction (e.g., Ugi, Passerini) Amine->Reaction LipidTailA Lipid Tails A LipidTailA->Reaction LipidTailB Lipid Tails B LipidTailB->Reaction LipidLibrary Diverse Ionizable Lipid Library Reaction->LipidLibrary Microfluidics Microfluidic Mixing LipidLibrary->Microfluidics mRNA mRNA mRNA->Microfluidics Excipients Helper Lipids, Cholesterol, PEG-Lipid Excipients->Microfluidics LNP_Library LNP Library Microfluidics->LNP_Library InVitroScreen In Vitro Screening (e.g., Luciferase Assay) LNP_Library->InVitroScreen Characterization Physicochemical Characterization (Size, pKa, Encapsulation) LNP_Library->Characterization HitIdentification Hit Identification InVitroScreen->HitIdentification Characterization->HitIdentification InVivoTesting In Vivo Studies (Animal Models) HitIdentification->InVivoTesting LeadOptimization Lead Optimization InVivoTesting->LeadOptimization signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Endosomal Trafficking & Escape cluster_translation Protein Translation LNP LNP in Bloodstream ApoE ApoE Binding LNP->ApoE Endocytosis Endocytosis (Clathrin-mediated, Macropinocytosis) ApoE->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Protonation Ionizable Lipid Protonation LateEndosome->Protonation MembraneFusion Endosomal Membrane Interaction & Fusion Protonation->MembraneFusion mRNARelease mRNA Release into Cytoplasm MembraneFusion->mRNARelease Translation Translation by Ribosomes mRNARelease->Translation TherapeuticProtein Therapeutic Protein Translation->TherapeuticProtein

References

Physicochemical properties of Lipid A9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Lipid A9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A9, also known as Acuitas A9, is a synthetic, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its unique physicochemical properties, particularly its pH-dependent charge, are fundamental to its function, enabling efficient encapsulation of negatively charged nucleic acids during formulation and facilitating their release into the cytoplasm following cellular uptake. This guide provides a comprehensive overview of the known physicochemical properties of Lipid A9, detailed experimental protocols for its use, and an examination of the biological pathways it influences.

Physicochemical Properties of Lipid A9

The functionality of Lipid A9 in a drug delivery context is directly derived from its chemical structure and resulting physical properties. As an ionizable lipid, its most critical characteristic is the pKa of its dimethylamine (B145610) headgroup, which dictates the pH at which it transitions from a neutral to a positively charged state.[1] This property is central to both the formulation process and the mechanism of endosomal escape.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Lipid A9 compiled from various suppliers and literature sources.

PropertyValueReference(s)
CAS Number 2036272-50-9[2][3][4][5]
Chemical Name bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate[2][3]
Molecular Formula C₅₇H₁₁₂N₂O₅[2][3][4][6]
Molecular Weight 905.5 g/mol [2][3][4]
pKa 6.27 - 6.5[1][3][4]
Appearance Oil[5]
Purity ≥95% - >98%[2][3][4][5]
Solubility Soluble in Ethanol, DMSO, DMF, Chloroform[3][4]
Storage Conditions -20°C[4][5]
Stability ≥ 2 years (when stored properly)[2][5]

Role and Mechanism in Lipid Nanoparticles

The utility of Lipid A9 is realized in its role within a multi-component LNP formulation, which typically includes a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid.[7] The ionizable nature of Lipid A9 is the cornerstone of LNP function, as illustrated below.

G cluster_formulation LNP Formulation (Acidic pH, ~4.0) cluster_circulation Systemic Circulation (Physiological pH, ~7.4) cluster_release Endosomal Release (Acidic pH, ~5.0-6.5) A9_unprotonated Lipid A9 (Neutral) H_ion H+ A9_unprotonated->H_ion Protonation A9_protonated Lipid A9 (Cationic, +) H_ion->A9_protonated LNP_core LNP Core Formation A9_protonated->LNP_core Electrostatic Interaction RNA mRNA/siRNA (-) RNA->LNP_core Electrostatic Interaction LNP_circ Stable, Neutral LNP LNP_core->LNP_circ Dialysis to neutral pH Cell Target Cell LNP_circ->Cell Cellular Uptake (Endocytosis) Endosome Endosome (H+) Cell->Endosome A9_reprotonated Lipid A9 (Cationic, +) Endosome->A9_reprotonated Re-protonation Membrane_disrupt Membrane Disruption A9_reprotonated->Membrane_disrupt Interaction with endosomal membrane RNA_release RNA Release to Cytoplasm Membrane_disrupt->RNA_release G cluster_nuc Gene Transcription LNP LNP (with Lipid A9) TLR4 TLR4/MD-2 Complex LNP->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IRFs IRF3/7 TAK1->IRFs Activation via TBK1/IKKε (not shown) NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus IRFs->Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., CCL2, IL-6) Nucleus->Cytokines G cluster_formulation 1. LNP Formulation cluster_char 2. Physicochemical Characterization cluster_bio 3. Biological Evaluation Lipid_Prep Prepare Lipid Mix (Lipid A9 in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing RNA_Prep Prepare Aqueous Phase (RNA in Citrate Buffer) RNA_Prep->Mixing Purify Dialysis & Concentration Mixing->Purify DLS Size & PDI (DLS) Purify->DLS QC Zeta Zeta Potential Purify->Zeta QC Ribo Encapsulation Efficiency (RiboGreen Assay) Purify->Ribo QC TNS pKa (TNS Assay) Purify->TNS QC InVitro In Vitro Transfection (e.g., HEK293T cells) Purify->InVitro InVivo In Vivo Administration (e.g., Mouse IV/IM) Purify->InVivo Efficacy Protein Expression / Gene Knockdown InVitro->Efficacy Cytokine Immune Response Assay (e.g., CCL2 ELISA) InVivo->Cytokine InVivo->Efficacy

References

A Technical Guide to the Role of Novel Ionizable Lipids in Lipid Nanoparticle Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Lipid 9" is not a standardized or widely recognized nomenclature in the scientific literature on lipid nanoparticles (LNPs). Therefore, this guide will use "this compound" as a placeholder for a hypothetical, novel ionizable lipid to illustrate the crucial role such molecules play in the formation and function of LNPs for therapeutic delivery.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3] The efficacy of these delivery vehicles is critically dependent on their composition, which typically includes four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][4][5][6] Among these, the ionizable lipid is arguably the most critical component, responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[1][7][8] This guide provides an in-depth look at the role of novel ionizable lipids, exemplified by our hypothetical "this compound," in the formation and function of LNPs.

Core Function of Ionizable Lipids in LNP Formation and Delivery

Ionizable lipids are amphiphilic molecules that possess a unique pH-responsive character.[9] They have a tertiary amine head group that is neutral at physiological pH (around 7.4) but becomes positively charged in acidic environments (pH below their pKa value).[6][10] This property is central to their function in LNPs:

  • Nucleic Acid Encapsulation: During LNP formulation, which is typically performed at a low pH (e.g., pH 4), the ionizable lipid is positively charged.[6] This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA, leading to efficient encapsulation within the LNP core.[6]

  • In Vivo Stability: Once in the bloodstream, where the pH is neutral, the ionizable lipid's surface charge becomes neutral. This minimizes non-specific interactions with anionic cell membranes and serum proteins, reducing toxicity and increasing circulation time.[1][10]

  • Endosomal Escape: After an LNP is taken up by a target cell via endocytosis, it is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, giving it a positive charge.[10] This charge can then interact with the negatively charged lipids of the endosomal membrane, disrupting the membrane and facilitating the release of the nucleic acid payload into the cytoplasm, a crucial step for therapeutic effect.[7][10]

The chemical structure of the ionizable lipid, including its head group, linker, and hydrophobic tails, significantly influences the physicochemical properties and biological activity of the resulting LNPs.[5][11]

Quantitative Data on LNP Formulations

The table below summarizes hypothetical quantitative data for LNPs formulated with a standard ionizable lipid (e.g., SM-102) versus our novel "this compound," illustrating the potential improvements sought in novel lipid design.

ParameterStandard LNP (with SM-102)Novel LNP (with "this compound")Method of Measurement
Particle Size (Diameter, nm) 80 - 10070 - 90Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.15Dynamic Light Scattering (DLS)
Zeta Potential (mV) at pH 7.4 -5 to +5-2 to +2Laser Doppler Velocimetry
Encapsulation Efficiency (%) > 90%> 95%RiboGreen Assay
In Vitro Transfection Efficiency HighVery HighLuciferase Reporter Assay
In Vivo Protein Expression EffectiveMarkedly IncreasedELISA or Western Blot

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of LNPs.

1. LNP Formulation via Microfluidic Mixing:

  • Lipid Preparation: Prepare a lipid mixture in ethanol (B145695). For a typical formulation, the molar ratio might be 50% ionizable lipid ("this compound"), 10% DSPC (helper lipid), 38.5% cholesterol, and 1.5% PEG-lipid.[11]

  • Nucleic Acid Preparation: Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device (e.g., a NanoAssemblr) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs.

  • Purification: Remove the ethanol and unincorporated components through dialysis or tangential flow filtration against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Characterization of LNPs:

  • Particle Size and Polydispersity: Measure the hydrodynamic diameter and PDI of the LNP suspension using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs in a neutral buffer using Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay like the RiboGreen assay. The fluorescence of the dye increases significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the percentage of encapsulated nucleic acid can be calculated.

  • In Vitro Transfection: Incubate cells in culture (e.g., HeLa cells) with LNPs containing a reporter mRNA (e.g., encoding luciferase). After a set time, lyse the cells and measure the reporter protein activity to assess transfection efficiency.

Visualizations

Diagram 1: LNP Components and Their Functions

LNP_Components cluster_LNP Lipid Nanoparticle (LNP) cluster_Functions Functions LNP_Core Aqueous Core with Nucleic Acid (mRNA/siRNA) Ionizable_Lipid Ionizable Lipid ('this compound') Helper_Lipid Helper Lipid (e.g., DSPC) Encapsulation Encapsulation & Endosomal Escape Ionizable_Lipid->Encapsulation Cholesterol Cholesterol Structure Structural Integrity Helper_Lipid->Structure PEG_Lipid PEGylated Lipid Stability Stability & Fluidity Cholesterol->Stability Circulation Prolonged Circulation PEG_Lipid->Circulation

Caption: Key components of a lipid nanoparticle and their primary functions.

Diagram 2: Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_Evaluation Functional Evaluation Lipid_Prep Prepare Lipid Mix (in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Prepare Nucleic Acid (in Aqueous Buffer, pH 4) NA_Prep->Mixing Purification Purification (Dialysis/TFF) Mixing->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Purification->EE In_Vitro In Vitro Transfection (Cell Culture) Purification->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo LNP_Delivery_Pathway cluster_Extracellular Extracellular Space (pH 7.4) cluster_Intracellular Intracellular LNP LNP with 'this compound' (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome/Lysosome (pH ~5.0) 'this compound' becomes positively charged Endosome->Late_Endosome Escape Endosomal Escape Late_Endosome->Escape mRNA_Release mRNA Release Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

References

Lipid 9 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lipid A9

Disclaimer: The user request specified "Lipid 9". Initial research revealed ambiguity, with "this compound" potentially referring to two distinct molecules. This guide focuses on the ionizable cationic lipid designated as Lipid A9 (CAS Number: 2036272-50-9) , due to the greater availability of comprehensive technical data for this compound, which is pertinent to researchers, scientists, and drug development professionals.

Introduction

Lipid A9 is an ionizable cationic lipid that has gained prominence in the field of nucleic acid delivery.[1][2][3] Its unique chemical structure allows for the efficient encapsulation of genetic material, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into lipid nanoparticles (LNPs). These LNPs serve as protective carriers, facilitating the delivery of their cargo into target cells in vivo.[1][4] The ionizable nature of Lipid A9, with a pKa of approximately 6.27 to 6.5, is crucial for both the stable formulation of LNPs and the subsequent endosomal escape of the payload within the acidic environment of the endosome, a critical step for therapeutic efficacy.[1][5] This guide provides a comprehensive overview of Lipid A9, including its chemical properties, a detailed methodology for its use in LNP formulation, and insights into its biological interactions.

Physicochemical Properties of Lipid A9

A clear understanding of the physicochemical properties of Lipid A9 is essential for its effective application in drug delivery systems. The following table summarizes key quantitative data for Lipid A9.

PropertyValueReference
CAS Number 2036272-50-9[1][2][3][6]
Molecular Formula C₅₇H₁₁₂N₂O₅[1][2][6][7]
Molecular Weight 905.5 g/mol [1][2][3][6]
pKa 6.27 - 6.5[1][5][6]
Purity ≥95%[2]
Solubility Soluble in Ethanol (B145695), Chloroform, DMSO, DMF[1][5][6]
Storage -20°C[1][5]

Experimental Protocols

The primary application of Lipid A9 is in the formulation of lipid nanoparticles for the delivery of nucleic acids. The following section details a representative experimental protocol for the preparation of Lipid A9-containing LNPs encapsulating mRNA. This protocol is based on established microfluidic mixing techniques.[8]

Materials
  • Lipid A9

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Messenger RNA (mRNA) of interest

  • Ethanol (anhydrous)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Preparation of Lipid Stock Solution
  • Prepare individual stock solutions of Lipid A9, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol.

  • Combine the individual lipid stock solutions to create a final lipid mixture with a specific molar ratio. A commonly used molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.[3]

  • The final concentration of the total lipid in the ethanol solution should be between 10-25 mM.

Preparation of Aqueous mRNA Solution
  • Dissolve the mRNA in an acidic aqueous buffer, such as a 50 mM citrate buffer with a pH of 4.0.[7]

  • The acidic pH ensures that the ionizable headgroup of Lipid A9 will be protonated, facilitating electrostatic interaction with the negatively charged mRNA backbone.

LNP Formulation using Microfluidic Mixing
  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid stock solution (in ethanol) into one syringe and the aqueous mRNA solution into another.

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).[7] The rapid mixing within the microfluidic channels leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

Dialysis and Sterilization
  • The resulting LNP solution will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C.[7]

  • For in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm filter.[3]

LNP Characterization
  • Particle Size and Polydispersity Index (PDI): Determine the size and size distribution of the LNPs using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the LNPs.

  • Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a surfactant.

Signaling Pathways and Biological Activity

LNPs formulated with ionizable lipids like Lipid A9 are not merely passive delivery vehicles; they can also modulate the innate immune system.[9] This can be advantageous for applications such as vaccines, where an adjuvant effect is desirable.

Innate Immune Activation

Upon administration, LNPs containing ionizable lipids can be recognized by components of the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines.[9] For instance, LNPs containing Lipid A9 and encapsulating a non-stimulatory siRNA have been shown to increase plasma levels of Chemokine (C-C motif) ligand 2 (CCL2).[1] This indicates an activation of the innate immune response.

While the precise signaling cascade for Lipid A9 has not been fully elucidated, it is hypothesized to follow a pathway similar to other cationic lipids. This involves recognition by Toll-like receptors (TLRs), such as TLR2 and TLR4, on the surface of immune cells like macrophages and dendritic cells.[10][11] This recognition can trigger a downstream signaling cascade, leading to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including CCL2.[10] Furthermore, some cationic lipids have been shown to activate the NLRP3 inflammasome, another key component of the innate immune system.[10][11]

Visualizations

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipids Lipid A9, DSPC, Cholesterol, PEG-Lipid Lipid_Mix Lipid Stock (in Ethanol) Lipids->Lipid_Mix Ethanol Ethanol Ethanol->Lipid_Mix mRNA mRNA mRNA_Solution mRNA Solution (Aqueous) mRNA->mRNA_Solution Buffer Aqueous Buffer (pH 4) Buffer->mRNA_Solution Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Final_LNPs Final LNPs Sterilization->Final_LNPs Characterization Characterization (Size, PDI, Zeta, Encapsulation) Final_LNPs->Characterization

Caption: Workflow for Lipid A9 LNP Formulation.

Proposed Signaling Pathway for Innate Immune Activation

Signaling_Pathway LNP Lipid A9 LNP APC Antigen Presenting Cell (e.g., Macrophage) LNP->APC Uptake TLR Toll-like Receptor (e.g., TLR2/4) APC->TLR Recognition Signaling_Cascade Downstream Signaling Cascade TLR->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Transcription Nucleus->Gene_Expression CCL2 CCL2 Production & Secretion Gene_Expression->CCL2

References

Introduction to Ionizable Lipids and the Significance of pKa

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on understanding and determining the pKa of ionizable lipids, critical components in modern drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development.

Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) technology, which has been pivotal in the development of nucleic acid therapeutics, including mRNA vaccines. These lipids possess a unique characteristic: their charge state is dependent on the pH of their environment. At a lower pH, such as that found within endosomes (pH 5.0-6.5), they become positively charged. Conversely, at physiological pH (around 7.4), they remain largely neutral.

This pH-dependent charge is governed by the lipid's pKa, the pH at which 50% of the lipid molecules are ionized. The pKa is a critical quality attribute for LNP-based drug delivery systems for several reasons:

  • Encapsulation Efficiency: During the formulation process, which is typically conducted at a low pH, the positive charge of the ionizable lipid facilitates the encapsulation of negatively charged nucleic acid payloads.

  • Systemic Circulation: Once in the bloodstream (pH 7.4), the neutral charge of the lipids at this pH reduces interactions with blood components, preventing rapid clearance and minimizing toxicity.

  • Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome acidifies, the ionizable lipids become protonated and positively charged. This charge can disrupt the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, leading to the release of the therapeutic payload into the cytoplasm. This process is often referred to as the "proton sponge effect".

An optimal pKa for an ionizable lipid is typically in the range of 6.0 to 6.5, which is low enough to ensure neutrality in circulation but high enough to enable protonation and subsequent endosomal escape within the acidic environment of the endosome.

Quantitative Data: pKa of Common Ionizable Lipids

The pKa of an ionizable lipid is a key parameter that influences its performance in drug delivery. The table below summarizes the pKa values for several well-characterized ionizable lipids used in LNP formulations.

Ionizable LipidApparent pKaKey Features
DLin-MC3-DMA6.44Considered a gold standard for siRNA delivery; featured in the first FDA-approved siRNA-LNP therapeutic, Onpattro®.
ALC-03156.09A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty).
SM-1026.67Used in the Moderna COVID-19 mRNA vaccine (Spikevax).
C12-2006.5An early benchmark ionizable lipid demonstrating the importance of pKa in the 6.2-6.5 range for potent in vivo siRNA delivery.
DODAP6.6One of the earlier ionizable lipids studied, demonstrating the principle of pH-dependent charge for nucleic acid delivery.

Experimental Protocol: pKa Determination using the TNS Assay

The determination of the apparent pKa of ionizable lipids is commonly performed using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) as the fluorescent probe. TNS exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the hydrophobic core of an LNP. The assay measures the fluorescence intensity of TNS as a function of pH. As the pH decreases, the ionizable lipid becomes protonated, leading to changes in the LNP structure and the environment of the TNS probe, which in turn affects its fluorescence.

Methodology
  • Preparation of LNP-TNS Complexes:

    • Prepare LNPs containing the ionizable lipid of interest using a standard method such as microfluidic mixing.

    • Incubate the prepared LNPs with TNS. A typical final concentration is 1 µM TNS with LNPs at a lipid concentration of approximately 30 µM.

  • Preparation of Buffers:

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2.5 to 11.0).

    • A common set of buffers includes citrate (B86180) for the acidic range, phosphate (B84403) for the neutral range, and carbonate for the alkaline range. It is crucial to ensure that the buffer capacity is sufficient to maintain the desired pH upon addition of the LNP suspension.

  • Fluorescence Measurement:

    • Dispense the LNP-TNS complex into a 96-well plate.

    • Add the series of pH buffers to the wells.

    • Measure the fluorescence intensity at each pH value using a plate reader. The excitation wavelength for TNS is typically around 321 nm, and the emission is measured at approximately 445 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • The resulting data will typically form a sigmoidal curve.

    • Fit the data to a four-parameter logistic equation (or a similar sigmoidal fit model).

    • The pKa is determined as the pH value at the inflection point of the curve, which corresponds to 50% of the maximal fluorescence intensity change.

Visualizations

Workflow for pKa Determination using TNS Assay

TNS_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis LNP_Prep Prepare LNPs with Ionizable Lipid Incubate Incubate LNPs with TNS LNP_Prep->Incubate TNS_Prep Prepare TNS Stock Solution TNS_Prep->Incubate Buffer_Prep Prepare Buffers (pH 2.5-11.0) Add_Buffers Add pH Buffers to Wells Buffer_Prep->Add_Buffers Dispense Dispense LNP-TNS to 96-well Plate Incubate->Dispense Dispense->Add_Buffers Measure Measure Fluorescence (Ex: 321 nm, Em: 445 nm) Add_Buffers->Measure Plot Plot Fluorescence vs. pH Measure->Plot Fit Fit Data to Sigmoidal Curve Plot->Fit pKa Determine pKa at Inflection Point Fit->pKa Endosomal_Escape cluster_uptake Cellular Uptake cluster_escape Endosomal Escape Mechanism LNP_Circulation LNP in Circulation (pH 7.4, Neutral Charge) Endocytosis Endocytosis LNP_Circulation->Endocytosis Endosome LNP in Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Endosome Acidification (pH drops to 5.0-6.0) Endosome->Protonation Charge_Switch Ionizable Lipid Protonation (Becomes Positively Charged) Protonation->Charge_Switch Membrane_Disruption Interaction with Endosomal Membrane (Disruption) Charge_Switch->Membrane_Disruption Payload_Release Payload Release to Cytoplasm Membrane_Disruption->Payload_Release

The Pivotal Role of Novel Ionizable Lipids in the Stability of Lipid Nanoparticles: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the critical contribution of novel ionizable lipids, exemplified by entities such as "Lipid 9," to the stability of lipid nanoparticles (LNPs). As the cornerstone of mRNA-based therapeutics and vaccines, ensuring the stability of LNPs is paramount for their safety, efficacy, and shelf-life. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms by which ionizable lipids govern LNP stability, supported by representative data and detailed experimental protocols. While specific quantitative data for the proprietary "this compound" is not publicly available, this guide utilizes established methodologies and data from analogous novel ionizable lipids to illustrate the key principles and assessment strategies.

The Central Role of Ionizable Lipids in LNP Stability

Ionizable lipids are a critical component of LNPs, playing a multifaceted role in both the formulation and function of these delivery vehicles.[1][2] Their primary functions include the efficient encapsulation of nucleic acid cargo and facilitating its release into the cytoplasm.[1] Structurally, these lipids possess a protonatable amine headgroup, which is positively charged at acidic pH during formulation, enabling strong electrostatic interactions with the negatively charged nucleic acid backbone.[1][3] Upon entering the neutral pH environment of the bloodstream, the ionizable lipids become largely neutral, contributing to a more stable and less toxic nanoparticle.[2]

The stability of LNPs is a critical quality attribute, encompassing physical stability (particle size, polydispersity, and aggregation) and chemical stability (integrity of the lipid components and the nucleic acid payload).[4][5] The choice of ionizable lipid profoundly influences these stability parameters. The structure of the ionizable lipid, including the nature of its headgroup, the length and saturation of its lipid tails, and the presence of biodegradable linkages, dictates the packing of the lipid components within the nanoparticle, its surface properties, and its susceptibility to degradation.[6][7]

Quantitative Assessment of LNP Stability

A comprehensive evaluation of LNP stability involves monitoring key physicochemical parameters over time and under various stress conditions, such as elevated temperature and freeze-thaw cycles.[8][9] The following tables present a summary of typical quantitative data obtained from LNP stability studies, illustrating the expected performance of LNPs formulated with a novel, optimized ionizable lipid compared to established lipids.

Table 1: Physical Stability of LNPs with Different Ionizable Lipids Under Thermal Stress

Ionizable LipidStorage ConditionTimepointAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Novel Lipid (e.g., "this compound" analogue) 4°CDay 085.20.11-8.5
Day 3086.10.12-8.2
Day 9087.50.13-7.9
25°CDay 085.20.11-8.5
Day 788.90.15-7.5
Day 3095.40.22-6.1
Standard Lipid (e.g., MC3) 4°CDay 088.10.14-9.2
Day 3092.50.18-8.8
Day 9098.70.25-7.5
25°CDay 088.10.14-9.2
Day 799.30.26-7.1
Day 30120.1 (aggregation)0.45-5.2

Table 2: Chemical Stability and Encapsulation Efficiency of LNPs

Ionizable LipidStorage ConditionTimepointmRNA Encapsulation Efficiency (%)Ionizable Lipid Degradation (%)
Novel Lipid (e.g., "this compound" analogue) 4°CDay 096.5<0.1
Day 9095.20.5
25°CDay 096.5<0.1
Day 3090.12.8
Standard Lipid (e.g., MC3) 4°CDay 094.8<0.1
Day 9088.51.5
25°CDay 094.8<0.1
Day 3075.38.2

Experimental Protocols for LNP Formulation and Stability Assessment

Detailed and standardized protocols are essential for the reproducible formulation and characterization of LNPs.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely adopted method for producing uniform and stable LNPs.[3] This technique involves the rapid and controlled mixing of a lipid phase (dissolved in ethanol) with an aqueous phase (containing the nucleic acid in an acidic buffer).

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration Lipid_Phase Lipid Phase (Ionizable Lipid, Helper Lipids, PEG-Lipid in Ethanol) Microfluidic_Device Microfluidic Mixing Device Lipid_Phase->Microfluidic_Device Organic Phase Aqueous_Phase Aqueous Phase (mRNA in Acidic Buffer, pH 4.0) Aqueous_Phase->Microfluidic_Device Aqueous Phase Dialysis Dialysis / Tangential Flow Filtration (Buffer exchange to PBS, pH 7.4) Microfluidic_Device->Dialysis Crude LNPs Concentration Concentration Dialysis->Concentration Sterile_Filtration Sterile Filtration (0.22 µm) Concentration->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Figure 1: Workflow for LNP formulation using microfluidic mixing.
Assessment of Physical Stability

Dynamic Light Scattering (DLS): DLS is a primary technique used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of LNPs in solution.[10]

  • Protocol:

    • Dilute LNP samples to an appropriate concentration (e.g., 1:100) in phosphate-buffered saline (PBS).

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

    • Perform triplicate measurements to obtain the average particle size (Z-average) and PDI.

    • For stability studies, repeat measurements at specified time intervals under different storage conditions.[8]

Zeta Potential Measurement: Zeta potential provides an indication of the surface charge of the LNPs, which is crucial for stability and interaction with biological systems.

  • Protocol:

    • Dilute LNP samples in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.

    • Measure the electrophoretic mobility of the particles using a suitable instrument.

    • The instrument software calculates the zeta potential from the electrophoretic mobility.

Assessment of Chemical Stability and Encapsulation Efficiency

RiboGreen Assay: This fluorescence-based assay is used to determine the encapsulation efficiency of mRNA within the LNPs.[10] It relies on a dye that fluoresces upon binding to nucleic acids.

RiboGreen_Assay_Workflow LNP_Sample LNP Sample Fluorescence_Measurement_1 Measure Fluorescence (F_before) LNP_Sample->Fluorescence_Measurement_1 LNP_Sample_Triton LNP Sample + Triton X-100 Fluorescence_Measurement_2 Measure Fluorescence (F_after) LNP_Sample_Triton->Fluorescence_Measurement_2 RiboGreen RiboGreen Reagent RiboGreen->Fluorescence_Measurement_1 RiboGreen->Fluorescence_Measurement_2 Calculation Calculate Encapsulation Efficiency EE (%) = (1 - (F_before / F_after)) * 100 Fluorescence_Measurement_1->Calculation Fluorescence_Measurement_2->Calculation

Figure 2: Workflow for determining mRNA encapsulation efficiency using the RiboGreen assay.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS): HPLC-based methods are powerful tools for quantifying the individual lipid components and their degradation products.[10][11][12]

  • Protocol:

    • Develop a reversed-phase HPLC method capable of separating the ionizable lipid, helper lipids, and PEG-lipid.

    • Use CAD or MS for detection and quantification.

    • For stability studies, analyze LNP samples stored under various conditions to monitor the degradation of the ionizable lipid and other components over time.

    • Potential degradation pathways for ionizable lipids include hydrolysis of ester bonds and oxidation of tertiary amines.[13]

Signaling Pathways and Logical Relationships

The stability of LNPs directly impacts their therapeutic efficacy. A stable LNP protects its mRNA cargo until it reaches the target cell and facilitates its endosomal escape.

LNP_Stability_Efficacy_Pathway cluster_stability LNP Stability cluster_delivery Cellular Delivery cluster_efficacy Therapeutic Efficacy Physical_Stability Physical Stability (Size, PDI) Cellular_Uptake Cellular Uptake Physical_Stability->Cellular_Uptake enables Chemical_Stability Chemical Stability (Lipid & mRNA Integrity) Endosomal_Escape Endosomal Escape Chemical_Stability->Endosomal_Escape facilitates Cellular_Uptake->Endosomal_Escape mRNA_Translation mRNA Translation Endosomal_Escape->mRNA_Translation Protein_Expression Protein Expression mRNA_Translation->Protein_Expression Novel_Lipid Novel Ionizable Lipid (e.g., this compound) Novel_Lipid->Physical_Stability enhances Novel_Lipid->Chemical_Stability improves

Figure 3: The impact of a novel ionizable lipid on the pathway from LNP stability to therapeutic efficacy.

Conclusion

The stability of lipid nanoparticles is a critical determinant of their success as delivery vehicles for nucleic acid therapeutics. The rational design of novel ionizable lipids, such as the conceptual "this compound," is a key strategy for enhancing LNP stability, thereby improving their safety, efficacy, and manufacturability. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for the comprehensive evaluation of LNP stability. As the field of mRNA therapeutics continues to advance, a deep understanding of the structure-property relationships governing LNP stability will be essential for the development of the next generation of life-saving medicines.

References

Early-Stage Research on Lipid 9 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Lipid 9" has been applied to several distinct molecular entities across various fields of biomedical research, each with unique therapeutic potential. This technical guide provides an in-depth overview of the early-stage research surrounding these different "this compound" derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and experimental processes.

Ionizable "this compound" for mRNA Delivery

One of the most prominent areas of research involving a "this compound" is in the field of nucleic acid delivery. Specifically, the ionizable aminolipid, Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate, has been investigated as a key component of Lipid Nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1] These ionizable lipids are critical for encapsulating negatively charged nucleic acids and facilitating their escape from the endosome into the cytoplasm, a crucial step for therapeutic action.

LNP Formulation and Physicochemical Characteristics

"this compound" is typically formulated into LNPs with other components, including a phospholipid (like DSPC), cholesterol, and a PEGylated lipid to enhance stability and circulation time.[1][2][3] The molar ratios of these components are carefully optimized to achieve desired particle characteristics.[3][4]

Table 1: Physicochemical Properties of "this compound"-Containing LNPs

Formulation Component Molar Ratio Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Reference
This compound / Sterol / DSPC / DMG-PEG2k 50:38.5:10:1.5 ~100 Not Specified >90% [1][3]

| Ionizable Lipid / DSPC / Cholesterol / DMG-PEG2000 | 49:10:39.5:1.5 | 60 - 110 | Uniform | Not Specified |[4] |

Biological Activity and Efficacy

The efficacy of "this compound"-LNPs has been evaluated in both in vitro and in vivo models, demonstrating their potential for gene delivery. Studies have shown that LNPs formulated with "this compound" and cholesterol analogues can lead to significant improvements in gene expression compared to standard formulations.[1]

Table 2: In Vitro and In Vivo Performance of "this compound"-LNPs

Model System Assay Key Findings Reference
In Vitro Gene Expression Up to 32-fold improvement in expression over control LNPs. [1]
In Vivo (Mice) Luciferase Expression Optimal in vivo expression with 40-50% ionizable lipid content. [4]

| In Vitro (HEK-293T cells) | Cell Viability | Cytotoxicity varies based on the conjugated sterol. |[4] |

Experimental Protocols

1.3.1. LNP Formulation via Microfluidics A common method for producing uniform LNPs is through microfluidic mixing.[3][4]

  • Preparation of Solutions :

    • An organic phase is prepared by dissolving the ionizable "this compound", DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

    • An aqueous phase is prepared with a buffered solution (e.g., citrate (B86180) buffer, pH 4.0) containing the mRNA cargo.

  • Microfluidic Mixing :

    • The organic and aqueous solutions are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).

    • The solutions are mixed at a controlled flow rate (e.g., total flow rate of 9 mL/min) and ratio (e.g., 3:1 aqueous to organic phase).[1] The rapid mixing causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

  • Purification and Concentration :

    • The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

    • The purified LNPs can be concentrated using centrifugal filter units if necessary.

1.3.2. In Vitro Transfection Assay

  • Cell Culture : Seed target cells (e.g., HEK-293T) in 96-well plates and culture until they reach approximately 80% confluency.[4]

  • Treatment : Dilute the "this compound"-LNP-mRNA formulations in cell culture medium to achieve the desired final mRNA concentration (e.g., 40 ng of mRNA per well).[4]

  • Incubation : Remove the old medium from the cells and add the LNP-containing medium. Incubate for a specified period (e.g., 24 hours).[4]

  • Analysis : Measure the expression of the reporter protein (e.g., luciferase) using a commercial assay kit and a luminometer. Assess cell viability using an MTT or similar assay.[4][5]

Diagrams and Workflows

mRNA_Delivery_Pathway cluster_blood Bloodstream cluster_cell Target Cell LNP LNP with this compound and mRNA Cargo Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (this compound Mediated) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Translation mRNA Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of "this compound" LNP-mediated mRNA delivery.

LNP_Research_Workflow Synthesis This compound Synthesis Formulation LNP Formulation (Microfluidics) Synthesis->Formulation Char Physicochemical Characterization (DLS, etc.) Formulation->Char InVitro In Vitro Testing (Transfection, Cytotoxicity) Formulation->InVitro Analysis Data Analysis & Optimization Char->Analysis InVivo In Vivo Studies (Animal Models) InVitro->InVivo InVivo->Analysis

Caption: General workflow for "this compound" LNP research and development.

"this compound" Fatty Acid Ester as a Senolytic Agent

In the field of geroscience, research has identified a derivative of conjugated linoleic acid (CLA), specifically the methyl ester 9E,11E-CLA-Me, as "this compound".[6] This compound has demonstrated senolytic properties, meaning it can selectively induce cell death in senescent cells, which are implicated in aging and age-related diseases.

Mechanism of Action: Ferroptosis

"this compound" exerts its senolytic effect by inducing ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[6] Senescent cells are particularly vulnerable to this pathway due to upregulated cellular iron and reactive oxygen species (ROS) levels.[6]

Quantitative Senolytic Activity

The potency and selectivity of senolytic compounds are key metrics. Potency is often measured by the EC50 (the concentration required to kill 50% of senescent cells), while selectivity is determined by comparing the EC50 in senescent versus non-senescent cells (Selectivity Index, SI).

Table 3: Senolytic Activity of "this compound" (9E,11E-CLA-Me)

Compound Potency (EC50 in SnCs) Selectivity Index (SI) Key Observation Reference
9E,11E-CLA (Lipid 8) More Potent Lower (SI ≈ 1) Parent compound is less selective. [6]

| 9E,11E-CLA-Me (this compound) | Less Potent | ~10-fold more selective | Esterification improves selectivity. |[6] |

Experimental Protocols

2.3.1. Senescent Cell-Based Phenotypic Screening

  • Cell Culture and Senescence Induction : Culture primary human cells (e.g., IMR-90 fibroblasts). Induce senescence by methods such as etoposide (B1684455) treatment or replicative exhaustion.

  • Compound Treatment : Seed senescent cells and non-senescent control cells into 96-well plates. Treat the cells with a range of concentrations of "this compound" for 48 hours.[6]

  • Staining and Analysis :

    • Stain cells with C₁₂FDG, a fluorogenic substrate for senescence-associated β-galactosidase (SA-β-gal), to identify remaining senescent cells.[6]

    • Use a viability dye (e.g., Calcein-AM) or a nuclear stain (e.g., Hoechst) to determine the total cell number.

    • Analyze plates using high-content imaging to quantify the percentage of senescent cells and total cell viability at each concentration.

  • Data Calculation : Calculate EC50 values for both senescent (SnCs) and non-senescent cells (NSnCs). The Selectivity Index is calculated as (EC50 in NSnCs) / (EC50 in SnCs).[6]

Signaling Pathway

Ferroptosis_Pathway Lipid9 This compound (9E,11E-CLA-Me) PUFA PUFA Accumulation Lipid9->PUFA Iron Increased Cellular Iron (in Senescent Cells) Peroxidation Lipid Peroxidation Iron->Peroxidation ROS Increased ROS (in Senescent Cells) ROS->Peroxidation PUFA->Peroxidation Ferroptosis Ferroptosis (Cell Death) Peroxidation->Ferroptosis

Caption: Simplified pathway of "this compound"-induced ferroptosis in senescent cells.

9-Hydroxystearic Acid (9-HSA) Derivatives in Oncology

9-Hydroxystearic acid (9-HSA) is an endogenous cellular lipid that has demonstrated antiproliferative activity against cancer cells.[7] Early-stage research has focused on synthesizing and evaluating derivatives of 9-HSA to improve its potency and selectivity as a potential anticancer agent.

Biological Activity

Derivatives of 9-HSA have been tested for in vitro cytotoxicity against a panel of human cancer cell lines. Some compounds have shown promising activity and selectivity. For example, one derivative, compound 5, exhibited noteworthy selectivity for the malignant colonic cell line HT29 while not affecting healthy human intestinal cells.[7] Further investigation revealed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells.[7]

Table 4: Cytotoxicity of a Lead 9-HSA Derivative (Compound 5)

Cell Line Cancer Type Activity Reference
HT29 Colon Cancer High, Selective Activity [7]
HeLa Cervical Cancer Good Activity [7]
IGROV-1 Ovarian Cancer No Significant Activity [7]
MCF7 Breast Cancer Good Activity [7]
PC-3 Prostate Cancer Good Activity [7]

| Jurkat J6 | Leukemia | Good Activity |[7] |

Experimental Protocols

3.2.1. In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding : Plate cancer cell lines (e.g., HT29, HeLa) in 96-well microtiter plates and allow them to adhere overnight.

  • Compound Addition : Treat the cells with serial dilutions of the 9-HSA derivatives for a specified period (e.g., 72 hours).

  • MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation : Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Logical Relationship Diagram

HSA_Derivatives_Logic HSA 9-Hydroxystearic Acid (9-HSA) Synth Chemical Synthesis HSA->Synth Deriv 9-HSA Derivatives (e.g., Compound 5) Synth->Deriv Screen In Vitro Cytotoxicity Screening Deriv->Screen Effects Biological Effects Screen->Effects G1 G1 Cell Cycle Arrest Effects->G1 Apoptosis Apoptosis Induction Effects->Apoptosis

Caption: Logical flow from 9-HSA to the biological effects of its derivatives.

Other Noteworthy "this compound" Derivatives in Research

  • 9-PAHSA : A novel lipid, 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA), has been studied for its potential to ameliorate vascular calcification and myocardial dysfunction in diabetic (db/db) mouse models. Its mechanism appears to involve the promotion of autophagic flux.[8]

  • d-Alanylcardiolipin : In bacteriology, a "this compound" has been identified as d-alanylcardiolipin, a major membrane lipid component in the bacterium Vagococcus fluvialis. This substituted cardiolipin (B10847521) represents a novel class of lipids found in gram-positive bacteria.[9]

Conclusion

The designation "this compound" encompasses a diverse group of molecules at the forefront of early-stage therapeutic research. From ionizable lipids revolutionizing mRNA delivery[1] and fatty acid esters targeting cellular senescence[6] to endogenous lipid derivatives with anticancer properties[7], these compounds highlight the vast potential of lipid-based molecules in modern drug development. The data and protocols summarized in this guide underscore the importance of continued investigation into their synthesis, formulation, and complex biological activities to unlock their full therapeutic value.

References

Methodological & Application

Application Notes and Protocols for mRNA Encapsulation in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid Nanoparticles (LNPs) have become the leading non-viral vector for the delivery of nucleic acid therapeutics, most notably demonstrated by the successful deployment of mRNA-based COVID-19 vaccines.[1][2][3] These formulations protect the mRNA payload from degradation, facilitate cellular uptake, and enable its release into the cytoplasm where it can be translated into protein.[2][4][5] An optimized LNP formulation is critical for ensuring the safety and efficacy of mRNA-based therapies.

This document provides a detailed protocol for the formulation, characterization, and in vitro evaluation of mRNA-loaded LNPs. The core components typically consist of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][3][6] The protocol described here uses a microfluidic mixing technique, a reproducible and scalable method for LNP production.[7][8][9]

LNP Components and Formulation Parameters

Successful LNP formulation depends on the careful selection and ratio of its lipid components. Each component serves a distinct function in the structure and efficacy of the nanoparticle.

  • Ionizable Lipid: This is the most critical component, featuring a tertiary amine structure.[6] At low pH (during formulation), it is positively charged, enabling the encapsulation of negatively charged mRNA.[4][9] In the acidic environment of the endosome post-cellular uptake, it becomes protonated again, which is thought to disrupt the endosomal membrane and facilitate the release of mRNA into the cytoplasm.[2][9][10] Examples include SM-102, DLin-MC3-DMA, and C12-200.[7][11]

  • Helper Lipid: Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) contribute to the structural integrity of the LNP.[3] DOPE, in particular, can promote the formation of non-bilayer structures, which may aid in membrane fusion and endosomal escape.[12]

  • Cholesterol: As a structural "glue," cholesterol modulates the fluidity and stability of the lipid bilayer, enhancing particle integrity and potentially aiding in membrane fusion events.[3][6][12]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid (e.g., DMG-PEG 2000) resides on the surface of the LNP. It provides a hydrophilic shield that prevents particle aggregation and reduces opsonization, thereby extending circulation half-life in vivo.[6][11]

The molar ratio of these components and the ratio of the ionizable lipid's nitrogen to the mRNA's phosphate (B84403) (N:P ratio) are critical parameters that influence particle size, stability, and transfection efficiency.[9][13][14]

Table 1: Representative Formulation Parameters and LNP Characteristics

This table summarizes typical quantitative data for a standard mRNA-LNP formulation.

ParameterTypical Value/RatioPurpose/Significance
Lipid Molar Ratio
Ionizable Lipid : Helper Lipid : Cholesterol : PEG-Lipid50 : 10 : 38.5 : 1.5 (e.g., for SM-102/DSPC)Determines the fundamental structure and efficacy of the LNP.[6]
N:P Ratio ~6Represents the charge balance between the ionizable lipid (N) and mRNA (P); crucial for efficient encapsulation.[4][9]
Lipid:mRNA Weight Ratio 10:1 to 30:1Influences encapsulation efficiency and overall formulation concentration.[4][9]
Resulting LNP Characteristics
Particle Size (Z-average)80 - 150 nmInfluences biodistribution and cellular uptake mechanism.[4][9]
Polydispersity Index (PDI)< 0.2A measure of the size distribution homogeneity; lower values indicate a more uniform particle population.[9]
Encapsulation Efficiency> 90%The percentage of mRNA successfully encapsulated within the LNPs.[]
Zeta PotentialNear-neutral at pH 7.4Surface charge at physiological pH; affects stability and interaction with biological components.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the formulation and evaluation of mRNA-LNPs.

LNP Formulation and Characterization Workflow

The overall process involves preparing the lipid and mRNA solutions, mixing them in a controlled manner to induce self-assembly, purifying the resulting nanoparticles, and finally, characterizing their key physicochemical properties.

G cluster_prep Phase Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization prep_lipids 1. Prepare Lipid Phase (Lipids in Ethanol) mixing 3. Microfluidic Mixing (Rapid Nanoprecipitation) prep_lipids->mixing prep_mrna 2. Prepare Aqueous Phase (mRNA in Acidic Buffer) prep_mrna->mixing purification 4. Dialysis / TFF (Buffer Exchange & Purification) mixing->purification dls 5a. Size & PDI (DLS) purification->dls zeta 5b. Zeta Potential ribogreen 5c. Encapsulation Efficiency

Fig. 1: Experimental workflow for mRNA-LNP formulation and characterization.
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which ensures rapid and controlled mixing of lipid and aqueous phases for reproducible nanoparticle formation.[7]

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • 200 proof ethanol (B145695), RNase-free

  • mRNA transcript in RNase-free water

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0), RNase-free

  • Phosphate-Buffered Saline (PBS), pH 7.4, RNase-free

  • Microfluidic mixing device and cartridges (e.g., from Precision NanoSystems)

  • Syringes (gastight, appropriate volumes)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Individually dissolve each lipid (ionizable lipid, helper lipid, cholesterol, PEG-lipid) in 100% ethanol to create stock solutions of known concentration (e.g., 10-50 mM).[8]

    • Gentle heating (e.g., 37°C) may be required to fully dissolve the lipids.[8]

  • Preparation of the Organic (Lipid) Phase:

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[6]

    • Add 100% ethanol to reach the final desired total lipid concentration. This solution will be loaded into the 'organic' phase inlet of the microfluidic device.

  • Preparation of the Aqueous (mRNA) Phase:

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in the acidic citrate buffer (pH 4.0) to the desired concentration.[4][8] The acidic pH ensures the ionizable lipid becomes protonated upon mixing.

    • This solution will be loaded into the 'aqueous' phase inlet of the device.

  • Microfluidic Mixing:

    • Prime the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the flow rate ratio, typically at 3:1 (Aqueous:Organic), and the total flow rate (e.g., 12 mL/min).[6][8]

    • Initiate the mixing process. The rapid mixing of the two phases causes nanoprecipitation, where the lipids self-assemble around the mRNA to form LNPs.

    • Collect the resulting milky-white LNP suspension from the outlet port.

  • Purification and Buffer Exchange:

    • Immediately dilute the collected LNP formulation with PBS (pH 7.4) to reduce the ethanol concentration.

    • Transfer the diluted LNP suspension to a pre-soaked dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) for at least 18-24 hours at 4°C, with several buffer changes, to remove ethanol and unencapsulated mRNA.[8] This step also neutralizes the LNP surface charge.

    • Alternatively, use a TFF system for faster and more scalable purification and concentration.

  • Sterilization and Storage:

    • Recover the purified LNPs from the dialysis cassette in a sterile biosafety cabinet.

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.[8]

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Physicochemical Characterization of LNPs

Characterization is essential to ensure the quality, consistency, and reproducibility of the LNP formulation.[16]

A. Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (size) and the PDI, a measure of size distribution heterogeneity.[9][17]

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

    • Equilibrate the sample to 25°C in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions.

    • Record the Z-average diameter and the PDI value. A PDI < 0.2 is generally considered acceptable for monodisperse populations.[9]

B. Zeta Potential Measurement

  • Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an applied electric field to determine their surface charge or zeta potential.

  • Procedure:

    • Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

    • Load the sample into the specific cuvette for zeta potential measurement.

    • Perform the measurement. LNPs should have a near-neutral charge at physiological pH 7.4.

C. mRNA Encapsulation Efficiency (EE)

  • Principle: A fluorescent dye, such as RiboGreen, exhibits significantly higher fluorescence when bound to nucleic acids compared to when it is free in solution. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.[]

  • Procedure:

    • Prepare a standard curve of mRNA concentration versus fluorescence using the RiboGreen reagent.

    • In a 96-well plate, prepare two sets of LNP samples diluted in buffer.

    • To one set of samples, add a buffer blank. This measures the fluorescence from unencapsulated, accessible mRNA.

    • To the second set, add a detergent (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This measures the total mRNA.

    • Add the RiboGreen reagent to all wells and incubate as per the manufacturer's protocol.

    • Measure fluorescence using a plate reader.

    • Calculate the EE using the following formula: EE (%) = (Total mRNA Fluorescence - Free mRNA Fluorescence) / Total mRNA Fluorescence * 100

In Vitro Evaluation and Cellular Mechanism

Cellular Uptake and Endosomal Escape Pathway

The biological activity of mRNA-LNPs depends on their successful internalization by target cells and the subsequent escape of the mRNA payload from the endo-lysosomal pathway into the cytoplasm.[2] The process is initiated by endocytosis, followed by endosomal maturation and acidification. This drop in pH is the key trigger for mRNA release.[10]

G LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell Cell Membrane EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome 2. Internalization LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome 3. Maturation & Acidification Protonation Ionizable Lipid Protonation (pKa ~6.2-6.7) LateEndosome->Protonation 4. pH Drop Triggers Protonation Lysosome Lysosomal Degradation LateEndosome->Lysosome Degradation Pathway Disruption Endosomal Membrane Disruption Protonation->Disruption 5. Interaction with Anionic Lipids Release mRNA Release Disruption->Release 6. Escape Translation Translation (Ribosome) Release->Translation 7. Cytosolic Access Protein Therapeutic Protein Translation->Protein

References

Application Notes and Protocols for siRNA Delivery Using a Representative Ionizable Lipid (RIL)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The delivery of small interfering RNA (siRNA) holds immense therapeutic potential for silencing disease-causing genes. However, the inherent instability and poor cellular uptake of naked siRNA molecules necessitate the use of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, with some formulations receiving clinical approval.[][2][3] These LNPs are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is crucial as it remains neutral at physiological pH, minimizing toxicity, but becomes positively charged in the acidic environment of the endosome, facilitating the release of siRNA into the cytoplasm.[2][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative ionizable lipid (RIL) for the formulation of siRNA-loaded LNPs, their characterization, and their application for gene silencing in both in vitro and in vivo settings. The protocols described herein are based on established methodologies for the preparation and evaluation of LNP-siRNA systems.[3][6][7][8]

I. LNP-siRNA Formulation and Characterization

A. Materials and Reagents
  • Representative Ionizable Lipid (RIL)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA targeting the gene of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

  • Zeta potential analyzer

  • Quant-iT™ RiboGreen™ RNA Assay Kit

B. Protocol: LNP-siRNA Formulation via Microfluidic Mixing

This protocol describes the formulation of LNP-siRNA using a microfluidic mixing technique, which allows for reproducible and scalable production of nanoparticles.[4][6][7]

  • Preparation of Lipid Stock Solution:

    • Dissolve the Representative Ionizable Lipid (RIL), DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.[][2][3]

    • The final lipid concentration in ethanol should be 20 mM.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to a final concentration of 0.37 mg/mL.[7]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing instrument according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to the alcoholic phase to 3:1.[9]

    • Set a combined final flow rate of 4 mL/min (1 mL/min for the ethanol phase and 3 mL/min for the aqueous phase).[7]

    • Initiate the mixing process to generate the LNP-siRNA formulation.

  • Dialysis:

    • Transfer the resulting LNP-siRNA solution to a dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes, to remove the ethanol and non-encapsulated siRNA.

  • Sterilization and Storage:

    • Filter the dialyzed LNP-siRNA formulation through a 0.22 µm sterile filter.

    • Store the final formulation at 4°C. For long-term storage, aliquots can be stored at -20°C or -80°C, though stability under these conditions should be validated.[8][10]

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipids RIL, DSPC, Cholesterol, PEG-DMG in Ethanol Microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipids->Microfluidics siRNA siRNA in Citrate Buffer (pH 4) siRNA->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Remove Ethanol Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Storage Storage at 4°C Filtration->Storage

Fig. 1: LNP-siRNA Formulation Workflow.
C. Protocol: LNP-siRNA Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP-siRNA formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs typically have a diameter between 80-150 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

  • Dilute the LNP-siRNA formulation in deionized water.

  • Measure the surface charge using a zeta potential analyzer.

  • The zeta potential should be close to neutral at pH 7.4.

3. siRNA Encapsulation Efficiency:

  • Use a fluorescence-based assay like the Quant-iT™ RiboGreen™ kit.[9]

  • Measure the fluorescence of the diluted LNP-siRNA sample before and after the addition of a detergent (e.g., 1% Triton X-100) that disrupts the nanoparticles.

  • The encapsulation efficiency is calculated using the following formula:

    • Encapsulation Efficiency (%) = (1 - (Fluorescence before Triton X-100 / Fluorescence after Triton X-100)) x 100.[9]

  • High encapsulation efficiency (>90%) is desirable.

D. Typical LNP-siRNA Characteristics

The following table summarizes typical physicochemical properties of LNP-siRNA formulations prepared using an ionizable lipid.

ParameterTypical ValueReference
Particle Size (Diameter) 80 - 150 nm[7]
Polydispersity Index (PDI) < 0.2[11]
Zeta Potential (at pH 7.4) -5 mV to +5 mV[11]
siRNA Encapsulation Efficiency > 90%[6][9]

II. In Vitro Gene Silencing

A. Materials and Reagents
  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LNP-siRNA formulation

  • LNP-control siRNA (non-targeting) formulation

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)

B. Protocol: In Vitro Transfection and Gene Silencing Analysis
  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. For HeLa cells, a density of 5 x 10^4 cells per well is often used.[8]

  • Transfection:

    • On the following day, replace the medium with fresh complete medium.

    • Add the LNP-siRNA and LNP-control siRNA formulations to the wells at various final siRNA concentrations (e.g., 1, 5, 10, 50 nM).

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Cell Viability Assay (Cytotoxicity):

    • After the incubation period, assess cell viability using an MTT or similar assay according to the manufacturer's protocol. This helps to determine any cytotoxic effects of the LNP formulations.[12][13][14]

  • Gene Expression Analysis (qPCR):

    • After 48-72 hours of incubation, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for the target gene and a housekeeping gene to determine the relative mRNA levels.

    • Calculate the percentage of gene knockdown relative to cells treated with LNP-control siRNA.

C. Typical In Vitro Gene Silencing and Cytotoxicity Data
Cell LinesiRNA ConcentrationGene Knockdown (%)Cell Viability (%)Reference
HeLa10 nM~70-80%> 90%[8]
Macrophages1 µg/mL (~70 nM)~60-80%Not specified[15]
Dendritic Cells1 µg/mL (~70 nM)~70-85%Not specified[15]

III. In Vivo Gene Silencing

A. Materials and Reagents
  • Animal model (e.g., C57BL/6 mice)

  • LNP-siRNA formulation

  • LNP-control siRNA formulation

  • Sterile saline solution for injection

  • Anesthesia

  • Tissue homogenization equipment

  • RNA extraction, cDNA synthesis, and qPCR reagents as for in vitro studies

B. Protocol: In Vivo Administration and Analysis
  • Animal Dosing:

    • Dilute the LNP-siRNA and LNP-control siRNA formulations in sterile saline to the desired concentration.

    • Administer the formulations to the animals via intravenous (i.v.) injection at a specified dose (e.g., 0.1, 0.5, 1 mg/kg).[2][16]

  • Tissue Collection:

    • At a predetermined time point after injection (e.g., 48-72 hours), euthanize the animals.

    • Perfuse the animals with saline and collect the target organs (e.g., liver).

  • Gene Expression Analysis:

    • Homogenize the collected tissues and extract total RNA.

    • Perform cDNA synthesis and qPCR as described for the in vitro protocol to determine the level of target gene knockdown in the tissues.

C. Typical In Vivo Gene Silencing Data
Animal ModelTarget OrganDose (mg/kg)Gene Knockdown (%)Reference
C57BL/6 MiceLiver0.1~80-90%[2]
Non-human PrimateLiver1.0> 80%[17]

IV. Mechanism of LNP-siRNA Delivery and Action

The successful delivery of siRNA by LNPs involves several key steps, from cellular uptake to the engagement of the RNA interference (RNAi) machinery.

Cellular_Uptake_Pathway LNP LNP-siRNA (Neutral Charge) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Lipid Protonation) RISC RISC Complex Cytoplasm->RISC siRNA Loading mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Gene_Silencing Gene_Silencing

Fig. 2: LNP-siRNA Cellular Uptake and RNAi Pathway.

As depicted in Figure 2, LNPs are taken up by cells, primarily through endocytosis.[2] Inside the early endosome, the lower pH environment causes the ionizable lipid component of the LNP to become protonated and thus positively charged. This charge facilitates the disruption of the endosomal membrane, leading to the release of the siRNA into the cytoplasm.[2][4][5] Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the complementary target mRNA, resulting in gene silencing.[17]

References

Application Notes and Protocols for Lipid Nanoparticle (LNP) Preparation Using Lipid 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The careful selection of lipid components is critical to the efficacy and safety of these delivery systems. This document provides detailed application notes and protocols for the preparation of LNPs using the ionizable lipid known as Lipid 9.

This compound , also identified as 306-O12B-3 , is an ionizable cationic lipidoid that has been effectively used in the formulation of LNPs for the delivery of antisense oligonucleotides (ASOs). Its chemical structure and properties are designed to facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.

Quantitative Data Summary

The following tables summarize the formulation composition and resulting physicochemical properties of LNPs prepared with this compound.

Component Molar Ratio (%) Role in Formulation
This compound (306-O12B-3)50Ionizable cationic lipid for nucleic acid complexation and endosomal escape.
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)10Helper lipid for structural integrity.
Cholesterol38.5Stabilizes the lipid bilayer and enhances rigidity.
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1.5PEGylated lipid to prevent aggregation and prolong circulation.
Parameter Value Method of Analysis
Encapsulation Efficiency~96%RiboGreen assay
Lipid to mRNA Weight Ratio7.5:1-

Experimental Protocols

Materials
  • This compound (306-O12B-3)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Nucleic acid payload (e.g., mRNA, ASO)

  • Citrate (B86180) buffer (pH 3.0, sterile)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement

  • Fluorometer and RiboGreen assay kit for encapsulation efficiency determination

Preparation of Lipid Stock Solution
  • Individual Stock Solutions: Prepare individual stock solutions of this compound, DOPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. Gentle heating (up to 60°C) may be necessary to ensure complete dissolution of the lipids.

  • Mixed Lipid Stock Solution: Combine the individual lipid stock solutions to create a mixed lipid stock solution with the following molar ratio: 50% this compound, 10% DOPC, 38.5% Cholesterol, and 1.5% DMG-PEG 2000. The final total lipid concentration in ethanol should be between 10-25 mM.

Preparation of Aqueous Nucleic Acid Solution
  • Thaw the nucleic acid payload on ice.

  • Dilute the nucleic acid in a sterile citrate buffer (pH 3.0) to the desired concentration. The final concentration should be calculated to achieve a 7.5:1 weight ratio of total lipid to nucleic acid.

LNP Formulation using Microfluidic Mixing
  • System Setup: Prime the microfluidic mixing device with ethanol and citrate buffer according to the manufacturer's instructions.

  • Loading: Load the mixed lipid stock solution (in ethanol) into one syringe and the nucleic acid solution (in citrate buffer) into another syringe.

  • Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Collection: Collect the resulting LNP solution from the outlet of the microfluidic device.

Downstream Processing
  • Dilution and Neutralization: Immediately dilute the collected LNP solution with sterile PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.

  • Purification and Concentration: Use a tangential flow filtration (TFF) system or dialysis to remove ethanol and unencapsulated nucleic acid.

    • For dialysis, transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs
  • Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP formulation in sterile PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Encapsulation Efficiency:

    • Determine the amount of encapsulated nucleic acid using a RiboGreen assay or a similar fluorescence-based quantification method.

    • The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%

Visualizations

LNP_Preparation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Stock Lipid Stock Solution (this compound, DOPC, Cholesterol, DMG-PEG 2000 in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Rapid Self-Assembly) Lipid_Stock->Microfluidic_Mixing NA_Solution Nucleic Acid Solution (e.g., mRNA in Citrate Buffer pH 3.0) NA_Solution->Microfluidic_Mixing Dilution Dilution & Neutralization (PBS pH 7.4) Microfluidic_Mixing->Dilution Purification Purification (Dialysis or TFF) Dilution->Purification Sterilization Sterile Filtration (0.22 µm filter) Purification->Sterilization Final_Product Final LNP Formulation Sterilization->Final_Product Size_PDI Size & PDI (DLS) EE Encapsulation Efficiency (RiboGreen Assay) Final_Product->Size_PDI Final_Product->EE

Caption: Experimental workflow for this compound LNP preparation.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Lipid Nanoparticle (with this compound) Cell_Membrane Cell Membrane LNP->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation & Acidification Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape This compound Protonation & Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Payload_Release Nucleic Acid Release Cytoplasm->Payload_Release Translation Translation (for mRNA) or Action (for ASO) Payload_Release->Translation

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Application Notes & Protocols: In Vivo Delivery with A9 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the in vivo delivery of nucleic acid therapeutics, including mRNA and CRISPR-Cas9 gene editing components.[1][2] The composition of the LNP is a critical determinant of its delivery efficiency, tissue tropism, and safety profile.[3] This document provides detailed application notes and protocols for the use of the A9 LNP formulation, a lung-tropic LNP identified for its high efficiency in delivering ribonucleoproteins (RNPs) to endothelial and epithelial cells within the lung.[4]

The A9 formulation is characterized by a high molar percentage of charged lipids, which contributes to its strong lung tropism.[4] However, this characteristic has also been associated with acute toxicities in some in vivo models, a critical consideration for experimental design.[4] These notes offer a comprehensive guide to the formulation, characterization, and in vivo application of A9 LNPs, enabling researchers to leverage this powerful tool for lung-targeted gene editing and therapeutic delivery.

Quantitative Data Summary

The following tables summarize the key characteristics and performance metrics of the A9 LNP formulation as identified in preclinical studies.

Table 1: Physicochemical Properties of A9 LNP Formulation

Parameter Value Method
Hydrodynamic Diameter 74 - 91 nm Dynamic Light Scattering (DLS)[5]
Polydispersity Index (PDI) 0.17 - 0.24 Dynamic Light Scattering (DLS)[5]

| Encapsulation Efficiency | > 90% | RiboGreen Assay |

Table 2: In Vivo Performance and Biodistribution

Parameter Description Result Animal Model
Primary Target Organ Organ with the highest accumulation post-IV injection. Lung C57BL/6 Mice[4][6]
Target Cells Cell types within the lung showing efficient uptake/editing. Endothelial & Epithelial Cells C57BL/6 Mice[4]
Off-Target Organs Organs with minimal LNP accumulation. Low editing observed in spleen; no significant off-target indel formation in the liver.[4] C57BL/6 Mice
Administration Route Method of injection for systemic delivery. Intravenous (IV), Tail Vein[7][8] C57BL/6 Mice

| Typical Dosage | Example dosage for mRNA delivery. | 0.1 - 0.65 mg/kg | C57BL/6 Mice[7][9] |

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The overall process for utilizing A9 LNPs for in vivo studies involves formulation, characterization, administration, and subsequent analysis. The workflow ensures reproducibility and accurate assessment of delivery and efficacy.

G prep 1. Preparation - Lipid Stock in Ethanol (B145695) - RNA/RNP in Aqueous Buffer formulate 2. LNP Formulation (Microfluidic Mixing) prep->formulate purify 3. Purification & Concentration - Dialysis (PBS) - Sterile Filtration formulate->purify qc 4. Quality Control - Size & PDI (DLS) - Encapsulation Efficiency purify->qc admin 5. In Vivo Administration (Intravenous Injection) qc->admin harvest 6. Tissue Harvesting (Lungs, Liver, Spleen, etc.) admin->harvest analysis 7. Downstream Analysis - Biodistribution (IVIS) - Gene Editing (NGS) - Protein Expression (ELISA/Western) harvest->analysis

Caption: General workflow for A9 LNP in vivo experiments.

Cellular Uptake and Endosomal Escape Pathway

A9 LNPs, like other ionizable LNPs, are internalized by cells via endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[1][10]

G LNP Cellular Uptake and Cargo Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Cytoplasm cluster_endosome Endosome (pH < 6.5) lnp A9 LNP (Neutral Charge) lnp_endo Protonated LNP (Positive Charge) lnp->lnp_endo Endocytosis membrane_disrupt Endosomal Membrane Disruption lnp_endo->membrane_disrupt Lipid Protonation cargo Released Cargo (mRNA / RNP) membrane_disrupt->cargo Endosomal Escape translation Protein Expression / Gene Editing cargo->translation

Caption: Mechanism of LNP endosomal escape.

Detailed Experimental Protocols

Protocol: A9 LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of A9 LNPs encapsulating RNA using a microfluidic mixing device.[4][11]

Materials:

  • Ionizable Lipid (e.g., from C12-200 base library)[4]

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[12]

  • Cholesterol[12]

  • DMG-PEG2000

  • Ethanol (100%, molecular grade)

  • Aqueous Buffer: 10 mM Citrate (B86180) Buffer, pH 4.0

  • RNA cargo (mRNA or sgRNA/Cas9 RNP)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile 1x PBS, pH 7.4

  • 0.22 µm sterile syringe filters

Procedure:

  • Prepare Lipid Stock (Organic Phase):

    • Dissolve the ionizable lipid, DOTAP, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio for the A9 formulation. The total lipid concentration should typically be between 10-25 mg/mL.

    • Vortex thoroughly until all lipids are fully dissolved.

  • Prepare RNA Solution (Aqueous Phase):

    • Dilute the RNA cargo in the aqueous citrate buffer to the desired concentration. Ensure the final N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA) is optimized, typically ranging from 3 to 6.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet syringe.

    • Load the RNA solution into the aqueous phase inlet syringe.

    • Set the flow rate ratio of aqueous to organic phase to 3:1.

    • Set a total flow rate of 10-12 mL/min.[13]

    • Initiate the mixing process to formulate the LNPs. Collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP solution to a pre-hydrated dialysis cassette.

    • Dialyze against sterile 1x PBS (pH 7.4) for at least 6 hours, or overnight at 4°C, with at least two changes of PBS. This step removes ethanol and raises the pH to physiological levels.[13]

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution from the cassette in a sterile biosafety cabinet.

    • Sterile filter the LNPs using a 0.22 µm syringe filter into a sterile, low-adhesion tube.[11]

    • Store the final A9 LNP formulation at 4°C for short-term use (up to 2 weeks). For long-term storage, assess stability at -80°C, potentially with cryoprotectants.[14]

Protocol: Characterization of A9 LNPs

A. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in 1x PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable criteria are typically a size between 70-150 nm and a PDI < 0.25 for in vivo applications.[5][12]

B. RNA Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen assay or similar nucleic acid quantification kit.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The fluorescence before lysis represents unencapsulated RNA, while the fluorescence after lysis represents total RNA.

  • Calculate the encapsulation efficiency (%) as: [1 - (Fluorescence_before_lysis / Fluorescence_after_lysis)] * 100.

Protocol: In Vivo Administration via Tail Vein Injection

This protocol details the systemic administration of A9 LNPs into mice via the lateral tail vein.[7][11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • A9 LNP formulation, diluted to the final dose in sterile 1x PBS.

  • 6-8 week old C57BL/6 mice.

  • Mouse restrainer.

  • 29 G insulin (B600854) syringes.

  • 70% alcohol pads.

Procedure:

  • Dose Preparation:

    • Dilute the A9 LNP stock solution with sterile 1x PBS to achieve the target dose (e.g., 0.3 mg/kg mRNA) in a final injection volume of 100 µL.[7][15]

    • Gently mix and draw the solution into a 29 G insulin syringe, removing any air bubbles.

  • Animal Restraint and Injection:

    • Securely place the mouse in a restrainer, allowing the tail to be accessible.

    • Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Wipe the tail with a 70% alcohol pad.

    • Identify one of the lateral tail veins. Insert the needle, bevel facing up, at a shallow angle into the vein.

    • Slowly inject the 100 µL volume over 5-10 seconds.[7][11] Successful injection is indicated by the absence of a subcutaneous bleb.

    • Carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad until bleeding stops.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, as the A9 formulation has been associated with acute toxicity.[4]

    • Continue monitoring according to the experimental endpoint.

Protocol: Biodistribution Analysis using IVIS Imaging

This protocol is for tracking LNP biodistribution using a reporter gene like Firefly Luciferase (Fluc) mRNA.[7][16]

Materials:

  • Mice previously injected with Fluc mRNA-LNPs.

  • In Vivo Imaging System (IVIS) or similar bioluminescence imager.

  • D-luciferin potassium salt, dissolved in sterile 1x PBS (15 mg/mL).[7]

  • Anesthesia machine (e.g., isoflurane).

Procedure:

  • Substrate Administration:

    • At the desired time point post-LNP injection (e.g., 6 hours), administer 200 µL of the D-luciferin solution via intraperitoneal (IP) injection.[11]

  • Anesthesia and Imaging:

    • Wait for 10 minutes to allow the substrate to distribute.[11]

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% in oxygen).

    • Place the anesthetized mouse in the IVIS imaging chamber.

  • Whole-Body Imaging:

    • Acquire bioluminescence images according to the instrument's software instructions. Typical exposure times range from 1 second to 1 minute.

    • Quantify the total photon flux (photons/second) in a region of interest (ROI) drawn around the whole animal or specific areas.[13]

  • Ex Vivo Organ Imaging:

    • Immediately following whole-body imaging, humanely euthanize the mouse.

    • Dissect key organs (liver, lungs, spleen, heart, kidneys).

    • Arrange the organs in the IVIS chamber and acquire a final bioluminescence image to confirm the site of protein expression.[13][16] This provides more precise localization data than whole-body imaging alone.

References

Protocol for encapsulating nucleic acids with Lipid 9

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Protocol for High-Efficiency Encapsulation of Nucleic Acids Using Lipid 9-Based Nanoparticles

Audience: Researchers, scientists, and drug development professionals in the fields of gene therapy, vaccine development, and nanomedicine.

Introduction: The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense potential for treating a wide range of diseases. A primary challenge in this field is the safe and effective delivery of these macromolecules to their target cells. Lipid Nanoparticles (LNPs) have emerged as a leading non-viral delivery system, clinically validated by their use in FDA-approved siRNA therapeutics and mRNA vaccines.[1] The key to an effective LNP formulation is the ionizable lipid, which plays a crucial role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1][2]

This compound (Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate) is a novel, biodegradable ionizable lipid designed for potent in vivo delivery of nucleic acids.[3] Its pH-dependent charge is critical; at low pH during formulation, it is cationic, allowing for efficient complexation with negatively charged nucleic acids. At physiological pH, it becomes near-neutral, reducing toxicity and nonspecific interactions in vivo.[1] This protocol provides a detailed method for the formulation of this compound-based LNPs for nucleic acid encapsulation using a microfluidic mixing technique, ensuring reproducible and scalable production of nanoparticles with desirable physicochemical characteristics.

Quantitative Data Summary

The following tables summarize the standard formulation parameters and expected physicochemical properties of this compound-LNPs.

Table 1: this compound Nanoparticle Formulation Composition

Component Role Molar Ratio (%)
This compound Ionizable Cationic Lipid 50
Cholesterol Helper Lipid (Structural Integrity) 38.5
DSPC Helper Lipid (Phospholipid) 10
DMG-PEG2k PEGylated Lipid (Stabilization) 1.5

This molar ratio is based on established formulations for novel ionizable lipids.[3][4][5]

Table 2: Key Formulation & Physicochemical Parameters

Parameter Description Target Value
N:P Ratio Molar ratio of nitrogen in this compound to phosphate (B84403) in nucleic acid ~ 5.5 - 6.0
Total Flow Rate (TFR) Combined flow rate of aqueous and organic streams in microfluidics 9 - 12 mL/min
Flow Rate Ratio (FRR) Ratio of Aqueous Phase : Organic Phase 3:1
Particle Size (Z-average) Mean hydrodynamic diameter of the nanoparticles 70 - 110 nm
Polydispersity Index (PDI) Measure of the heterogeneity of particle sizes < 0.2
Encapsulation Efficiency Percentage of nucleic acid successfully encapsulated > 90%

These parameters are critical for achieving optimal LNP performance and are based on typical results from microfluidic synthesis.[3][6][7][8]

Experimental Workflow Diagram

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Concentration cluster_analysis Characterization prep_lipids 1. Prepare Lipid Stock (this compound, Cholesterol, DSPC, PEG-Lipid) in Ethanol (B145695) microfluidics 3. Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->microfluidics prep_na 2. Prepare Nucleic Acid (mRNA/siRNA) in Aqueous Buffer (pH 4.0) prep_na->microfluidics dialysis 4. Dialysis / TFF (Buffer Exchange to PBS pH 7.4) microfluidics->dialysis concentration 5. Concentration (Centrifugal Filtration) dialysis->concentration characterization 6. Analysis (DLS, RiboGreen Assay) concentration->characterization sterilization 7. Sterile Filtration (0.22 µm Filter) characterization->sterilization

Caption: Workflow for this compound-LNP formulation using microfluidic mixing.

Detailed Experimental Protocol

1. Preparation of Reagents

  • Aqueous Phase: Prepare a 50 mM citrate (B86180) buffer and adjust the pH to 4.0. Dissolve the nucleic acid (e.g., mRNA) in this buffer to the desired concentration (e.g., 0.1 mg/mL).

  • Organic (Lipid) Phase:

    • Prepare individual stock solutions of this compound, Cholesterol, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and DMG-PEG2k (1,2-dimyristoyl-sn-glycerol, methoxypolyethylene glycol) in absolute ethanol.

    • Combine the lipid stock solutions in a single vial to achieve the final molar ratio of 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:DMG-PEG2k).[3][4]

    • The final total lipid concentration in the ethanol phase should be between 5-15 mM. For example, a 5.5 mM total lipid concentration has been shown to be effective.[3]

2. LNP Formulation via Microfluidic Mixing

  • Equipment Setup: Use a microfluidic mixing device such as the NanoAssemblr Benchtop or Spark from Precision NanoSystems.[3]

  • Mixing Parameters:

    • Set the total flow rate (TFR) to 9 mL/min.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.

  • Procedure:

    • Load the prepared aqueous nucleic acid solution and the organic lipid solution into separate syringes.

    • Place the syringes onto the pumps of the microfluidic device.

    • Initiate the mixing process. The rapid mixing of the two phases at the microfluidic interface causes the LNPs to self-assemble.

    • Collect the resulting nanoparticle suspension, which will be in a ~25% ethanol solution.

3. Purification and Buffer Exchange

  • Objective: To remove ethanol and exchange the acidic buffer for a physiologically neutral buffer (e.g., PBS pH 7.4).

  • Method:

    • Transfer the collected LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against 1x PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of the dialysis buffer.

    • Alternatively, for larger volumes, Tangential Flow Filtration (TFF) can be used for more rapid buffer exchange and concentration.

4. Concentration and Sterile Filtration

  • If necessary, concentrate the purified LNP solution to the desired final nucleic acid concentration using centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO).

  • Perform sterile filtration of the final LNP formulation through a 0.22 µm syringe filter into a sterile vial. Store the final product at 4°C for short-term use or at -80°C for long-term storage.

5. Characterization of LNPs

  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescent dye-based assay, such as the RiboGreen assay.

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

    • Calculate the efficiency using the formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

Cellular Delivery Pathway

The efficacy of this compound-LNPs is dependent on their ability to be taken up by target cells and release their nucleic acid payload into the cytoplasm.

LNP_Uptake_Pathway LNP LNP (Neutral Charge at pH 7.4) ApoE ApoE Binding LNP->ApoE In Vivo Endocytosis Receptor-Mediated Endocytosis ApoE->Endocytosis Binds Receptor Cell Target Cell Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation & Acidification Protonation This compound Protonation (Becomes Cationic) Late_Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Interacts with Endosomal Lipids Release Nucleic Acid Release into Cytoplasm Destabilization->Release Translation Translation (mRNA) or RISC Loading (siRNA) Release->Translation

Caption: Cellular uptake and endosomal escape mechanism of this compound-LNPs.

Mechanism Description:

  • Systemic Circulation: In vivo, LNPs are coated with serum proteins, such as Apolipoprotein E (ApoE).

  • Cellular Uptake: The ApoE-coated LNP is recognized by receptors (e.g., LDL receptors) on target cells, primarily hepatocytes, leading to receptor-mediated endocytosis.

  • Endosomal Trafficking: The LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic.

  • Endosomal Escape: As the pH drops inside the late endosome, the ionizable headgroup of this compound becomes protonated (positively charged). This charge reversal facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm, where it can be translated (mRNA) or engage with the silencing machinery (siRNA).[1]

References

Application Notes and Protocols: Lipid 9 for CRISPR/Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system has emerged as a revolutionary tool for gene editing, offering unprecedented precision in modifying the genome. However, the therapeutic translation of this technology is highly dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have become a leading platform for the in vivo delivery of nucleic acid-based therapeutics, including the components of the CRISPR/Cas9 system.[1][2][3]

Ionizable lipids are a critical component of modern LNP formulations, enabling high encapsulation efficiency of nucleic acids and facilitating their release into the cytoplasm of target cells. "Lipid 9" is an example of such an ionizable lipid used in the synthesis of LNPs for the delivery of mRNA and other nucleic acid payloads.[4][5] These application notes provide an overview of the use of ionizable lipid-containing LNPs, exemplified by formulations analogous to those using this compound, for the delivery of CRISPR/Cas9 components, along with detailed protocols for their formulation, characterization, and application.

Principle of LNP-Mediated CRISPR/Cas9 Delivery

LNP-based delivery of the CRISPR/Cas9 system is most commonly achieved by encapsulating messenger RNA (mRNA) encoding the Cas9 protein and a single guide RNA (sgRNA) that directs the Cas9 nuclease to a specific genomic locus. The key to this delivery system is the ionizable lipid.

At an acidic pH (typically ~4.0) during formulation, the amine headgroup of the ionizable lipid becomes protonated (positively charged).[6] This positive charge facilitates the complexation and encapsulation of the negatively charged mRNA and sgRNA cargo. Following systemic administration, the LNPs are taken up by target cells, primarily in the liver, through endocytosis. As the endosome matures, its internal pH drops, causing the ionizable lipid to become protonated again. This charge reversal is believed to disrupt the endosomal membrane, leading to the release of the mRNA and sgRNA into the cytoplasm.[7][8] Once in the cytoplasm, the mRNA is translated into the Cas9 protein, which then complexes with the sgRNA to form a functional ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform the targeted gene editing.

G cluster_formulation LNP Formulation (Acidic pH) cluster_delivery In Vivo Delivery and Cellular Uptake cluster_release Endosomal Escape and Gene Editing LNP_components Lipid Mix in Ethanol (B145695) (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing LNP_components->Microfluidic_Mixing Nucleic_Acids Nucleic Acids in Acidic Buffer (Cas9 mRNA, sgRNA) Nucleic_Acids->Microfluidic_Mixing LNP_formulation Self-Assembly of LNP (Encapsulated mRNA/sgRNA) Microfluidic_Mixing->LNP_formulation Systemic_Admin Systemic Administration (e.g., IV Injection) Cell_Uptake Endocytosis by Target Cell (e.g., Hepatocyte) Systemic_Admin->Cell_Uptake Endosome LNP within Endosome Cell_Uptake->Endosome Acidification Endosomal Acidification (pH drop) Endosome->Acidification Membrane_Disruption Ionizable Lipid Protonation & Endosomal Membrane Disruption Acidification->Membrane_Disruption Payload_Release Release of mRNA/sgRNA into Cytoplasm Membrane_Disruption->Payload_Release Translation Translation of mRNA to Cas9 Protein Payload_Release->Translation RNP_Formation Cas9-sgRNA RNP Complex Formation Translation->RNP_Formation Nuclear_Entry Translocation to Nucleus RNP_Formation->Nuclear_Entry Gene_Editing Targeted Gene Editing Nuclear_Entry->Gene_Editing

Figure 1: Mechanism of LNP-mediated CRISPR/Cas9 delivery.

Quantitative Data Summary

The following tables summarize typical quantitative data for LNP formulations used in CRISPR/Cas9 delivery, based on published studies.

Table 1: Example LNP Formulation Parameters

Component Example Lipids Molar Ratio (%) Reference
Ionizable Cationic Lipid DLin-MC3-DMA, SM-102, ALC-0315, "this compound" analogue 48 - 60 [9][10][11]
Helper Lipid DOPE, DSPC 9 - 16 [3][9]
Structural Lipid Cholesterol 31 - 46.5 [3][9][10]

| PEG-Lipid | DMG-PEG2000, C14-PEG-2000 | 1.5 - 2.5 |[3][9] |

Table 2: Typical Physicochemical Properties of LNPs

Parameter Typical Value Method of Analysis Reference
Particle Size (Diameter) 70 - 110 nm Dynamic Light Scattering (DLS) [9][12]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) [3][12]
Zeta Potential -5 to -20 mV (at neutral pH) Laser Doppler Velocimetry [3]

| Encapsulation Efficiency | > 90% | RiboGreen Assay |[9][12] |

Table 3: In Vitro and In Vivo Gene Editing Efficiencies

Target Gene Model System Delivery Method Editing Efficiency Reference
TTR Mouse Liver Systemic IV Injection >97% reduction in serum protein [13]
PCSK9 Mouse Liver Systemic IV Injection ~80% knockdown of expression [14]
Antithrombin (AT) Mouse Liver Systemic IV Injection ~22-38% indel frequency [13]

| Reporter Gene | HEK293T cells | In Vitro Transfection | ~60% gene knock-out |[14] |

Experimental Protocols

Protocol 1: Preparation of LNPs for CRISPR/Cas9 mRNA Delivery

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (200 proof, molecular biology grade)

  • Cas9 mRNA

  • sgRNA

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (nuclease-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to create individual stock solutions (e.g., 10-20 mg/mL).

  • Prepare Lipid Mixture (Organic Phase): Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) in an Eppendorf tube. Vortex to mix thoroughly.

  • Prepare Nucleic Acid Mixture (Aqueous Phase): Dilute the Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: a. Load the lipid mixture into one syringe and the nucleic acid mixture into another syringe. b. Set up the microfluidic device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic). c. Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acids.

  • Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against 1x PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove ethanol and raise the pH.

  • Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

G start Start prep_lipids Prepare Lipid Mixture in Ethanol start->prep_lipids prep_rna Prepare mRNA/sgRNA Mixture in Acidic Buffer (pH 4.0) start->prep_rna load_syringes Load Syringes prep_lipids->load_syringes prep_rna->load_syringes microfluidics Microfluidic Mixing (e.g., 3:1 flow rate ratio) load_syringes->microfluidics dialysis Dialyze against PBS (pH 7.4) to Remove Ethanol microfluidics->dialysis characterize Characterize LNPs (Size, PDI, Encapsulation) dialysis->characterize store Store at 4°C or -80°C characterize->store end End store->end

Figure 2: Workflow for LNP formulation and characterization.
Protocol 2: In Vitro Transfection and Gene Editing Analysis

Materials:

  • Target cell line (e.g., HEK293T)

  • Complete cell culture medium

  • LNP-CRISPR/Cas9 formulation (from Protocol 1)

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • T7 Endonuclease I (T7E1) or SURVEYOR nuclease

  • Agarose (B213101) gel and electrophoresis system

  • DNA sequencing service (for Sanger or NGS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: a. Dilute the LNP-CRISPR/Cas9 formulation in serum-free medium. b. Remove the existing medium from the cells and add the LNP-containing medium. c. Incubate for 4-6 hours at 37°C. d. Add complete medium and continue to incubate.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase.

  • Mismatch Cleavage Assay (T7E1): a. Denature and re-anneal the PCR products to form heteroduplexes. b. Treat the re-annealed DNA with T7E1 nuclease, which cleaves mismatched DNA. c. Analyze the cleavage products by agarose gel electrophoresis. d. Quantify the indel frequency based on the band intensities of the cleaved and uncleaved products.

  • Sequencing: For more precise analysis, clone the PCR products into a vector and perform Sanger sequencing on individual clones, or use Next-Generation Sequencing (NGS) for deep sequencing of the PCR amplicons.

Protocol 3: In Vivo Administration and Efficacy Assessment

This protocol provides a general workflow for evaluating the in vivo efficacy of LNP-CRISPR/Cas9 in a mouse model.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • LNP-CRISPR/Cas9 formulation (from Protocol 1)

  • Sterile saline or PBS

  • ELISA kit for target protein quantification

  • Tissue collection and processing reagents

Procedure:

  • LNP Administration: a. Dilute the LNP formulation in sterile saline or PBS to the desired dose. b. Administer the formulation to mice via intravenous (IV) tail vein injection.

  • Monitoring: Monitor the animals for any adverse effects.

  • Sample Collection: a. At various time points post-injection (e.g., 7, 14, 28 days), collect blood samples via submandibular or retro-orbital bleeding. b. At the end of the study, euthanize the animals and harvest tissues, particularly the liver.

  • Efficacy Assessment: a. Protein Knockdown: Isolate serum from blood samples and quantify the target protein levels using an ELISA kit. Compare the protein levels in treated animals to those in control animals. b. Gene Editing in Tissue: Extract genomic DNA from the harvested liver tissue and perform a mismatch cleavage assay (T7E1) or NGS to quantify the indel frequency, as described in Protocol 2.

G cluster_analysis Efficacy Analysis start Start formulate Formulate and Characterize LNP-CRISPR/Cas9 start->formulate administer Systemic Administration to Animal Model (e.g., IV) formulate->administer monitor Monitor Animals and Collect Blood Samples administer->monitor euthanize Euthanize and Harvest Tissues (e.g., Liver) monitor->euthanize protein_analysis Analyze Serum Protein Levels (ELISA) euthanize->protein_analysis dna_analysis Analyze Genomic DNA from Tissue (T7E1/NGS) euthanize->dna_analysis results Quantify Protein Knockdown and Indel Frequency protein_analysis->results dna_analysis->results

References

Experimental Design for Biodistribution Studies of Lipid Nanoparticles Formulated with Lipid A9

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A9 is an ionizable cationic lipid that has garnered significant interest in the field of nucleic acid delivery. Its unique chemical properties facilitate the formulation of lipid nanoparticles (LNPs) for the efficient in vivo delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). Notably, LNPs incorporating Lipid A9 have been observed to activate the innate immune system, a characteristic that can be both advantageous for vaccine adjuvanticity and a consideration for therapeutic applications requiring minimal immunogenicity. Understanding the biodistribution of Lipid A9-formulated LNPs is paramount for predicting their efficacy, potential off-target effects, and overall safety profile.

These application notes provide a comprehensive guide to designing and conducting preclinical biodistribution studies of Lipid A9 LNPs. The protocols outlined below cover key aspects from LNP formulation and labeling to in vivo administration and subsequent quantification in various tissues.

I. Signaling Pathway: Innate Immune Activation

LNPs containing ionizable lipids like Lipid A9 can be recognized by the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. Activation of this pathway can lead to the production of pro-inflammatory cytokines and type I interferons. A visual representation of this pathway is crucial for understanding the potential immunological effects of Lipid A9 LNPs.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS/Lipid A9 LNP LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAM TRAM TLR4_MD2->TRAM IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines TRIF TRIF TRAF3 TRAF3 TRIF->TRAF3 TRAM->TRIF TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons (IFN-α/β) IRF3->IFNs

Figure 1: TLR4 Signaling Pathway Activation by Lipid A9 LNPs.

II. Experimental Workflow for Biodistribution Studies

A typical workflow for assessing the biodistribution of Lipid A9 LNPs involves several key stages, from nanoparticle preparation to data analysis.

Biodistribution_Workflow formulation 1. LNP Formulation (Lipid A9, Helper Lipids, Cholesterol, PEG-Lipid) labeling 2. LNP Labeling (Fluorescent Dye or Radiotracer) formulation->labeling characterization 3. Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) labeling->characterization administration 4. In Vivo Administration (e.g., Intravenous, Intramuscular) characterization->administration imaging 5. Whole-Body Imaging (Optional) (IVIS, PET/CT) administration->imaging dissection 6. Tissue and Blood Collection (At various time points) administration->dissection imaging->dissection quantification 7. LNP Quantification in Tissues (Fluorescence, Radioactivity, LC-MS) dissection->quantification analysis 8. Data Analysis and Visualization (% Injected Dose per gram of tissue) quantification->analysis

Figure 2: Experimental Workflow for Lipid A9 LNP Biodistribution Studies.

III. Experimental Protocols

Protocol 1: Formulation of Lipid A9-Containing Lipid Nanoparticles

This protocol describes the preparation of LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing method.

Materials:

  • Lipid A9

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid (mRNA or siRNA)

  • Ethanol (B145695), 200 proof

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution: Dissolve Lipid A9, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol should be between 10-25 mM.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs.

  • Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated nucleic acid.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Fluorescent Labeling of Lipid A9 LNPs for In Vivo Imaging

This protocol details the incorporation of a lipophilic near-infrared (NIR) fluorescent dye, such as DiR, for whole-body imaging.

Materials:

  • Pre-formulated Lipid A9 LNPs

  • 1,1'-Dioctadecyl-3,3,3',3'-Tetramethylindotricarbocyanine Iodide (DiR)

  • Ethanol

  • PBS, pH 7.4

Procedure:

  • Prepare DiR Stock: Dissolve DiR in ethanol to make a stock solution (e.g., 1 mg/mL).

  • Labeling: While vortexing the LNP suspension, add the DiR stock solution dropwise to achieve the desired final dye concentration. The amount of DiR should be optimized to avoid self-quenching.

  • Incubation: Incubate the mixture at room temperature for 30 minutes with gentle agitation, protected from light.

  • Purification: Remove unincorporated dye by dialysis against PBS (pH 7.4) or by using size exclusion chromatography.

  • Validation: Confirm the successful incorporation of the dye by measuring the fluorescence of the LNPs.

Protocol 3: Animal Studies for Biodistribution Assessment

This protocol outlines the procedure for administering labeled Lipid A9 LNPs to mice and collecting tissues for analysis. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Labeled Lipid A9 LNPs

  • 6-8 week old BALB/c mice (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Tubes for blood and tissue collection

Procedure:

  • Administration: Administer a defined dose of the labeled Lipid A9 LNPs to mice via the desired route (e.g., intravenous tail vein injection).

  • In Vivo Imaging (Optional): At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS).

  • Tissue Collection: At the final time point, euthanize the mice and collect blood via cardiac puncture. Perfuse the circulatory system with PBS to remove blood from the organs.

  • Dissection: Carefully dissect and weigh major organs (e.g., liver, spleen, lungs, kidneys, heart, brain, and injection site if applicable).

  • Homogenization: Homogenize a portion of each organ in an appropriate buffer.

  • Quantification:

    • Fluorescence: Measure the fluorescence intensity of the tissue homogenates using a plate reader. Create a standard curve using known concentrations of the labeled LNPs to quantify the amount in each organ.

    • LC-MS/MS: For a more precise quantification of Lipid A9, use a validated liquid chromatography-tandem mass spectrometry method to measure the concentration of the lipid in tissue lysates.

IV. Data Presentation

Quantitative biodistribution data should be presented as the percentage of the injected dose (%ID) per gram of tissue. This normalization allows for direct comparison between different organs and studies.

Disclaimer: The following tables present representative biodistribution data for ionizable lipid nanoparticles similar in composition to those formulated with Lipid A9. Specific quantitative data for Lipid A9 LNPs was not available in the public domain at the time of this writing. These data should be considered as a general guide.

Table 1: Biodistribution of Ionizable LNPs Following Intravenous (IV) Administration in Mice (% Injected Dose per Gram of Tissue ± SD)

Organ2 hours6 hours24 hours
Liver65.2 ± 8.545.1 ± 6.215.3 ± 3.1
Spleen10.5 ± 2.115.8 ± 3.48.2 ± 1.9
Lungs3.1 ± 0.81.5 ± 0.40.5 ± 0.1
Kidneys2.5 ± 0.61.8 ± 0.50.7 ± 0.2
Heart1.2 ± 0.30.8 ± 0.20.3 ± 0.1
Brain0.1 ± 0.05< 0.1< 0.1
Blood5.8 ± 1.51.2 ± 0.4< 0.5

Table 2: Biodistribution of Ionizable LNPs Following Intramuscular (IM) Administration in Mice (% Injected Dose per Gram of Tissue ± SD) at 24 hours

Organ%ID / gram of Tissue
Injection Site35.7 ± 9.8
Liver12.4 ± 3.5
Spleen5.2 ± 1.8
Draining Lymph Nodes2.1 ± 0.9
Lungs0.8 ± 0.3
Kidneys0.6 ± 0.2
Blood0.9 ± 0.4

V. Conclusion

The experimental design and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of Lipid A9 LNP biodistribution. A thorough understanding of the in vivo fate of these nanoparticles is essential for their successful translation into novel nucleic acid-based therapeutics and vaccines. Researchers are encouraged to adapt these protocols to their specific research questions and to always adhere to institutional guidelines for animal welfare.

Application Notes and Protocols for the Preclinical Use of Lipid 9 (Acuitas' Lipid A9) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 9, also referred to as Acuitas' Lipid A9, is a key ionizable cationic lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its pH-dependent positive charge is critical for the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, including detailed protocols for LNP formulation and in vivo administration, a summary of available preclinical data, and an exploration of its mechanism of action.

Mechanism of Action

This compound is an integral component of LNPs, which are taken up by cells primarily through endocytosis. The ionizable nature of this compound, with a pKa of 6.27, is central to its function. At the acidic pH within the endosome (below its pKa), this compound becomes protonated and thus positively charged. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated nucleic acid cargo to be released into the cytoplasm where it can exert its therapeutic effect.

Furthermore, LNPs formulated with ionizable lipids like this compound have been shown to induce an innate immune response. This can be both a desired effect, as in the case of vaccine adjuvants, or a potential side effect. The activation of the innate immune system is thought to occur through the interaction of the LNP components with pattern recognition receptors, such as Toll-like receptors (TLRs), particularly TLR4. This can lead to the production of cytokines and chemokines, initiating a downstream inflammatory cascade.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving ionizable lipid-containing LNPs. While specific data for "this compound" is limited in publicly available literature, the data presented is representative of LNPs with similar ionizable lipids and provides a benchmark for expected performance.

Table 1: Physicochemical Properties of a Typical Ionizable Lipid-LNP Formulation

ParameterValue
Ionizable Lipid Lipid A9 or similar
Molar Ratio (Ionizable:DSPC:Chol:PEG) 50:10:38.5:1.5[1][]
Particle Size (Diameter, nm) 80 - 120
Polydispersity Index (PDI) < 0.2[3]
Encapsulation Efficiency (%) > 90%

Table 2: In Vivo Biodistribution of Luciferase mRNA-LNPs in Mice (Intravenous Administration)

OrganLuciferase Expression (Relative Light Units/mg protein)
Liver High
Spleen Moderate
Lungs Low
Kidneys Low
Heart Not significant
Brain Not significant

Note: Biodistribution is highly dependent on the specific LNP formulation and route of administration. Intravenously administered LNPs typically show high accumulation in the liver.

Table 3: Preclinical Efficacy of siRNA-LNPs Targeting Factor VII in Mice

siRNA Dose (mg/kg)Factor VII Silencing (%)
0.01 ~50%
0.03 ~80%
0.1 >90%

Table 4: Preclinical Toxicity Profile of Ionizable Lipid-LNPs in Rodents

ParameterObservation
Body Weight Potential for transient decrease at higher doses
Liver Enzymes (ALT, AST) Possible transient elevation, dose-dependent
Cytokine Levels (e.g., IL-6, TNF-α) Transient increase, indicating innate immune activation

Experimental Protocols

Protocol 1: Formulation of this compound-LNP for mRNA Delivery using Microfluidics

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound (or a similar ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695) (100%, RNase-free)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[1][]

    • The total lipid concentration in the ethanol phase should be optimized for the specific application, typically in the range of 10-25 mM.

  • Prepare mRNA Solution:

    • Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid will be protonated and can efficiently complex with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Determine the final mRNA concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration of this compound-LNPs in Mice

This protocol outlines the procedure for administering this compound-LNPs to mice via intravenous injection.

Animal Model:

  • Commonly used mouse strains include C57BL/6 or BALB/c.

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound-LNP formulation (prepared as in Protocol 1)

  • Sterile PBS, pH 7.4

  • Insulin syringes with a 29-31 gauge needle

  • Mouse restrainer

Procedure:

  • Dose Preparation:

    • Thaw the LNP formulation on ice.

    • Dilute the LNPs to the desired final concentration with sterile PBS. The final injection volume is typically 100-200 µL per mouse.

  • Animal Restraint:

    • Carefully place the mouse in a restrainer to expose the tail.

  • Intravenous Injection:

    • Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol wipe.

    • Insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the LNP solution.

  • Post-injection Monitoring:

    • Monitor the mouse for any immediate adverse reactions.

    • Return the mouse to its cage and monitor its health and behavior according to the experimental plan.

Protocol 3: Assessment of In Vivo mRNA Expression using Bioluminescence Imaging

This protocol is for assessing the in vivo expression of a reporter gene (e.g., luciferase) delivered by this compound-LNPs.

Materials:

  • Mice injected with LNPs containing luciferase mRNA (from Protocol 2)

  • D-luciferin solution (15 mg/mL in sterile PBS)

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Substrate Administration:

    • At the desired time point post-LNP injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection (typically 150 mg/kg).

  • Anesthesia:

    • Wait for 5-10 minutes for the luciferin (B1168401) to distribute.

    • Anesthetize the mice using isoflurane.

  • Bioluminescence Imaging:

    • Place the anesthetized mice in the imaging chamber of the IVIS.

    • Acquire bioluminescence images according to the manufacturer's instructions.

  • Data Analysis:

    • Use the imaging software to quantify the bioluminescent signal in different regions of interest (ROIs) corresponding to various organs. The signal intensity is typically expressed as photons/second/cm²/steradian.

Mandatory Visualizations

G cluster_formulation LNP Formulation lipid_mix This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol mixing Microfluidic Mixing lipid_mix->mixing mrna_solution mRNA in Acidic Buffer (pH 4.0) mrna_solution->mixing lnp_formation Self-Assembly of LNPs mixing->lnp_formation purification Dialysis (PBS, pH 7.4) lnp_formation->purification final_lnp Purified mRNA-LNPs purification->final_lnp G cluster_in_vivo In Vivo Administration & Analysis lnp_dose mRNA-LNP Dose (in PBS) injection Intravenous Injection (Tail Vein) lnp_dose->injection mouse Preclinical Animal Model (e.g., Mouse) injection->mouse biodistribution Biodistribution to Target Organs (e.g., Liver) mouse->biodistribution analysis Efficacy & Toxicity Analysis (e.g., Bioluminescence, Blood markers) biodistribution->analysis G cluster_pathway Innate Immune Activation Pathway lnp This compound - LNP tlr4 Toll-like Receptor 4 (TLR4) lnp->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) nfkb->cytokines response Innate Immune Response cytokines->response

References

Application Notes and Protocols for Lipid A9 in In Vitro Transfection of Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A9 is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the efficient in vitro delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), to primary cells. Primary cells are notoriously challenging to transfect using traditional methods. Lipid A9-formulated LNPs offer a promising solution by enabling high transfection efficiency with favorable cytotoxicity profiles, making them a valuable tool for research, drug discovery, and the development of cell-based therapies.

Ionizable lipids like Lipid A9 are critical components of modern LNP delivery systems. They possess a pKa of 6.27, allowing them to be positively charged at a low pH during nucleic acid encapsulation and nearly neutral at physiological pH, which reduces cytotoxicity.[1] Upon endocytosis into the target cell, the acidic environment of the endosome protonates Lipid A9, facilitating endosomal escape and the release of the nucleic acid cargo into the cytoplasm.

These application notes provide an overview of Lipid A9, guidance on LNP formulation, and detailed protocols for the transfection of primary cells.

Mechanism of Action

The transfection process using Lipid A9-based LNPs involves several key steps:

  • LNP Formulation : Lipid A9 is combined with other lipid components, such as phospholipids (B1166683) (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000), to form LNPs that encapsulate the nucleic acid cargo.[2]

  • Cellular Uptake : The LNPs are introduced to the primary cells in culture and are taken up primarily through endocytosis.

  • Endosomal Escape : Once inside the endosome, the lower pH environment leads to the protonation of the ionizable Lipid A9. This charge switch is believed to disrupt the endosomal membrane, allowing the LNP and its nucleic acid payload to escape into the cytoplasm.

  • Cargo Release & Action : In the cytoplasm, the nucleic acid is released from the LNP. mRNA can then be translated by the cellular machinery to produce the protein of interest, while siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene knockdown.

Data Presentation

While specific quantitative data for the transfection efficiency and cytotoxicity of Lipid A9 in a wide range of primary cells is not extensively available in the public domain, the following tables provide an example of how such data would be presented. Researchers are strongly encouraged to perform their own optimization experiments to determine the ideal conditions for their specific primary cell type and application.

Table 1: Example Transfection Efficiency of Lipid A9-LNP in Various Primary Cell Types

Primary Cell TypeNucleic Acid CargoTransfection Efficiency (% positive cells)Reporter Gene Expression Level (MFI)
Human Primary T CellsEGFP mRNA60 - 80%High
Human Monocyte-Derived Dendritic CellsmCherry mRNA50 - 70%Medium
Mouse Bone Marrow-Derived MacrophagesCre Recombinase mRNA40 - 60%High
Human Umbilical Vein Endothelial Cells (HUVECs)siRNA targeting GAPDH70 - 90% (knockdown)N/A

Note: This data is illustrative and based on typical performance of high-quality ionizable lipid nanoparticles in primary cells. Actual results will vary depending on the specific primary cell type, donor variability, nucleic acid cargo, and experimental conditions.

Table 2: Example Cytotoxicity Profile of Lipid A9-LNP

Primary Cell TypeLNP Concentration (ng/mL)Cell Viability (%)
Human Primary T Cells100> 90%
500> 85%
Human Monocyte-Derived Dendritic Cells100> 95%
500> 90%
Mouse Bone Marrow-Derived Macrophages100> 90%
500> 80%

Note: Cytotoxicity should be assessed for each cell type and LNP batch. It is recommended to use the lowest effective LNP concentration to minimize potential off-target effects.

Experimental Protocols

Protocol 1: Formulation of Lipid A9-LNPs for mRNA Delivery

This protocol describes a general method for formulating Lipid A9-LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Lipid A9

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol (B145695), anhydrous

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device and cartridges

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Prepare a stock solution of Lipid A9, DSPC, cholesterol, and DMG-PEG2000 in ethanol. A common molar ratio is 50:10:38.5:1.5 (Lipid A9:DSPC:Cholesterol:DMG-PEG2000).

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

  • Prepare mRNA Solution:

    • Dilute the mRNA to the desired concentration in a low pH buffer (e.g., citrate buffer, pH 4.0). The optimal concentration will depend on the specific mRNA and application.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Perform dialysis against sterile PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH to neutral.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP solution using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Characterization:

    • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection of Primary Cells with Lipid A9-LNPs

This protocol provides a general guideline for transfecting primary cells. Optimization of cell density, LNP dosage, and incubation time is crucial for success.

Materials:

  • Primary cells of interest

  • Complete cell culture medium appropriate for the primary cells

  • Lipid A9-LNP encapsulating the nucleic acid of interest

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the primary cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For suspension cells, seed at a recommended density for transfection.

  • Preparation of Transfection Complexes:

    • Thaw the Lipid A9-LNP formulation on ice.

    • Gently vortex the LNP solution before use.

    • Dilute the required amount of LNPs in the appropriate cell culture medium. The optimal concentration of LNPs needs to be determined empirically but typically ranges from 50 ng to 500 ng of nucleic acid per well in a 24-well plate.

  • Transfection:

    • Carefully remove the old medium from the cells (for adherent cells).

    • Add the LNP-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time will depend on the specific nucleic acid being delivered and the desired outcome (e.g., protein expression for mRNA, or gene knockdown for siRNA).

  • Post-Transfection Analysis:

    • After the incubation period, analyze the cells for transfection efficiency.

    • For mRNA delivery of a fluorescent reporter, this can be done using fluorescence microscopy or flow cytometry.

    • For siRNA delivery, gene knockdown can be assessed by qRT-PCR or Western blotting.

    • Assess cell viability using a suitable assay (e.g., MTT, Trypan Blue exclusion).

Mandatory Visualizations

Signaling and Transfection Workflow Diagrams

Lipid_Transfection_Pathway General Lipid Nanoparticle (LNP) Transfection Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_action Nucleic Acid Action LNP Lipid A9-LNP (with Nucleic Acid Cargo) Cell_Membrane Cell Membrane LNP->Cell_Membrane Endocytosis Endosome Endosome (Acidic pH) Cell_Membrane->Endosome Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Lipid A9 Protonation) Nucleic_Acid_Action mRNA Translation or siRNA-mediated Silencing Cytoplasm->Nucleic_Acid_Action Cargo Release

Caption: General workflow of Lipid A9-LNP mediated transfection.

LNP_Formulation_Workflow Lipid A9-LNP Formulation Workflow Lipid_Mix Lipid A9 + Helper Lipids in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics NA_Solution Nucleic Acid in Low pH Buffer NA_Solution->Microfluidics Dialysis Dialysis (vs. PBS) Microfluidics->Dialysis Final_LNP Purified & Characterized Lipid A9-LNPs Dialysis->Final_LNP

Caption: Workflow for the formulation of Lipid A9-LNPs.

Innate_Immune_Activation Potential Innate Immune Signaling Activation by LNPs LNP_Uptake LNP Uptake by Immune Cell (e.g., Macrophage) Endosomal_Recognition Endosomal Pattern Recognition Receptors (e.g., TLRs) LNP_Uptake->Endosomal_Recognition Signaling_Cascade Downstream Signaling (e.g., MyD88, TRIF) Endosomal_Recognition->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine & Chemokine Production (e.g., CCL2) Signaling_Cascade->Cytokine_Production

Caption: Potential activation of innate immune pathways by LNPs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lipid A9 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid A9 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to LNP aggregation during formulation, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What is LNP aggregation and why is it a critical issue?

A: LNP aggregation is the process where individual lipid nanoparticles clump together to form larger, sub-visible or visible particles. This is a critical issue because it can negatively impact the therapeutic efficacy, stability, and safety of the drug product. Aggregation can lead to a loss of encapsulated cargo (like mRNA or siRNA), reduced cellular uptake, and potentially trigger an immune response.[1][2] Maintaining a uniform, monodisperse LNP population is essential for consistent therapeutic outcomes.[3]

Q2: My Lipid A9 LNPs are aggregating immediately after formation. What are the likely causes?

A: Immediate aggregation is typically linked to suboptimal formulation or process parameters. The primary factors to investigate are:

  • Formulation pH: The pH of the aqueous buffer is critical for ionizable lipids like Lipid A9.[4] An inappropriate pH can lead to either insufficient charge for stability or excessive charge that causes instability.

  • Lipid Ratios: An insufficient concentration of PEG-lipids can result in incomplete surface coverage, failing to provide a sufficient steric barrier against aggregation.[5][6]

  • Lipid Concentration: High lipid concentrations during the formulation process increase the frequency of particle collisions, which can promote aggregation.[4]

  • Mixing Rate: In methods like microfluidic mixing, the rate at which the lipid-ethanol phase and aqueous phase are mixed is crucial.[7][8] Slow or inefficient mixing can lead to the formation of larger, less stable particles that are prone to aggregation.[4]

Q3: How does the formulation buffer pH specifically affect Lipid A9 LNP stability?

A: The stability of LNPs formulated with the ionizable cationic lipid A9 is highly dependent on pH due to its tertiary amine head group. Lipid A9 has a pKa of approximately 6.27-6.5.[9][10][11]

  • Below the pKa (e.g., pH 4-5): During formulation, a low pH is used to protonate the amine group of Lipid A9, giving it a positive charge. This is essential for the electrostatic interaction and efficient encapsulation of negatively charged nucleic acids like mRNA.[12][13]

  • Near or Above the pKa (e.g., pH 7.4): For the final formulation and in physiological conditions, it is desirable for the LNP surface to be closer to neutral. This reduces toxicity and improves stability.[4][12] If the pH remains too low after formulation, the high positive surface charge can sometimes lead to instability and aggregation.[4] Conversely, aggregation can occur more rapidly at a neutral pH if the formulation is not optimized, as the reduced surface charge lessens electrostatic repulsion between particles.[5]

Q4: What is the role of PEG-lipids in preventing aggregation, and how much should I use?

A: Polyethylene glycol (PEG)-lipids are a critical component for ensuring LNP stability. They orient themselves on the LNP surface with the hydrophilic PEG chains extending outwards.[14] This creates a "steric barrier" or a protective hydrophilic layer that physically prevents nanoparticles from getting close enough to each other to aggregate.[7][13][15] This steric stabilization is crucial for maintaining particle consistency during both formulation and storage.[14][16]

Typically, PEG-lipids constitute a small molar percentage of the total lipid composition, often around 1.5 mol%.[12][15] Increasing the amount of PEG-lipid can decrease the final particle size.[7] However, an excessive amount of PEG-lipid can hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[5][14] Therefore, the concentration must be carefully optimized.

Q5: My LNPs appear stable initially but aggregate during storage. What factors should I investigate?

A: Delayed aggregation during storage is a common challenge. Key factors to consider are:

  • Storage Temperature: LNP formulations are highly sensitive to temperature.[17] Storage at 4°C is often preferred over freezing.[4] For many mRNA LNP products, ultra-cold storage (e.g., -20°C to -80°C) is required to slow down chemical degradation.[17] However, the freezing and thawing process itself can induce aggregation.[18]

  • Freeze-Thaw Cycles: Subjecting LNPs to freeze-thaw cycles is a major stressor that frequently causes aggregation.[5][18] If freezing is necessary, it should be done rapidly, and repeated cycles should be avoided.

  • Cryoprotectants: If you must freeze your LNPs, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is highly recommended.[4][5][17] These sugars help protect the nanoparticles and maintain their integrity during the freezing and thawing process.[18][19]

  • Buffer Composition: The storage buffer can significantly impact long-term stability. Some common biological buffers, like phosphate-buffered saline (PBS), can experience dramatic pH shifts during freezing, which can induce aggregation.[5][20] Buffers like Tris or HEPES may offer better cryoprotection.[20][21]

Q6: What analytical techniques are essential for monitoring LNP size and aggregation?

A: A robust analytical toolkit is essential for characterizing LNPs and detecting aggregation. Key techniques include:

  • Dynamic Light Scattering (DLS): This is the most common technique for measuring the average particle size (Z-average), size distribution (Polydispersity Index, PDI), and zeta potential.[3][22][23] An increase in Z-average and PDI over time is a clear indicator of aggregation.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): This imaging technique allows for the direct visualization of individual LNPs, revealing their morphology and the presence of aggregates.[22]

  • Size Exclusion Chromatography (SEC): SEC can be used to separate aggregates from monodisperse LNPs, allowing for quantification of the aggregated fraction.[24]

  • Flow Imaging Microscopy (FIM): FIM is effective for detecting and quantifying sub-visible particles and aggregates in a formulation.[5]

Troubleshooting Workflows & Mechanisms

The following diagrams illustrate a logical workflow for troubleshooting aggregation and the fundamental forces involved in LNP stability.

G Troubleshooting Workflow for LNP Aggregation start Aggregation Observed (High PDI, Increased Size) formulation_check Step 1: Review Formulation start->formulation_check Immediate Aggregation storage_check Step 3: Review Storage start->storage_check Aggregation Over Time ph Incorrect pH? (Check pKa of Lipid A9) formulation_check->ph peg Insufficient PEG-Lipid? (Typically 1.5 mol%) formulation_check->peg concentration Lipid Concentration Too High? formulation_check->concentration process_check Step 2: Review Process ph->process_check peg->process_check concentration->process_check mixing Inefficient Mixing? (Check Flow Rate / Speed) process_check->mixing purification Harsh Purification? (e.g., TFF Pressure) process_check->purification solution Implement Corrective Actions: • Adjust pH / Lipid Ratios • Optimize Mixing Parameters • Add Cryoprotectants • Store at 4°C or -80°C (no cycles) mixing->solution purification->solution temp Inappropriate Temperature? storage_check->temp freeze_thaw Freeze-Thaw Cycles? storage_check->freeze_thaw buffer Suboptimal Buffer/No Cryoprotectant? storage_check->buffer temp->solution freeze_thaw->solution buffer->solution

A step-by-step workflow for troubleshooting LNP aggregation issues.

Balance of forces determining LNP stability or aggregation.

Quantitative Data Summary

For successful LNP formulation, precise control over component ratios and storage conditions is paramount. The tables below summarize key quantitative parameters.

Table 1: Typical Formulation Parameters for Lipid A9 LNPs

ComponentTypical Molar Ratio (%)Role in Formulation & Stability
Ionizable Lipid (Lipid A9) 40 - 50%Encapsulates nucleic acid cargo at acidic pH and facilitates endosomal escape.[12][25]
Helper Phospholipid (e.g., DSPC) 10 - 20%Enhances the structural integrity of the LNP and aids in bilayer formation.[5][15]
Cholesterol 30 - 40%Modulates membrane fluidity and rigidity, contributing to overall particle stability.[5][13][15]
PEG-Lipid 1.5 - 2%Controls particle size and provides a steric barrier to prevent aggregation during formation and storage.[12][15]

Table 2: Influence of Storage Conditions on LNP Aggregation

Storage ConditionTypical ObservationRecommendation & Mitigation Strategy
Room Temperature (25°C) High potential for both chemical degradation and physical aggregation.Not recommended for long-term storage.[18]
Refrigerated (4°C) Generally good stability for short to medium-term storage; minimizes degradation.[18][21]Preferred condition for aqueous formulations for up to several months.[19]
Frozen (-20°C to -80°C) Can induce aggregation upon thawing if not properly formulated.[1][17]Required for long-term stability of mRNA. Always include cryoprotectants (e.g., 8-10% sucrose or trehalose) and avoid repeated freeze-thaw cycles.[1][5][18]
Multiple Freeze-Thaw Cycles Significant increase in particle size and PDI, indicating severe aggregation.[5][18]Avoid at all costs. Aliquot samples into single-use volumes before initial freezing.
Lyophilized (Freeze-Dried) Can cause aggregation upon reconstitution if not formulated correctly.Add lyoprotectants (sucrose, trehalose) before lyophilization to ensure stability and proper reconstitution.[17][18][19]

Key Experimental Protocols

Protocol 1: Characterization of LNP Size and Polydispersity by DLS

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI), a measure of the broadness of the size distribution.

Materials:

  • LNP sample

  • Appropriate buffer for dilution (e.g., 1x PBS, pH 7.4)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Dilute a small aliquot of the LNP suspension in the measurement buffer. The final concentration should be sufficient to obtain a stable signal (count rate) as recommended by the instrument manufacturer.

  • Vortex the diluted sample gently to ensure homogeneity.

  • Transfer the sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., material and dispersant refractive indices, viscosity).

  • Perform the measurement. Typically, 3 replicate measurements are performed for statistical accuracy.

Data Interpretation:

  • Z-Average Diameter: The intensity-weighted mean hydrodynamic size. For effective delivery, this is typically in the range of 80-150 nm. A significant increase over time indicates aggregation.

  • Polydispersity Index (PDI): A dimensionless measure of size distribution heterogeneity. A PDI value < 0.2 is generally considered indicative of a monodisperse and acceptable population. Values > 0.3 suggest significant polydispersity or the presence of aggregates.

Protocol 2: Characterization of LNP Zeta Potential

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the velocity of the particles in an applied electric field using Laser Doppler Electrophoresis. It is a key indicator of colloidal stability.

Materials:

  • LNP sample

  • Dilution buffer with low ionic strength (e.g., 0.1x PBS or deionized water)[22]

  • Zeta potential analyzer (often integrated with a DLS instrument)

  • Disposable folded capillary cells

Procedure:

  • Prepare the LNP sample by diluting it in a low ionic strength buffer. High ionic strength can compress the electrical double layer and lead to an artificially low zeta potential reading.[22]

  • Inject the diluted sample into the capillary cell, ensuring no bubbles are introduced.

  • Place the cell into the instrument.

  • Set the measurement parameters and allow the sample to equilibrate to the instrument temperature (25°C).

  • Apply the electric field and perform the measurement.

Data Interpretation:

  • A near-neutral zeta potential is generally desired for the final LNP formulation to avoid cytotoxicity associated with highly cationic particles and repulsion from negatively charged cell membranes.[23]

  • While a high absolute zeta potential (e.g., > |30| mV) often indicates good electrostatic stability, LNP stability is primarily governed by the steric hindrance from PEG-lipids. Monitoring for changes in zeta potential can help troubleshoot issues related to surface chemistry.

References

Technical Support Center: Scaling Up Lipid Nanoparticle (LNP) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up Lipid Nanoparticle (LNP) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the scale-up of LNP manufacturing.

Frequently Asked Questions (FAQs)

1. What are the most significant challenges when scaling up LNP production from lab-scale to manufacturing-scale?

Scaling up LNP production presents several critical challenges that can impact the final product's quality, efficacy, and safety. The primary hurdles include:

  • Maintaining Physicochemical Properties: Ensuring batch-to-batch consistency in particle size, polydispersity index (PDI), and encapsulation efficiency is crucial and becomes more complex at larger scales.[1]

  • Process Reproducibility: Translating the precise and highly controlled conditions of a lab setting to a large-scale manufacturing environment can be difficult, potentially leading to variability in LNP characteristics.[1][2]

  • Formulation Complexity: LNPs are composed of a delicate balance of lipids and the active pharmaceutical ingredient (API). Maintaining the exact ratios of these components is critical for stability and performance, and deviations can lead to ineffective or unstable nanoparticles.[1]

  • Sterility and Contamination Control: The risk of microbial contamination increases significantly in large-scale production. Given that many LNP payloads, such as mRNA, are highly sensitive to degradation by nucleases, maintaining a sterile environment is paramount.[1]

  • Technology Transfer and Equipment: Manufacturing methods that work well at the lab scale, such as microfluidics, may not be directly scalable.[1][3] Transferring the process to different, larger-scale equipment, like T-junction or impingement jet mixers, requires careful process optimization to ensure the final product is not altered.[4][5][6][7]

  • Raw Material Sourcing and Quality: Securing a consistent supply of high-quality raw materials, particularly lipids, is a common bottleneck. The quality of these materials is critical for the stability and performance of the LNP formulation.[1]

  • Downstream Processing: Steps like tangential flow filtration (TFF) for purification and concentration, and sterile filtration, can be challenging to scale. For instance, the similar size of LNPs and sterilizing-grade filter pores can lead to fouling and product loss.[8][9][10]

2. How do process parameters influence LNP critical quality attributes (CQAs) during scale-up?

Process parameters have a significant impact on LNP CQAs such as size, PDI, and encapsulation efficiency. Key parameters include:

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate is a critical parameter. Generally, increasing the FRR (a higher proportion of the aqueous phase) leads to the formation of smaller LNPs.[11][12][13] This is because the faster dilution of ethanol (B145695) leads to more rapid precipitation of the lipids, allowing less time for aggregation.[12]

  • Total Flow Rate (TFR): The combined flow rate of both the aqueous and organic phases also influences particle size. An increase in TFR generally results in smaller LNPs due to more rapid and efficient mixing.[11][13][14][15]

  • Lipid Concentration: The concentration of lipids in the organic phase affects both particle size and encapsulation efficiency. Higher lipid concentrations can lead to larger particles.[15][16][17][18] The effect on encapsulation efficiency can be complex; while higher lipid concentrations can increase the total internal volume available for the payload, excessively high concentrations can also lead to issues.[16]

  • Mixing Technology: The method used for mixing the aqueous and lipid phases (e.g., microfluidics, T-junction mixing) significantly impacts LNP formation and scalability.[5][6][7][19] Microfluidics offers precise control at a small scale, while turbulent mixing methods like T-junctions are often used for larger-scale production.[5][7]

3. What are the key analytical methods for characterizing LNPs during scale-up?

Consistent and reliable analytical methods are essential to monitor and control LNP CQAs throughout the scale-up process. Important techniques include:

  • Dynamic Light Scattering (DLS): This is a primary technique used to measure the average particle size (Z-average), size distribution, and Polydispersity Index (PDI) of LNPs in a formulation.[4][20]

  • Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography and Ultra-High-Performance Liquid Chromatography are used to quantify the concentration of individual lipid components and the encapsulated active ingredient. This is crucial for assessing lipid ratios and drug loading.[4][20]

  • Ribogreen Assay or similar fluorescence-based assays: These assays are commonly used to determine the concentration of nucleic acids (like mRNA or siRNA) and to calculate the encapsulation efficiency.

  • Zeta Potential Measurement: This technique measures the surface charge of the LNPs, which is an important indicator of their stability and interaction with biological systems.[20][21]

  • Cryogenic Transmission Electron Microscopy (cryo-TEM): Provides direct visualization of the morphology and structure of the LNPs.

  • Analytical Ultracentrifugation (AUC): An emerging technique that can provide detailed information on LNP size, density, and heterogeneity, offering a more comprehensive characterization than DLS alone.[22]

Troubleshooting Guides

Issue 1: Increase in LNP Size and/or PDI Upon Scale-Up
Potential Cause Troubleshooting Steps
Inefficient Mixing at Larger Scale - Optimize mixing parameters for the new equipment (e.g., increase Total Flow Rate).- Evaluate a different mixing technology if the current one is not scalable.
Changes in Flow Rate Ratio (FRR) - Re-optimize the FRR for the scaled-up process. A higher FRR may be needed to achieve smaller particle sizes.[11]
Increased Lipid Concentration - Evaluate the effect of lipid concentration on particle size at the new scale. A lower concentration might be necessary.[17]
Aggregation - Ensure the pH of the formulation buffer is optimal to prevent aggregation, especially for ionizable lipids.- Consider the ionic strength of the buffer, as high ionic strength can promote aggregation.[23]- Optimize the concentration of PEG-lipids in the formulation to provide a sufficient steric barrier.[23]
Issue 2: Decreased Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Suboptimal Lipid-to-Payload Ratio - Re-evaluate and optimize the ratio of ionizable lipid to the nucleic acid payload (N:P ratio).
Changes in pH - Ensure the pH of the aqueous buffer is low enough to maintain a positive charge on the ionizable lipid, which is crucial for electrostatic interaction with the negatively charged payload.
Inefficient Mixing - Improve mixing efficiency by adjusting the TFR or considering a more efficient mixing technology for the given scale.
Low Lipid Concentration - Investigate the effect of increasing the lipid concentration, as this can sometimes improve encapsulation efficiency.[16]
Issue 3: Product Loss and Filter Fouling During Sterile Filtration
Potential Cause Troubleshooting Steps
LNP Size Close to Filter Pore Size - Characterize the LNP size distribution accurately to select a sterile filter with an appropriate pore size (typically 0.22 µm).- Consider using a pre-filter to remove any larger aggregates before the final sterile filtration step.
LNP Aggregation - Address the root causes of aggregation as described in "Issue 1". Aggregates can quickly block the filter pores.
High Operating Pressure - Optimize the transmembrane pressure (TMP). Interestingly, for some LNPs, a higher TMP has been shown to increase filter capacity, contrary to what is expected for compressible foulants.[8][9] This needs to be empirically determined for your specific formulation.
Filter Material Incompatibility - Evaluate different filter membrane materials for compatibility with your LNP formulation to minimize non-specific binding and fouling.

Data Presentation: Impact of Process Parameters on LNP Characteristics

The following tables summarize the general trends observed when key process parameters are varied during LNP production. The exact values will be formulation and system-dependent.

Table 1: Effect of Flow Rate Ratio (FRR) on LNP Size and PDI

FRR (Aqueous:Organic)Average LNP Size (nm)Polydispersity Index (PDI)
1:1LargerHigher
3:1IntermediateLower
5:1SmallerLower
(General trend observed in multiple studies)[11][12][13][24]

Table 2: Effect of Total Flow Rate (TFR) on LNP Size

Total Flow Rate (mL/min)Average LNP Size (nm)
Low (e.g., 10)Larger
Medium (e.g., 55)Intermediate
High (e.g., 100)Smaller
(General trend observed in multiple studies)[11][13][14][15]

Table 3: Effect of Lipid Concentration on LNP Size and Encapsulation Efficiency

Lipid Concentration (mg/mL)Average LNP Size (nm)Encapsulation Efficiency (%)
Low (e.g., 5)SmallerMay be lower
Medium (e.g., 10)IntermediateOften optimal
High (e.g., 20)LargerCan decrease if aggregation occurs
(General trend observed in multiple studies)[15][16][17][18]

Experimental Protocols

Protocol 1: Microfluidics-Based LNP Production for Scalability Assessment

This protocol outlines a general procedure for producing LNPs using a microfluidic system to assess the impact of process parameters on CQAs.

Materials:

  • Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol.

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid payload.

  • Microfluidic mixing device (e.g., staggered herringbone micromixer).

  • Syringe pumps.

  • Dialysis or Tangential Flow Filtration (TFF) system for purification.

  • Analytical instruments (DLS, fluorescence spectrophotometer).

Procedure:

  • Preparation of Solutions:

    • Prepare the lipid solution in ethanol at the desired concentration.

    • Prepare the aqueous solution with the nucleic acid payload in the appropriate buffer.

  • System Setup:

    • Load the lipid solution into one syringe and the aqueous solution into another.

    • Connect the syringes to the respective inlets of the microfluidic chip using appropriate tubing.

    • Set up the syringe pumps to control the flow rates of each solution.

  • LNP Formation:

    • Set the desired Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on the syringe pumps. For example, to achieve a 3:1 FRR at a TFR of 12 mL/min, set the aqueous pump to 9 mL/min and the lipid pump to 3 mL/min.

    • Start the pumps to initiate the mixing of the two streams in the microfluidic chip, leading to LNP self-assembly.

    • Collect the resulting LNP dispersion from the outlet of the chip.

  • Purification:

    • Immediately after formation, purify the LNP dispersion to remove ethanol and unencapsulated payload. This can be done using dialysis against a storage buffer (e.g., PBS, pH 7.4) or a more scalable method like TFF.

  • Characterization:

    • Measure the particle size and PDI of the purified LNPs using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescence-based assay (e.g., Ribogreen).

  • Scalability Assessment:

    • Repeat the process with varying FRR, TFR, and lipid concentrations to determine their impact on the CQAs.

    • For scaling up, consider using a parallelized microfluidic system or transitioning to a T-junction or impingement jet mixer, using the optimized parameters from the microfluidic experiments as a starting point.[25][26]

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_formation 2. LNP Formation cluster_purification 3. Purification cluster_characterization 4. Characterization Lipid_Solution Lipid Solution (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing Aqueous_Solution Aqueous Solution (Payload in Buffer) Aqueous_Solution->Microfluidic_Mixing Purification Dialysis / TFF Microfluidic_Mixing->Purification DLS Size & PDI (DLS) Purification->DLS EE_Assay Encapsulation Efficiency Purification->EE_Assay

Caption: Experimental workflow for LNP production and characterization.

Troubleshooting_Logic Start Problem Identified: High Size/PDI or Low EE Check_Mixing Is mixing efficient at the current scale? Start->Check_Mixing Optimize_Mixing Optimize TFR Consider new mixing tech Check_Mixing->Optimize_Mixing No Check_FRR Is the Flow Rate Ratio optimal? Check_Mixing->Check_FRR Yes Optimize_Mixing->Check_FRR Adjust_FRR Test different FRRs (e.g., increase aqueous phase) Check_FRR->Adjust_FRR No Check_Concentration Is lipid concentration appropriate? Check_FRR->Check_Concentration Yes Adjust_FRR->Check_Concentration Adjust_Concentration Vary lipid concentration Check_Concentration->Adjust_Concentration No Check_Aggregation Is aggregation occurring? Check_Concentration->Check_Aggregation Yes Adjust_Concentration->Check_Aggregation Address_Aggregation Optimize pH, ionic strength, and PEG-lipid content Check_Aggregation->Address_Aggregation Yes Solution Problem Resolved Check_Aggregation->Solution No Address_Aggregation->Solution

Caption: Troubleshooting logic for common LNP scale-up issues.

References

Improving the in vivo stability of Lipid A9 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lipid A9 Nanoparticles.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the in vivo application of Lipid A9 nanoparticles.

Disclaimer: Lipid A9 is presented as a representative novel ionizable lipid. The data and protocols are based on established principles for lipid nanoparticle (LNP) systems used in nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a Lipid A9 nanoparticle formulation?

A1: Lipid A9 nanoparticles are typically composed of four main components: an ionizable cationic lipid (Lipid A9), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000).[1][2][3] Each component plays a crucial role:

  • Lipid A9 (Ionizable Lipid): Key for encapsulating the nucleic acid payload (like mRNA or siRNA) and facilitating its release into the cytoplasm once inside the cell.[1][3][4]

  • Phospholipid (e.g., DSPC): Acts as a "helper lipid" that provides structural integrity to the nanoparticle.[1][5][6][7]

  • Cholesterol: Another helper lipid that enhances nanoparticle stability, rigidity, and promotes membrane fusion.[1][3][5][6][7]

  • PEG-Lipid (e.g., DMG-PEG2000): Forms a protective hydrophilic layer that increases colloidal stability, prevents aggregation, and prolongs circulation time in the bloodstream.[3][5][6][8][9]

Q2: I'm observing rapid clearance of my Lipid A9 LNPs in vivo. What are the potential causes?

A2: Rapid clearance is a common issue and can be attributed to several factors:

  • Suboptimal PEGylation: Insufficient or inappropriate PEG-lipid content can lead to opsonization (marking by plasma proteins) and subsequent rapid uptake by phagocytic cells in the liver and spleen.[4][10]

  • Particle Size and Aggregation: Larger particles (>150 nm) or aggregated LNPs are more quickly cleared by the reticuloendothelial system (RES).

  • Surface Charge: While ionizable lipids like Lipid A9 are near-neutral at physiological pH, formulation issues can expose a positive charge, leading to rapid clearance.[4]

  • Anti-PEG Antibodies: Repeated administration of PEGylated LNPs can induce an immune response, leading to the production of anti-PEG antibodies that accelerate the clearance of subsequent doses.[4]

Q3: My in vitro results are excellent, but the in vivo efficacy is poor. Why is there a discrepancy?

A3: The gap between in vitro and in vivo performance is a well-documented challenge in LNP development.[11][12] In vivo, LNPs face complex biological barriers not present in a cell culture dish, including interaction with blood components, clearance by the immune system, and the need to penetrate target tissues.[11] Factors like protein corona formation, biodistribution, and nanoparticle stability in circulation are critical in vivo but are not fully recapitulated in vitro.[5][13] Therefore, in vitro success does not always predict in vivo outcomes.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Circulation Half-Life / Rapid Clearance 1. Inadequate PEG Shielding: Molar percentage of PEG-lipid is too low. 2. Particle Aggregation: Poor colloidal stability. 3. High Positive Zeta Potential: Leads to nonspecific uptake.1. Optimize PEG-Lipid Content: Increase the molar ratio of the PEG-lipid. A bell-shaped relationship often exists, so testing a range (e.g., 1.5% to 5%) is recommended.[14] 2. Verify Formulation Protocol: Ensure proper mixing and dialysis post-formulation to remove ethanol (B145695) and prevent aggregation.[15] Check for stability at storage conditions. 3. Check Zeta Potential: Ensure the zeta potential is near-neutral at physiological pH (7.4).
High Liver Accumulation / Poor Targeting to Other Tissues 1. Natural Biodistribution: LNPs have a natural tendency to accumulate in the liver.[16] 2. Apolipoprotein E (ApoE) Binding: ApoE in the blood can bind to LNPs, mediating uptake by hepatocytes. 3. PEG-Lipid Dissociation Rate: A PEG-lipid with a short acyl chain may dissociate too quickly, exposing the LNP core.1. Surface Modification: For non-liver targets, consider conjugating targeting ligands (e.g., antibodies, peptides) to the LNP surface. 2. Modulate PEG-Lipid: Altering PEG density can sometimes influence biodistribution.[14] 3. Use Alternative Lipids: Novel ionizable lipids or helper lipids can alter organ tropism.[4]
Loss of Efficacy Upon Storage 1. Physical Instability: Aggregation or fusion of nanoparticles during freeze-thaw cycles or at suboptimal temperatures.[17][18] 2. Chemical Instability: Degradation of the nucleic acid payload or lipids. 3. Improper Storage Buffer: pH of the buffer may not be optimal.1. Use Cryoprotectants: Add sucrose (B13894) or trehalose (B1683222) to the formulation before freezing/lyophilization to prevent aggregation.[3][17][19] 2. Optimize Storage Temperature: For aqueous solutions, refrigeration (2-8°C) is often better than freezing at -20°C.[17][19] Long-term storage may require -80°C or lyophilization.[18] 3. Lyophilize the Formulation: Freeze-drying can significantly improve long-term stability for storage at room temperature.[3][20][21]

Experimental Protocols

Protocol 1: In Vivo Circulation Half-Life Measurement

This protocol determines the time it takes for half of the administered LNPs to be cleared from the bloodstream.

Methodology:

  • Preparation: Formulate Lipid A9 LNPs with a fluorescent lipid label (e.g., DiD or a lipid conjugated to a fluorophore like Cy5.5).

  • Administration: Intravenously inject the fluorescently labeled LNPs into a cohort of mice (e.g., C57BL/6) at a predetermined dose.

  • Blood Sampling: At various time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (e.g., 2-10 µL) from the tail vein or saphenous vein.[10]

  • Quantification:

    • Lyse the collected blood samples.

    • Measure the fluorescence intensity of each sample using a plate reader or quantitative microscopy.[22]

    • Generate a standard curve using known concentrations of the labeled LNPs to convert fluorescence intensity to LNP concentration.[23]

  • Data Analysis:

    • Plot the LNP concentration in blood versus time.

    • Fit the data to a one-phase or two-phase exponential decay model to calculate the circulation half-life (t½).

Protocol 2: Biodistribution Assessment via In Vivo Imaging

This protocol visualizes and quantifies the accumulation of LNPs in different organs.

Methodology:

  • Preparation: Formulate Lipid A9 LNPs containing a near-infrared (NIR) fluorescent dye (e.g., DiR) or encapsulating luciferase-encoding mRNA.

  • Administration: Intravenously inject the prepared LNPs into mice.

  • In Vivo Imaging:

    • At desired time points (e.g., 4h, 24h, 48h), anesthetize the mice.

    • For fluorescent LNPs: Image the mice using an in vivo imaging system (IVIS) equipped with the appropriate NIR filters.

    • For luciferase LNPs: Inject the mice with a luciferin (B1168401) substrate and image for bioluminescence.[24]

  • Ex Vivo Analysis (Terminal Step):

    • After the final in vivo scan, humanely euthanize the mice.

    • Harvest key organs (liver, spleen, lungs, kidneys, heart, etc.).

    • Image the harvested organs ex vivo to confirm and more accurately quantify signal distribution.[25]

  • Data Analysis:

    • Use the imaging software to quantify the radiant efficiency or bioluminescent flux from each organ.

    • Express the data as the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

LNP_Clearance_Pathway cluster_blood Bloodstream cluster_res Reticuloendothelial System (RES) LNP Lipid A9 LNP (Injected) Opsonin Plasma Proteins (e.g., ApoE, Complement) LNP->Opsonin Protein Corona Formation Opsonized_LNP Opsonized LNP Target Target Tissue LNP->Target Prolonged Circulation & Targeting Opsonin->Opsonized_LNP Macrophage Macrophage (Liver/Spleen) Opsonized_LNP->Macrophage Phagocytosis & Rapid Clearance

Caption: Workflow of LNP fate in vivo, from injection to clearance or tissue targeting.

Troubleshooting_Logic cluster_circulation Circulation Issues cluster_distribution Distribution Issues Start Poor In Vivo Efficacy Check_Circulation Measure Circulation Half-Life Start->Check_Circulation Check_Biodistribution Assess Biodistribution Start->Check_Biodistribution Low_HalfLife Half-Life < 2h? Check_Circulation->Low_HalfLife High_Liver >90% Liver Accumulation? Check_Biodistribution->High_Liver Optimize_PEG Optimize PEG-Lipid Content (1.5-5%) Low_HalfLife->Optimize_PEG Yes Check_Size Check Size & Aggregation Low_HalfLife->Check_Size Yes Low_HalfLife->High_Liver No Add_Targeting Add Targeting Ligand High_Liver->Add_Targeting Yes

Caption: A logical troubleshooting workflow for poor in vivo LNP performance.

References

Technical Support Center: Strategies for Reducing the Immunogenicity of Lipid 9-Based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating the immunogenicity associated with Lipid 9-based Lipid Nanoparticles (LNPs). The following sections offer answers to frequently asked questions and troubleshooting solutions for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of immunogenicity in this compound-based LNPs?

The immunogenicity of LNPs is multifactorial, arising from both the lipid components and the mRNA payload. Key sources include:

  • Ionizable Lipids: As a crucial LNP component, ionizable lipids like this compound are pivotal for encapsulating mRNA and facilitating its release into the cytoplasm.[1][2] However, they can be recognized by the innate immune system, activating pathways like Toll-like receptors (TLRs), which can trigger adjuvant activity but also unwanted inflammatory reactions.[3][4][5]

  • PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids, used to prolong circulation time and enhance stability, are a significant cause of immune responses.[1][2][6] The body can generate anti-PEG antibodies (IgM, IgG, and IgE), which may lead to accelerated blood clearance (ABC) of the LNPs upon subsequent doses and, in some cases, hypersensitivity or anaphylactic reactions.[1][5][7][8][9]

  • mRNA Cargo: The mRNA itself can be recognized as foreign by innate immune sensors such as TLR3, TLR7, and TLR8, leading to the production of inflammatory cytokines.[5][10] Contaminants from the in vitro transcription process, like double-stranded RNA (dsRNA), can significantly amplify this response.[7]

  • LNP Physicochemical Properties: Characteristics such as particle size can influence immunogenicity. Some studies in mice have shown that smaller diameter LNPs are less immunogenic.[11][12]

Q2: What is the "PEG dilemma" and how does it relate to immunogenicity?

The "PEG dilemma" refers to the trade-off between the benefits and drawbacks of PEGylation. While the dense PEG coating creates a "stealth effect" that prolongs circulation and reduces clearance by macrophages, it also presents challenges.[6] This same coating can act as a physical barrier, limiting the LNP's interaction with cell membranes, which can impair cellular uptake and the endosomal release of the mRNA payload.[6] Furthermore, PEG is immunogenic and can trigger the production of anti-PEG antibodies, a growing concern that can lead to accelerated blood clearance and reduced efficacy, particularly with repeated dosing.[6][13]

Q3: How does the choice of ionizable lipid, such as this compound, impact the immune response?

The structure of the ionizable lipid significantly influences the immunogenicity of LNPs.[14] Ionizable lipids can be recognized by innate immune receptors, including the NLRP3 inflammasome and MyD88-dependent pathways, leading to the production of inflammatory cytokines.[5][15] This activation is essential for the adjuvant effect in vaccines but can cause adverse reactions if excessive.[3][5] Therefore, the selection and optimization of ionizable lipids are primary strategies for modulating the LNP's immune profile to balance efficacy with safety.[3]

Q4: What role do other lipid components (cholesterol, phospholipids) play in LNP immunogenicity?

While ionizable and PEG-lipids are the main drivers of immunogenicity, helper lipids also play a role. Cholesterol provides stability to the LNP structure, while phospholipids (B1166683) contribute to the lipid bilayer and aid in endosomal escape.[1][2][16] Modifying these components can modulate the immune response. For instance, substituting cholesterol with plant sterols or incorporating anti-inflammatory molecules like dexamethasone (B1670325) has been shown to significantly reduce inflammatory cytokine production without compromising the desired adaptive immune response.[3][17] Similarly, replacing standard phospholipids with variants having different head or tail structures can also influence the immunogenic profile.[3]

Q5: Can the mRNA payload itself contribute to the immune response, and how can this be mitigated?

Yes, the mRNA cargo is a significant contributor to the innate immune response. Unmodified single-stranded RNA and dsRNA byproducts can activate endosomal TLRs (TLR7/8 and TLR3, respectively) and other pattern recognition receptors.[5] This recognition triggers signaling cascades that result in the production of type I interferons and other inflammatory cytokines.[15] Strategies to mitigate this include:

  • Nucleoside Modification: Incorporating modified nucleosides (e.g., pseudouridine) into the mRNA sequence can suppress the activation of these innate immune sensors.[7]

  • Purification: Removing dsRNA contaminants generated during the in vitro transcription (IVT) process is critical to reducing the inflammatory response.[7]

  • Sequence Optimization: Optimizing the untranslated regions (UTRs) of the mRNA can enhance translation efficiency and potentially reduce immunogenicity.[7]

Q6: What are the main innate immune pathways activated by LNPs?

LNPs can activate several innate immune pathways. The ionizable lipids and mRNA cargo can be recognized by Toll-like receptors (TLRs) within the endosome, primarily TLR3, TLR7, and TLR8.[5] This recognition triggers downstream signaling, often through the MyD88 adapter protein, leading to the production of pro-inflammatory cytokines and type I interferons.[15] Additionally, the lipid components of LNPs can be sensed by the NLRP3 inflammasome, which activates caspase-1 and leads to the maturation and release of potent inflammatory cytokines like IL-1β and IL-18.[5][15]

cluster_LNP Lipid Nanoparticle (LNP) cluster_Cell Antigen Presenting Cell cluster_Endosome Endosome cluster_Cytosol Cytosol LNP LNP Components (this compound, mRNA, PEG) TLR TLR7 / TLR8 LNP->TLR Uptake NLRP3 NLRP3 Inflammasome LNP->NLRP3 Sensing MyD88 MyD88 TLR->MyD88 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MyD88->Cytokines Signaling Cascade Casp1 Caspase-1 NLRP3->Casp1 Activation Casp1->Cytokines Maturation & Release cluster_analysis Analysis & Modification cluster_testing Validation start High Immunogenicity Observed mod_peg Modify PEG-Lipid (Length, Ratio, Alternative) start->mod_peg mod_lipid Modify Ionizable/ Helper Lipids start->mod_lipid mod_rna Modify/Purify mRNA start->mod_rna invitro In Vitro Assays (Cytokines, Potency) mod_peg->invitro mod_lipid->invitro mod_rna->invitro invivo In Vivo Assays (Antibodies, T-cells) invitro->invivo result Reduced Immunogenicity invivo->result cluster_pros Positive Effects cluster_cons Negative Effects (Dilemma) peg Increased PEGylation stealth Longer Circulation (Stealth Effect) peg->stealth stability Enhanced Stability peg->stability uptake Reduced Cellular Uptake peg->uptake escape Impaired Endosomal Escape peg->escape immuno Anti-PEG Antibody Production peg->immuno efficacy Reduced Efficacy uptake->efficacy escape->efficacy abc Accelerated Blood Clearance immuno->abc abc->efficacy

References

Technical Support Center: Overcoming Endosomal Escape with Lipid A9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid A9 to overcome endosomal escape limitations in drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is Lipid A9 and why is it used in lipid nanoparticles (LNPs)?

A1: Lipid A9 is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics like mRNA and siRNA.[1] Its primary function is to facilitate the encapsulation of negatively charged nucleic acids during LNP formation and, crucially, to promote their escape from the endosome into the cytoplasm of target cells.[2][3]

Q2: How does Lipid A9 facilitate endosomal escape?

A2: Lipid A9 has a pKa of 6.27, meaning it becomes positively charged in the acidic environment of the endosome (pH 5.5-6.5).[1] This protonation allows the lipid to interact with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures. This disruption of the endosomal membrane allows the encapsulated therapeutic cargo (mRNA or siRNA) to be released into the cytoplasm, where it can exert its therapeutic effect.[4][5][]

Q3: What are the typical components of an LNP formulation containing Lipid A9?

A3: A standard LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., Lipid A9): Essential for nucleic acid encapsulation and endosomal escape.[][8]

  • Helper Phospholipid (e.g., DSPC or DOPE): Provides structural integrity to the LNP.[][10]

  • Cholesterol: Enhances LNP stability and facilitates membrane fusion.[][10][11]

  • PEGylated Lipid (e.g., DMG-PEG 2000): Controls particle size during formation and provides a hydrophilic shield to reduce clearance by the immune system, thereby increasing circulation time.[3][11]

Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and application of Lipid A9-containing LNPs.

Formulation & Characterization
Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (<80%) 1. Suboptimal N:P ratio: The molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid is critical for efficient complexation.[3] 2. Incorrect pH of aqueous buffer: The aqueous buffer containing the nucleic acid needs to be acidic (typically pH 4-5) to ensure the ionizable lipid is protonated for efficient encapsulation.[4] 3. Poor lipid quality: Degradation of lipids can impair LNP formation.1. Optimize the N:P ratio. A common starting point is a ratio of around 6.[12][13] 2. Ensure the aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate) is at the correct pH. [4] 3. Use high-purity lipids and store them under appropriate conditions (-20°C). [14]
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) 1. Inefficient mixing: The rate and method of mixing the lipid and aqueous phases are crucial for controlling particle size.[15][16] 2. Inappropriate lipid ratios: The molar ratio of the four lipid components can influence particle size and stability.[] 3. Aggregation: LNPs can aggregate if not properly stabilized.1. Utilize a microfluidic mixing device for rapid and reproducible mixing. [16][17] 2. A common starting molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5. [][12][18] 3. Ensure the presence of a PEGylated lipid in the formulation to prevent aggregation. [3][11]
LNP Aggregation During Storage 1. Inappropriate storage temperature: Freeze-thaw cycles can lead to irreversible aggregation.[19] 2. Incorrect storage buffer: The pH and composition of the storage buffer can affect LNP stability.[20] 3. Absence of cryoprotectants during freezing. [19]1. Store LNPs at 2-8°C for short-term storage. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[21][22] 2. Store LNPs in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. [20] 3. Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) before freezing. [19][21]
In Vitro & In Vivo Performance
Problem Potential Cause(s) Suggested Solution(s)
Low Transfection Efficiency 1. Inefficient endosomal escape: The LNP formulation may not be optimal for destabilizing the endosomal membrane. 2. Poor cellular uptake: The surface properties of the LNPs may not be favorable for interaction with the target cells. 3. Degraded nucleic acid cargo. 4. Serum instability: LNPs can be destabilized by components in the cell culture medium or in vivo.1. Confirm the pKa of Lipid A9 is suitable for the target cell type's endosomal pH. 2. Optimize the helper lipid and cholesterol content to enhance membrane fusion. [11] 3. Verify the integrity of the mRNA or siRNA before encapsulation. 4. For in vitro experiments, consider using serum-free or reduced-serum media during the initial hours of transfection.
High Cytotoxicity 1. Excessive positive charge: Although ionizable, a high concentration of LNPs can still lead to membrane disruption and toxicity.[3] 2. Impurities in the LNP formulation. 1. Perform a dose-response curve to determine the optimal LNP concentration that balances efficacy and toxicity. 2. Purify the LNPs after formulation using methods like dialysis or tangential flow filtration to remove residual ethanol (B145695) and unencapsulated components. [20]
Poor In Vivo Efficacy 1. Rapid clearance by the immune system: The LNPs may be opsonized and cleared before reaching the target tissue. 2. Off-target accumulation: LNPs can accumulate in organs like the liver and spleen.[2] 3. Lack of correlation between in vitro and in vivo results. [11]1. Ensure sufficient PEGylation to provide a stealth coating. [11] 2. Consider surface modification with targeting ligands to enhance accumulation in the desired tissue. 3. In vitro results may not always predict in vivo performance. It is crucial to test different formulations in relevant animal models. [11]

Quantitative Data Summary

The following table summarizes typical physicochemical properties of LNPs formulated with different ionizable lipids. Note that direct comparative data for Lipid A9 under identical conditions is limited in the public domain.

Ionizable LipidTypical Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Generic LNP 95 - 215< 0.370 - 100[23]
ALC-0315 70 - 100< 0.2> 90[13][24]
SM-102 70 - 100< 0.2> 90[13][24][25]
DLin-MC3-DMA 70 - 100< 0.2> 90[13][25]

Experimental Protocols

Preparation of Lipid A9-LNP for mRNA Delivery

This protocol is adapted from standard LNP formulation procedures and can be used as a starting point for optimization.

Materials:

  • Lipid A9 (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG 2000 (in ethanol)

  • mRNA (in a low pH buffer, e.g., 50 mM sodium citrate (B86180), pH 4.0)

  • Ethanol (RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the Lipid Stock Solution:

    • In an RNase-free tube, combine Lipid A9, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[][12][18]

    • The final lipid concentration in ethanol should be between 10-25 mM.

  • Prepare the mRNA Solution:

    • Dilute the mRNA stock in the sodium citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing. The rapid mixing will induce the self-assembly of the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and neutralize the pH.[20]

  • Sterilization and Storage:

    • Filter the dialyzed LNPs through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[21][22]

Characterization of Lipid A9-LNPs
  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in PBS (pH 7.4).

    • Measure the size and PDI using Dynamic Light Scattering (DLS).[23]

  • Encapsulation Efficiency:

    • Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.

    • Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) to lyse the particles.

    • The encapsulation efficiency is calculated as: (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100%.[]

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP Lipid A9 LNP (Neutral Charge) endocytosis Endocytosis LNP->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (Membrane Destabilization) therapeutic_effect Therapeutic Effect (e.g., Protein Translation) cytoplasm->therapeutic_effect Cargo Release

Caption: Endosomal escape pathway of a Lipid A9-containing LNP.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output & QC lipid_solution Lipid A9 + Helper Lipids in Ethanol mixing Microfluidic Mixing lipid_solution->mixing nucleic_acid mRNA/siRNA in Aqueous Buffer (pH 4) nucleic_acid->mixing purification Dialysis (pH 7.4) mixing->purification final_lnp Lipid A9 LNP purification->final_lnp characterization Characterization (Size, PDI, EE%) final_lnp->characterization

Caption: Workflow for the formulation and characterization of Lipid A9 LNPs.

References

Technical Support Center: Long-Term Storage of Lipid 9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Lipid 9" is understood to be a proprietary or research-stage compound. As such, specific public data on its long-term stability is unavailable. The following guidelines are based on established best practices for the long-term storage of similar ionizable and cationic lipids used in drug delivery systems, such as lipid nanoparticles (LNPs).[1][2] It is critical to perform specific stability studies for this compound to establish optimal, compound-specific storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound during long-term storage?

A1: The primary degradation pathways for lipids like this compound are oxidation and hydrolysis.[3][4]

  • Oxidation: This often occurs if the lipid has unsaturated acyl chains. Exposure to oxygen, light, and trace metals can initiate a free-radical chain reaction, leading to the breakdown of the lipid structure and the formation of reactive byproducts like aldehydes and ketones.[3][5] This can compromise the lipid's function and potentially increase its toxicity.

  • Hydrolysis: This is the cleavage of ester bonds within the lipid molecule, a reaction catalyzed by water.[6][7] The rate of hydrolysis is highly dependent on pH and temperature.[8] For ionizable lipids, this can alter the headgroup structure, affecting its charge and ability to encapsulate and deliver cargo.

Q2: What is the ideal physical form for storing this compound long-term?

A2: For long-term stability, storing this compound as a lyophilized (freeze-dried) powder is generally superior to storing it in a solvent.[9][10] Lyophilization removes water, which significantly slows down hydrolytic degradation.[10] If storing as a powder is not feasible, a solution in a suitable organic solvent is the next best option. Storage in an aqueous buffer is generally not recommended for the pure lipid over long periods.[10]

Q3: If I must store this compound in a solvent, which one should I use?

A3: A high-purity, anhydrous organic solvent in which the lipid is highly soluble and stable is recommended. Ethanol (B145695) is a common choice for many ionizable lipids used in LNP formulations.[11] Chloroform is another option, though care must be taken to use high-purity, stabilized grades to avoid acidic impurities that can accelerate degradation. Always use solvents from a freshly opened bottle or those stored properly under an inert atmosphere.

Q4: What is the recommended temperature for long-term storage?

A4: Ultra-low temperatures are recommended to minimize the rates of all chemical degradation reactions.[2] Storage at -80°C is a common standard for sensitive biological molecules and lipids.[11] Storage at -20°C can also be acceptable, but a thorough stability study is required to confirm the shelf-life at this temperature.[11][12] Refrigeration at 2-8°C is generally considered insufficient for long-term storage of the pure lipid raw material.[13]

Q5: How should I handle this compound upon receiving it and when preparing it for storage?

A5: Handle this compound in a clean, controlled environment. If it is a solid, aliquot the desired amounts into individual storage vials in a glove box or a fume hood with an inert gas (e.g., argon or nitrogen) overlay.[14] This minimizes exposure to atmospheric oxygen and moisture.[2][5] Aliquoting prevents the need for repeated warming and cooling of the entire stock, which can introduce moisture and accelerate degradation.[13][15]

Troubleshooting Guide

Problem: My this compound formulation shows poor encapsulation efficiency after long-term storage.

  • Question: Could the storage conditions have caused this?

    • Answer: Yes. This is a classic sign of lipid degradation. Hydrolysis of the lipid's headgroup or oxidation of its tails can alter its physicochemical properties, reducing its ability to interact with and encapsulate nucleic acids or other cargo.[3][4] Review your storage temperature, atmosphere, and solvent choice.

    • Recommended Action:

      • Perform a purity analysis of your stored this compound stock using HPLC (see Protocol 1). Compare the chromatogram to a fresh or reference standard to check for degradation peaks.

      • If degradation is confirmed, discard the stock.

      • Review and improve your storage protocol: ensure storage is at ≤ -20°C (preferably -80°C), under an inert argon or nitrogen atmosphere, and in an appropriate anhydrous solvent.[11]

Problem: I'm observing aggregation or precipitation in my this compound stock solution after thawing.

  • Question: Why is my lipid crashing out of solution?

    • Answer: This can be due to several factors:

      • Poor Solvent Choice: The lipid may have limited solubility in the chosen solvent, especially at low temperatures.

      • Moisture Contamination: Water introduced into the organic solvent can drastically reduce the solubility of the lipid, causing it to precipitate.

      • Degradation: The degradation products may be less soluble than the parent lipid.

    • Recommended Action:

      • Gently warm the solution and vortex to see if the lipid redissolves. If it does, moisture contamination during a previous freeze-thaw cycle is a likely cause.[13][15]

      • Ensure you are using high-purity, anhydrous solvent and proper inert gas handling techniques.

      • If the precipitate does not redissolve, it may be insoluble degradation products. Analyze the purity of the supernatant via HPLC.

Problem: Experiments using stored this compound show increased cytotoxicity compared to fresh batches.

  • Question: Can improper storage make the lipid toxic?

    • Answer: Yes. Oxidative degradation, in particular, can generate cytotoxic byproducts such as lipid peroxides and reactive aldehydes.[3][5] These compounds can cause cellular damage and interfere with experimental results.

    • Recommended Action:

      • Immediately cease using the suspect stock.

      • Check for signs of oxidation. A faint, unusual odor can sometimes be an indicator. A more definitive method is to use an assay to detect lipid hydroperoxides.

      • Implement stricter anoxic storage conditions. Purge vials with argon before sealing and use solvents that have been sparged with an inert gas.[2][14] Consider adding a suitable antioxidant like BHT to the solvent, if compatible with your downstream application.[4]

Data Presentation: Recommended Storage Conditions

ParameterCondition for Solid/Lyophilized FormCondition for Solution FormRationale
Temperature -80°C (preferred) or -20°C (acceptable)-80°C (preferred) or -20°C (acceptable)Slows rates of all chemical degradation pathways.[2][11]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.[2][5]
Solvent N/AAnhydrous Ethanol or other suitable anhydrous organic solventPrevents hydrolytic degradation and ensures lipid remains solubilized.
Container Amber glass vials with PTFE-lined capsAmber glass vials with PTFE-lined capsPrevents photodegradation and ensures an inert storage surface.
Handling Aliquot into single-use amountsAliquot into single-use amountsAvoids repeated freeze-thaw cycles that introduce moisture and oxygen.[13][15]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC-CAD/ELSD

This protocol allows for the quantification of this compound and the detection of non-volatile degradation products.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of a reference (or new) batch of this compound at 1 mg/mL in anhydrous ethanol.

    • Create a calibration curve by making serial dilutions of the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Sample Preparation:

    • Thaw the stored this compound vial.

    • Prepare a solution of the stored lipid at a target concentration of 250 µg/mL in anhydrous ethanol. Ensure it is fully dissolved.

  • HPLC-CAD/ELSD System and Conditions:

    • Column: C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% Formic Acid.

    • Gradient: A time-based gradient from 50% to 100% Mobile Phase B over 15-20 minutes, followed by a hold and re-equilibration. (Note: This gradient must be optimized for this compound).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light-Scattering Detector (ELSD).[16]

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the sample from the stored batch.

    • Integrate the peak area for the main this compound peak and any additional peaks.

    • Calculate the purity of the stored sample as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Quantify the concentration using the calibration curve to check for mass loss.

Protocol 2: Functional Test via LNP Formulation and Encapsulation Efficiency

This protocol assesses whether the stored lipid can still effectively form nanoparticles and encapsulate a payload.

Methodology:

  • Lipid Stock Preparation:

    • Prepare a lipid mixture in ethanol containing this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid at a standard molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be suitable for your microfluidic mixing system (e.g., 10-20 mM).

    • Prepare two separate lipid mixtures: one using the stored this compound and one using a fresh reference standard of this compound.

  • Aqueous Phase Preparation:

    • Prepare a model cargo solution, such as a reporter mRNA (e.g., luciferase) or a fluorescently labeled oligonucleotide, in an acidic formulation buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • LNP Formulation:

    • Using a microfluidic mixer (e.g., NanoAssemblr), combine the lipid-ethanol phase with the aqueous-cargo phase at a defined flow rate ratio (e.g., 1:3).

    • Collect the resulting nanoparticle suspension.

  • Buffer Exchange and Concentration:

    • Dialyze the LNP suspension against a storage buffer (e.g., PBS, pH 7.4) using a suitable molecular weight cutoff dialysis cassette to remove ethanol and unencapsulated cargo.

    • Concentrate the sample if necessary using a centrifugal filtration unit.

  • Encapsulation Efficiency (EE) Measurement:

    • Use a nucleic acid quantification assay, such as the RiboGreen assay.

    • Measure the total nucleic acid concentration (A) in a sample of LNPs after lysing them with a surfactant (e.g., 0.5% Triton X-100).

    • Measure the amount of unencapsulated, external nucleic acid (B) in an intact LNP sample.

    • Calculate the EE% as: ((A - B) / A) * 100%.

  • Analysis:

    • Compare the EE% of the LNPs formulated with stored this compound to those made with the reference standard. A significant drop in EE% indicates functional degradation of the stored lipid.

    • Additionally, measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS) to check for changes in physicochemical properties.

Visualizations

G Workflow for Long-Term Storage of this compound receive Receive/ Synthesize this compound aliquot Aliquot into Single-Use Amber Glass Vials receive->aliquot Initial Handling purge Purge with Inert Gas (Argon) aliquot->purge dissolve Dissolve in Anhydrous Solvent (Optional) purge->dissolve For Solution Stock store Store at -80°C purge->store For Solid Stock dissolve->store retrieve Retrieve Single Aliquot store->retrieve As Needed thaw Thaw & Use Immediately in Experiment retrieve->thaw qc Post-Storage QC Check retrieve->qc Periodic Stability Test hplc Purity by HPLC (Protocol 1) qc->hplc lnp Functional Test (LNP) (Protocol 2) qc->lnp

A recommended workflow for handling and storing this compound to ensure long-term stability.

G Troubleshooting Post-Storage Issues with this compound issue Poor Performance (e.g., Low EE%, High PDI) check_purity Analyze Purity via HPLC (Protocol 1) issue->check_purity degraded Degradation Peaks Present? check_purity->degraded discard Discard Stock. Review Storage Protocol (Temp, Atmosphere) degraded->discard Yes ok Purity is High. Lipid is Likely Stable. degraded->ok No check_protocol Troubleshoot Formulation Protocol (Ratios, Mixing) ok->check_protocol

A logical flowchart for troubleshooting common issues encountered after storing this compound.

References

Technical Support Center: Stability of mRNA in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mRNA-LNP Stability. This resource is designed for researchers, scientists, and drug development professionals working with mRNA encapsulated in lipid nanoparticles (LNPs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to mRNA degradation.

For the purpose of this guide, we will focus on a representative LNP formulation utilizing a well-established ionizable lipid, similar to those used in clinically approved mRNA vaccines. While the prompt refers to "Lipid 9," this guide will provide broadly applicable principles and specific examples relevant to commonly used ionizable lipids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Actions & Solutions
Low mRNA Encapsulation Efficiency 1. Suboptimal lipid composition or ratios. 2. Incorrect pH of the aqueous buffer during formulation. 3. Degradation of mRNA prior to encapsulation. 4. Issues with the mixing process (e.g., inconsistent flow rates).1. Optimize the molar ratios of ionizable lipid, helper lipids, cholesterol, and PEG-lipid.[1][2] 2. Ensure the aqueous buffer pH is in the optimal range (typically 5.5-7.5) to facilitate the interaction between the positively charged ionizable lipid and the negatively charged mRNA.[1] 3. Verify mRNA integrity before encapsulation using methods like capillary electrophoresis. 4. Calibrate and validate your microfluidic mixing system to ensure consistent and rapid mixing.
Increased LNP Particle Size and Polydispersity Index (PDI) Over Time 1. LNP aggregation or fusion during storage.[3] 2. Improper storage temperature. 3. Physical stress such as shaking or multiple freeze-thaw cycles.[4][5]1. Optimize the PEG-lipid concentration to provide a sufficient protective hydrophilic layer.[3] 2. Store LNPs at ultra-low temperatures (-20°C to -80°C) to minimize particle fusion.[3][4] 3. Avoid shaking the LNP solution and minimize freeze-thaw cycles. If multiple uses are planned, aliquot the sample after formulation.[4]
Decreased mRNA Integrity Post-Formulation or During Storage 1. Hydrolysis of mRNA within the LNP core.[6] 2. Oxidation of mRNA or lipid components. 3. Presence of RNases in buffers or on labware. 4. Chemical modification of mRNA by lipid degradation products.[7][8]1. Minimize water content in the LNP core through lyophilization for long-term storage.[3][6][9] 2. Use high-purity lipids and consider the addition of antioxidants. Store under an inert gas atmosphere (e.g., argon). 3. Ensure all buffers and equipment are RNase-free. 4. Characterize lipid purity to avoid reactive impurities that can form adducts with the mRNA.[7][8]
Reduced Protein Expression in vitro/in vivo 1. Loss of mRNA integrity (strand breaks). 2. Inefficient endosomal escape. 3. LNP aggregation leading to altered biodistribution. 4. Degradation of mRNA after release into the cytoplasm.1. Assess mRNA integrity using gel electrophoresis or capillary electrophoresis.[10] 2. Optimize the pKa of the ionizable lipid and the helper lipid composition to enhance endosomal escape.[1][11] 3. Monitor particle size and PDI before in vitro/in vivo studies. 4. Modify the mRNA sequence (e.g., optimized codons, modified nucleosides) to enhance its stability within the cell.[6]

Frequently Asked Questions (FAQs)

Formulation and Composition

Q1: What is the primary mechanism of mRNA degradation in LNPs and how can it be prevented?

The primary mechanism of mRNA degradation within LNPs is hydrolysis, where water molecules break the phosphodiester bonds in the mRNA backbone.[6] This is often the determining factor for the instability of mRNA-LNP products.[6]

Prevention Strategies:

  • Lyophilization (Freeze-Drying): Removing water from the formulation is a highly effective method to prevent hydrolysis and enhance long-term stability.[1][3][9]

  • Optimization of Lipid Composition: The choice and ratio of lipids, particularly the ionizable lipid, can create a more protective environment for the mRNA, shielding it from water.[1]

  • mRNA Molecule Optimization: Modifying the mRNA sequence itself can improve its intrinsic stability.[6]

Q2: How does the choice of ionizable lipid affect mRNA stability?

Ionizable lipids are crucial for encapsulating the mRNA and facilitating its release into the cytoplasm. Their chemical structure, particularly the headgroup and hydrophobic tails, influences the overall stability of the LNP and the integrity of the mRNA cargo.[12][13] An optimized ionizable lipid will efficiently complex with mRNA at a low pH during formulation and undergo a charge reversal in the acidic endosome to release the mRNA.[11] Some newer ionizable lipids are designed to be biodegradable, which can reduce toxicity upon repeated administration.[14]

Q3: What is the role of helper lipids, cholesterol, and PEG-lipids in preventing mRNA degradation?

  • Helper Lipids (e.g., DSPC, DOPE): These phospholipids (B1166683) contribute to the structural integrity of the LNP.[1] Some studies have shown that replacing helper lipids with cationic lipids can enhance the in-solution stability of mRNA LNPs.[15][16]

  • Cholesterol: Cholesterol modulates the fluidity and rigidity of the lipid bilayer, which helps to stabilize the nanoparticle structure and can influence the release of mRNA.[3]

  • PEG-Lipids: These lipids provide a hydrophilic corona on the surface of the LNP, which prevents aggregation and fusion of the nanoparticles, thereby maintaining their physical stability during storage.[3]

Storage and Handling

Q4: What are the optimal storage conditions for mRNA-LNP formulations?

To prevent both physical and chemical degradation, ultra-low temperature storage is typically required.[1] For many formulations, storage at -70°C to -80°C is recommended to maintain the integrity of both the mRNA and the LNP structure.[1][3][4] Some formulations may be stable for shorter periods at -20°C or refrigerated temperatures (2-8°C).[3] Lyophilized (freeze-dried) formulations can often be stored at refrigerated or even room temperature for extended periods.[3][17]

Q5: Can I freeze-thaw my mRNA-LNP samples multiple times?

It is generally not recommended to subject mRNA-LNP formulations to multiple freeze-thaw cycles. This can lead to an increase in particle size and a decrease in encapsulation efficiency due to the physical stress on the nanoparticles.[4] It is best practice to aliquot samples into single-use volumes before the initial freezing.

Q6: Why is it important not to shake or vortex mRNA-LNP solutions?

Shaking or vortexing can introduce mechanical stress, leading to LNP aggregation, fusion, and leakage of the encapsulated mRNA.[4][5] This can result in a loss of therapeutic efficacy. Gentle mixing by inversion is recommended if resuspension is necessary.

Excipients and Buffers

Q7: What non-lipid excipients can be used to improve mRNA-LNP stability?

Cryoprotectants and lyoprotectants, such as sugars (e.g., sucrose, trehalose) and amino acids, are often added to the formulation.[1][18] These excipients help to maintain the structural integrity of the LNPs during freezing and lyophilization.[1] Certain polymers, like poloxamer 188, have also been shown to stabilize LNPs, particularly during aerosolization.[19]

Q8: How does the buffer composition and pH affect stability?

The pH and composition of the storage buffer are critical for stability. A buffer system that maintains a slightly acidic to neutral pH (typically between 5.5 and 7.5) helps to protect the mRNA from hydrolysis while preserving the structural integrity of the LNPs.[1] Common buffers include citrate (B86180) and phosphate (B84403) buffers.[1][18] It is also crucial to use RNase-free buffers to prevent enzymatic degradation of the mRNA.[20]

Experimental Protocols and Data

Key Analytical Methods for Assessing mRNA-LNP Stability
Parameter Analytical Method Brief Protocol
Particle Size and Polydispersity Dynamic Light Scattering (DLS)Dilute the LNP sample in an appropriate buffer (e.g., 0.1x PBS). Measure the hydrodynamic diameter and polydispersity index (PDI) at 25°C.[21]
mRNA Encapsulation Efficiency RiboGreen AssayMeasure the fluorescence of the LNP sample before and after the addition of a cell-lysing agent (e.g., Triton X-100) using a fluorescent dye that binds to RNA (e.g., RiboGreen). The difference in fluorescence corresponds to the encapsulated mRNA.[10][21]
mRNA Integrity Capillary or Gel ElectrophoresisExtract the mRNA from the LNPs using an appropriate kit. Analyze the extracted mRNA on an automated capillary electrophoresis system (e.g., Agilent Bioanalyzer) or by agarose (B213101) gel electrophoresis to assess for degradation products.[10][21]
Lipid Composition and Degradation HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (LC/MS)Separate the lipid components using reverse-phase HPLC. Quantify the individual lipids using a CAD detector or identify and quantify them using a mass spectrometer. This can also detect lipid degradation products.[10][21][22]

Visualizations

Experimental Workflow for Assessing mRNA-LNP Stability

G cluster_formulation 1. Formulation cluster_characterization 2. Initial Characterization (T=0) cluster_storage 3. Stability Study cluster_analysis 4. Time-Point Analysis formulate Formulate mRNA-LNPs (Microfluidic Mixing) dls_initial DLS: Size & PDI formulate->dls_initial T=0 Analysis ribogreen_initial RiboGreen: Encapsulation Efficiency formulate->ribogreen_initial T=0 Analysis ce_initial Capillary Electrophoresis: mRNA Integrity formulate->ce_initial T=0 Analysis hplc_initial HPLC-CAD/MS: Lipid Composition formulate->hplc_initial T=0 Analysis storage Store under Different Conditions (e.g., -80°C, -20°C, 4°C, 25°C) hplc_initial->storage dls_tp DLS storage->dls_tp Analyze at Time Points (e.g., 1, 2, 4 weeks) ribogreen_tp RiboGreen storage->ribogreen_tp Analyze at Time Points (e.g., 1, 2, 4 weeks) ce_tp Capillary Electrophoresis storage->ce_tp Analyze at Time Points (e.g., 1, 2, 4 weeks) hplc_tp HPLC-CAD/MS storage->hplc_tp Analyze at Time Points (e.g., 1, 2, 4 weeks) in_vitro In vitro Transfection (Protein Expression) storage->in_vitro Analyze at Time Points (e.g., 1, 2, 4 weeks)

Caption: Workflow for assessing mRNA-LNP stability over time.

Signaling Pathway of mRNA Degradation in LNPs

G cluster_stressors Stressors cluster_lnp LNP Instability cluster_mrna mRNA Degradation cluster_outcome Outcome temp High Temperature aggregation Aggregation/ Fusion temp->aggregation lipid_degradation Lipid Degradation temp->lipid_degradation physical Physical Stress (Shaking, Freeze-Thaw) physical->aggregation leakage mRNA Leakage physical->leakage water Residual Water hydrolysis Hydrolysis water->hydrolysis impurities Lipid Impurities impurities->lipid_degradation loss_of_activity Loss of Biological Activity aggregation->loss_of_activity leakage->hydrolysis adduction Adduct Formation lipid_degradation->adduction hydrolysis->loss_of_activity oxidation Oxidation oxidation->loss_of_activity adduction->loss_of_activity

Caption: Key pathways leading to mRNA degradation in LNPs.

References

Technical Support Center: Refining Lipid A9 LNP Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Lipid A9-containing Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of Lipid A9 LNPs, offering potential causes and solutions in a question-and-answer format.

Q1: After Tangential Flow Filtration (TFF), I'm observing a significant increase in LNP size and polydispersity index (PDI). What could be the cause?

A1: An increase in LNP size and PDI post-TFF is a common issue that can often be attributed to the shear stress induced by the filtration process.[1][2] Lipid A9, as an ionizable cationic lipid, plays a crucial role in the stability of the LNP formulation.[2][3][4] Excessive shear forces can lead to particle aggregation or fusion.[3]

Troubleshooting Steps:

  • Optimize TFF Parameters:

    • Transmembrane Pressure (TMP): High TMP can force LNPs against the membrane, leading to aggregation. Try reducing the TMP to the lower end of the effective range for your system.[2]

    • Crossflow Rate: A high crossflow rate increases shear stress. Reduce the crossflow rate to a more moderate level. However, be aware that too low a rate can lead to concentration polarization and membrane fouling.[2]

  • Membrane Selection: Ensure the membrane material (e.g., modified polyethersulfone (mPES) or regenerated cellulose) and pore size are appropriate for your LNP formulation to minimize non-specific binding and shear.[2]

  • Process Time: Longer processing times expose the LNPs to shear stress for extended periods. Aim to optimize your process to be completed in under two hours.[1]

  • Formulation Stability: Assess the inherent stability of your Lipid A9 LNP formulation. The interaction between Lipid A9 and other lipid components is critical for particle integrity.[5]

Q2: My LNP recovery after TFF is below the expected 80-100%. What are the likely causes and how can I improve it?

A2: Low recovery during TFF can be due to several factors, including membrane fouling, particle instability, and non-specific binding of LNPs to the filter membrane.[6]

Troubleshooting Steps:

  • Membrane Fouling: A clogged membrane can lead to product loss.

    • Pre-equilibration: Ensure the TFF system is thoroughly flushed and equilibrated with the appropriate buffer before introducing the LNP suspension.

    • Cleaning: Implement a robust cleaning protocol for the TFF system and membranes between runs to remove any residual material.[7]

  • Non-specific Binding: LNPs can adhere to the surface of the membrane and tubing.

    • Membrane Material: Test different membrane materials to find one with the lowest affinity for your Lipid A9 LNPs.

  • Product Recovery Chase: After the main filtration process, perform a buffer chase to recover any LNPs remaining in the system.[1]

Q3: When using Size Exclusion Chromatography (SEC) for purification, I'm seeing peak tailing and poor resolution. What's happening?

A3: Peak tailing and poor resolution in SEC of LNPs can be caused by interactions between the LNPs and the stationary phase of the chromatography column.[8] This can be particularly relevant for charged particles like those containing ionizable lipids.

Troubleshooting Steps:

  • Column Selection:

    • Pore Size: Use a column with a pore size large enough to exclude the LNPs, ensuring they elute in the void volume.[8]

    • Stationary Phase Chemistry: Select a column with a stationary phase designed to minimize non-specific binding of lipids and nucleic acids. Silanized silica (B1680970) or other inert materials are often preferred.[8]

  • Mobile Phase Optimization:

    • Ionic Strength: Increasing the ionic strength of the mobile phase (e.g., by adding 0.15 M NaCl) can help to reduce electrostatic interactions between the LNPs and the column matrix.[9]

    • pH: Ensure the pH of the mobile phase is compatible with the stability of your Lipid A9 LNPs.

  • Sample Preparation: Before loading onto the column, filter your sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates that could clog the column.[10][11]

Q4: How can I effectively remove endotoxins from my Lipid A9 LNP formulation?

A4: Endotoxin (B1171834) removal is a critical step for in vivo applications. Due to the nature of LNPs, standard endotoxin removal methods may need to be adapted.

Troubleshooting Steps:

  • Affinity-Based Methods: Utilize affinity chromatography resins specifically designed for endotoxin removal. These methods are often effective, but protein (LNP) recovery should be carefully monitored.

  • Detergent-Based Removal: Methods using detergents like Triton X-114 can be effective for removing endotoxins from protein-based nanoparticles and may be adaptable for LNPs.[12] This involves phase separation of the detergent, which sequesters the endotoxin. Subsequent steps are required to remove the detergent.

  • Testing and Validation: It is crucial to validate your chosen endotoxin removal method. Note that some nanoparticles can interfere with standard LAL assays, so chromogenic-based assays or TLR4 reporter cell lines may provide more reliable results.[13] Sample dilution can also help to mitigate interference.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to LNP purification.

Table 1: Typical Performance of Tangential Flow Filtration (TFF) for LNP Purification

ParameterTypical ValueKey Considerations
Product Recovery ≥ 90% (mRNA-LNPs)[1]Can be lower due to membrane fouling or particle instability. A buffer chase can improve recovery.[1]
Process Time < 2 hours[1]Longer times can increase shear stress and potentially impact LNP integrity.[2]
PDI Increase Can increase from ~0.05 to ~0.14[1]Attributed to shear forces during processing.[1] Optimization of TMP and crossflow rate is crucial.[2]
Ethanol (B145695) Removal To target concentrationEssential for LNP stability post-formulation.[1]

Table 2: Comparison of LNP Purification Methods

MethodTypical YieldKey AdvantagesKey Disadvantages
Tangential Flow Filtration (TFF) 80 - 100%[6]Scalable, efficient for buffer exchange and concentration.[15]Can induce shear stress, potential for membrane fouling.[2]
Size Exclusion Chromatography (SEC) VariableGood for separating free drug and aggregates.[8]Potential for column interaction, sample dilution.
Dialysis VariableGentle, avoids high shear forces.[16]Time-consuming, requires large buffer volumes, not easily scalable.[16]
Centrifugation/Ultrafiltration VariableSimple to use.[16]Risk of particle loss and aggregation due to pelleting.[16]

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) for Lipid A9 LNP Purification

Objective: To remove ethanol, exchange the buffer, and concentrate the LNP suspension.

Materials:

  • Lipid A9 LNP suspension in ethanol-containing buffer.

  • Diafiltration buffer (e.g., sterile PBS, pH 7.4).

  • TFF system with a suitable hollow fiber or flat sheet cassette membrane (e.g., 100 kDa MWCO mPES).[17]

  • Peristaltic pump.

  • Pressure gauges.

  • Sterile collection vessels.

Methodology:

  • System Preparation:

    • Sanitize the TFF system and membrane according to the manufacturer's instructions (e.g., with 0.1 N NaOH).[1]

    • Thoroughly flush the system with WFI (Water for Injection) or a suitable buffer to remove any residual cleaning agents.

    • Equilibrate the system with the diafiltration buffer.

  • LNP Loading:

    • Load the Lipid A9 LNP suspension into the TFF system reservoir.

  • Diafiltration:

    • Begin recirculation of the LNP suspension at a moderate crossflow rate.

    • Start the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed.

    • Perform 5-10 diavolumes to ensure complete buffer exchange and ethanol removal.

    • Monitor TMP and permeate flux throughout the process. Adjust the pump speed to maintain a stable and optimal TMP.

  • Concentration:

    • Once diafiltration is complete, stop adding the diafiltration buffer.

    • Continue to run the TFF system to concentrate the LNP suspension to the desired final volume.

  • Product Recovery:

    • Stop the pump and drain the retentate (the purified, concentrated LNP suspension) from the system into a sterile collection vessel.

    • Perform a buffer chase by flushing the system with a small volume of diafiltration buffer to recover any residual product.

  • Post-Process Analysis:

    • Measure the final LNP size, PDI, and concentration.

    • Assess encapsulation efficiency and purity.

Protocol 2: Size Exclusion Chromatography (SEC) for LNP Purification

Objective: To separate LNPs from free, unencapsulated payload and smaller impurities.

Materials:

  • Purified Lipid A9 LNP suspension (e.g., post-TFF).

  • SEC column with an appropriate pore size to exclude the LNPs.

  • HPLC or FPLC system with a UV detector and preferably a multi-angle light scattering (MALS) detector.

  • Mobile phase (e.g., sterile PBS with 0.15 M NaCl, pH 7.4), filtered and degassed.[9]

  • Low-binding syringe filters (0.22 µm).

Methodology:

  • System and Column Equilibration:

    • Install the SEC column on the chromatography system.

    • Equilibrate the column with the mobile phase at the desired flow rate until a stable baseline is achieved. This may require flushing with at least two column volumes.

  • Sample Preparation:

    • Centrifuge the LNP sample at a low speed (e.g., 2000 x g for 5 minutes) to pellet any large aggregates.

    • Filter the supernatant through a 0.22 µm syringe filter.[11]

  • Injection and Separation:

    • Inject the prepared LNP sample onto the equilibrated column. The injection volume should be a small fraction of the column volume to ensure good resolution.

    • Run the separation using the mobile phase at a constant flow rate.

  • Fraction Collection:

    • Collect fractions as the LNPs elute from the column. The LNPs should elute in the void volume (the first major peak).

  • Analysis:

    • Analyze the collected fractions for LNP size, PDI, concentration, and encapsulation efficiency.

    • The UV and MALS detectors will provide real-time information on the elution profile and particle characteristics.

Visualizations

The following diagrams illustrate key experimental workflows and troubleshooting logic.

LNP_Purification_Workflow cluster_formulation LNP Formulation cluster_purification Purification cluster_final_product Final Product Formulation Lipid A9 LNP Formulation (High Ethanol) TFF Tangential Flow Filtration (TFF) - Ethanol Removal - Buffer Exchange Formulation->TFF SEC Size Exclusion Chromatography (SEC) - Aggregate & Free Payload Removal TFF->SEC Optional Polishing Step Final_LNP Purified & Concentrated Lipid A9 LNP TFF->Final_LNP SEC->Final_LNP

Caption: General workflow for Lipid A9 LNP purification.

TFF_Troubleshooting Start Start TFF Process Issue Issue Encountered: Low Recovery OR High PDI/Size Start->Issue Check_TMP Check Transmembrane Pressure (TMP) Issue->Check_TMP Check_Flowrate Check Crossflow Rate Issue->Check_Flowrate Check_Fouling Inspect for Membrane Fouling Issue->Check_Fouling Reduce_TMP Action: Reduce TMP Check_TMP->Reduce_TMP If too high Reduce_Flowrate Action: Reduce Crossflow Rate Check_Flowrate->Reduce_Flowrate If too high Clean_System Action: Implement Robust Cleaning Protocol Check_Fouling->Clean_System If present Success Process Optimized Reduce_TMP->Success Reduce_Flowrate->Success Clean_System->Success

Caption: Troubleshooting logic for common TFF issues.

SEC_Troubleshooting Start Start SEC Process Issue Issue Encountered: Peak Tailing or Poor Resolution Start->Issue Check_Mobile_Phase Check Mobile Phase Ionic Strength Issue->Check_Mobile_Phase Check_Column Check Column Stationary Phase Issue->Check_Column Check_Sample_Prep Review Sample Preparation Issue->Check_Sample_Prep Increase_Salt Action: Increase Salt Concentration (e.g., 0.15M NaCl) Check_Mobile_Phase->Increase_Salt If too low Change_Column Action: Use Column with Inert Stationary Phase Check_Column->Change_Column If interactions suspected Filter_Sample Action: Filter Sample (0.22 µm) Check_Sample_Prep->Filter_Sample If aggregates present Success Separation Improved Increase_Salt->Success Change_Column->Success Filter_Sample->Success

Caption: Troubleshooting logic for common SEC issues.

References

Adjusting Lipid 9 formulation for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting and adjusting "Lipid 9" type formulations for delivering nucleic acids to different cell types. For the purpose of this guide, "this compound" is considered a representative four-component lipid nanoparticle (LNP) formulation.

Frequently Asked Questions (FAQs)

Q1: What is a standard "this compound" LNP formulation?

A1: A standard LNP formulation, like those used for mRNA vaccines, is typically composed of four main lipid components dissolved in ethanol (B145695), which is then mixed with an aqueous solution containing the nucleic acid cargo.[1][2][3] The key components are:

  • Ionizable Cationic Lipid: This is the core functional component. It is positively charged at a low pH, which allows it to bind and encapsulate negatively charged nucleic acids.[2][4] In the acidic environment of the endosome within a cell, it becomes protonated, which helps the LNP break down and release its cargo into the cytoplasm.[2][4] A common molar ratio for this component is around 50%.[3]

  • Helper Phospholipid: These are structurally important lipids, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), that help form the nanoparticle structure and can aid in the fusion with the endosomal membrane for cargo release.[2][4]

  • Cholesterol: This molecule integrates into the lipid bilayer of the LNP, enhancing its stability and rigidity by filling gaps between the other lipid components.[4][5]

  • PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG). This component forms a protective layer on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[2][4]

Q2: My transfection efficiency is low. What are the common causes and how can I troubleshoot this?

A2: Low transfection efficiency can stem from several factors related to the LNP formulation and the experimental setup. Here are some common issues and potential solutions:

  • Suboptimal LNP Formulation: The molar ratios of the four lipid components are critical.[6] Even small changes can impact particle stability and delivery efficiency.[4] It's important to systematically screen different ratios to find the optimal balance for your specific cell type and nucleic acid cargo.

  • Poor Cellular Uptake: The size and surface charge of the LNPs play a significant role in how they interact with and are taken up by cells.[7] For some cell types, high levels of PEGylation can hinder cellular uptake.[6]

  • Inefficient Endosomal Escape: The ionizable lipid is crucial for releasing the nucleic acid from the endosome.[4] The pKa of this lipid (the pH at which it becomes charged) is a key parameter. An optimized pKa, typically between 6.2 and 6.5 for hepatocyte delivery, is necessary for efficient endosomal escape.[5]

  • Cell Health and Density: The health and confluency of your cells at the time of transfection are critical.[8][9] Use freshly passaged, healthy cells and optimize the cell density for your specific cell line.

  • Presence of Inhibitors: Components in the cell culture medium, such as serum or antibiotics, can sometimes interfere with transfection. It is often recommended to form the LNP-nucleic acid complexes in a serum-free medium.

Q3: I'm observing high cytotoxicity with my LNP formulation. How can I reduce it?

A3: Cytotoxicity is a common concern with lipid-based delivery systems, often linked to the cationic components.[10][11] Here are some strategies to mitigate toxicity:

  • Optimize the Ionizable Lipid: The choice and concentration of the ionizable lipid are major factors in LNP toxicity.[6] Using biodegradable lipids can help, as they break down into non-toxic byproducts after delivery.[6]

  • Adjust Lipid Ratios: Systematically screen different molar ratios of the LNP components. Sometimes, a slight adjustment can significantly reduce toxicity without compromising transfection efficiency.[6]

  • Control Particle Size and Charge: The physicochemical properties of LNPs, such as size and surface charge, can influence their toxicity profile.[10]

  • Purify the LNPs: Ensure that residual solvents from the formulation process are removed, as these can contribute to cytotoxicity.

  • Consider Cell Type: Different cell types have varying sensitivities to LNP formulations.[12] What is well-tolerated by one cell line may be toxic to another.

Troubleshooting Guide: Adjusting Formulations for Specific Cell Types

Hepatocytes (Liver Cells)

Hepatocytes are a common target for LNP-based therapies due to the liver's natural role in filtering the blood.[7]

  • Challenge: Achieving high transfection efficiency while minimizing off-target effects.

  • Strategies:

    • Particle Size: For effective delivery to hepatocytes, LNPs should ideally be smaller than the liver fenestrations (pores in the liver's blood vessels), which are typically around 100 nm in diameter.[13] A size of approximately 80 nm has been shown to be optimal for gene silencing in hepatocytes.[5]

    • Targeting Ligands: To enhance specificity, targeting molecules that bind to receptors on hepatocytes can be attached to the LNP surface.[7] For example, ligands that bind to the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, can be used.

    • Apolipoprotein E (ApoE) Affinity: LNPs can interact with ApoE in the bloodstream, which then facilitates uptake by hepatocytes through the low-density lipoprotein receptor (LDLR).[14] The composition of the LNP can be tuned to modulate this interaction.

ParameterRecommended Range for HepatocytesRationale
Particle Size 70 - 90 nmTo pass through liver fenestrations and access hepatocytes.[5]
Ionizable Lipid pKa 6.2 - 6.5Optimal for endosomal escape in hepatocytes.[5]
Targeting Moiety N-acetylgalactosamine (NAcGal)Binds to the ASGPR on hepatocytes for targeted uptake.
Neurons (Nerve Cells)

Delivering therapeutics to the brain is challenging due to the blood-brain barrier (BBB).

  • Challenge: Crossing the blood-brain barrier and achieving efficient uptake by neurons.

  • Strategies:

    • Surface Modification: LNPs can be modified with peptides or antibodies that target receptors on the BBB to facilitate transport into the brain.[15] For example, peptides derived from the rabies virus glycoprotein (B1211001) have been shown to help LNPs cross the BBB.

    • Small Molecule Conjugation: Attaching small molecules that interact with transporters on the BBB, such as acetylcholine, can enhance brain delivery.[16]

    • Cationic Lipids: While potentially more toxic, certain cationic lipids may aid in traversing the BBB. Careful optimization is required to balance efficiency and safety.[11]

ParameterStrategy for Neuronal DeliveryRationale
Surface Chemistry Conjugate with rabies virus glycoprotein (RVG) peptideTo facilitate crossing the blood-brain barrier.
Helper Lipid Use of fusogenic lipids like DOPEMay enhance endosomal escape in neurons.
Toxicity Mitigation Use of biodegradable ionizable lipidsTo minimize neurotoxicity.[6]
Immune Cells (e.g., T-cells, Dendritic Cells)

Modulating the immune system with nucleic acid-based therapies is a rapidly growing field.

  • Challenge: Efficiently transfecting non-phagocytic immune cells and avoiding unwanted immune activation.

  • Strategies:

    • Targeted Delivery: LNPs can be decorated with antibodies that bind to specific surface markers on immune cells (e.g., CD4 or CD8 on T-cells) to direct delivery.[17]

    • Size Optimization: Smaller LNPs may be more effective for accessing lymph nodes and interacting with immune cells.

    • Lipid Composition: The choice of lipids can influence the immunogenicity of the LNP. Some ionizable lipids can act as adjuvants, stimulating an immune response, which can be beneficial for vaccines but may be undesirable for other applications.[18]

ParameterStrategy for Immune Cell DeliveryRationale
Surface Chemistry Antibody conjugation (e.g., anti-CD4)For targeted delivery to specific immune cell subsets.[17]
Ionizable Lipid Select based on desired immunogenicitySome lipids can act as adjuvants to enhance immune responses.[18]
PEG-Lipid Lower molar ratioMay improve uptake by immune cells by reducing the shielding effect.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for producing LNPs with consistent size and high encapsulation efficiency.[19][20][21]

Materials:

  • Lipid stock solutions in 100% ethanol (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid).[21]

  • Nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[22]

  • Microfluidic mixing device (e.g., with a staggered herringbone mixer design).[20][23]

  • Syringe pumps.

  • Dialysis cassettes for buffer exchange.[21]

Procedure:

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio in an RNase-free tube. Dilute with 100% ethanol to the final desired concentration.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in the low pH buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid/ethanol mixture into one syringe and the nucleic acid/aqueous solution into another.

    • Pump the two solutions through the microfluidic chip at a specific flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing in the chip causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

  • Buffer Exchange: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

  • Sterilization and Characterization: Sterile filter the final LNP formulation through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization & Application Lipids Lipid Mixture (in Ethanol) Mixing Microfluidic Mixing Lipids->Mixing NA Nucleic Acid (in Aqueous Buffer) NA->Mixing Dialysis Buffer Exchange (Dialysis vs. PBS) Mixing->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Analysis Analysis (Size, PDI, Zeta, EE%) Sterilization->Analysis Application Cell Transfection Analysis->Application

Caption: Workflow for LNP formulation and testing.

LNP_Uptake_Pathway LNP Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis 1. Binding & Uptake Cell Cell Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Endosome->Late_Endosome 2. Acidification Release Endosomal Escape Late_Endosome->Release 3. Ionizable Lipid Protonation Cargo mRNA Cargo Release->Cargo Translation Protein Translation Cargo->Translation 4. Cytosolic Delivery

Caption: Cellular uptake and endosomal escape of LNPs.

LNP_Component_Functions LNP LNP Core Ionizable Ionizable Lipid LNP->Ionizable Cargo Encapsulation & Endosomal Escape Helper Helper Lipid LNP->Helper Structural Integrity Cholesterol Cholesterol LNP->Cholesterol Stability & Rigidity PEG PEG-Lipid LNP->PEG Steric Shielding & Circulation Time

Caption: Functions of the core LNP components.

References

Technical Support Center: Mitigating Off-Target Effects with Lipid A9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Lipid A9 for siRNA delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Lipid A9 and what is its role in LNP-siRNA formulations?

A1: Lipid A9 is an ionizable cationic lipid with a pKa of 6.27.[1] Its primary role in lipid nanoparticle (LNP)-siRNA formulations is to encapsulate the negatively charged siRNA molecules and facilitate their delivery into target cells.[1] At a low pH during formulation, Lipid A9 is positively charged, allowing for efficient complexation with siRNA. At physiological pH (around 7.4), it becomes largely neutral, which is thought to reduce toxicity and non-specific interactions in the bloodstream.[2] Once inside the acidic environment of the endosome, Lipid A9 becomes protonated again, which is crucial for endosomal escape and the release of siRNA into the cytoplasm.[2]

Q2: What are the primary causes of off-target effects in siRNA experiments?

A2: Off-target effects in siRNA experiments primarily arise from two mechanisms:

  • Seed-mediated off-targeting: This is the most common cause, where the "seed" region (nucleotides 2-8) of the siRNA guide strand has partial complementarity to the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their translational repression or degradation.[3]

  • Immune stimulation: The LNP delivery vehicle itself, particularly the ionizable lipid component, can be recognized by the innate immune system, leading to the activation of inflammatory pathways and non-specific changes in gene expression.[4][5][6][7] LNPs containing Lipid A9 have been observed to activate the innate immune response, as indicated by increased plasma levels of the chemokine CCL2.[1]

Q3: How can I minimize seed-mediated off-target effects when designing my siRNA?

A3: Several strategies can be employed during siRNA design to minimize seed-mediated off-target effects:

  • Bioinformatic analysis: Utilize siRNA design tools that predict and score potential off-target effects. These tools can help select siRNA sequences with minimal homology to unintended transcripts.[8]

  • Chemical modifications: Introducing chemical modifications, such as 2'-O-methyl modifications, into the seed region of the siRNA can reduce its binding affinity to off-target mRNAs.[8]

  • Pooling siRNAs: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thereby lowering the probability of significant off-target effects from any one sequence.[8]

Q4: What are the signs of an innate immune response to my LNP-siRNA formulation?

A4: An innate immune response to your LNP-siRNA formulation can manifest in several ways, both in vitro and in vivo:

  • In vitro: Increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) and chemokines (e.g., CCL2) in cultured cells.

  • In vivo: Systemic inflammation, changes in animal behavior (e.g., lethargy, ruffled fur), and elevated levels of inflammatory markers in the blood.[1] A decrease in body weight in animal models can also be an indicator.[1]

Troubleshooting Guides

Problem 1: High level of off-target gene knockdown observed in RNA-seq or microarray analysis.
Possible Cause Suggested Solution
Seed-mediated off-targeting by siRNA sequence. - Redesign siRNAs using algorithms that predict and minimize off-target effects.[8]- Perform a BLAST search of your siRNA seed region against the relevant transcriptome to identify potential off-target transcripts.- Synthesize siRNAs with chemical modifications in the seed region (e.g., 2'-O-methyl) to reduce off-target binding.[8]- Use a pool of multiple siRNAs targeting the same gene to dilute the effect of any single off-targeting siRNA.[8]
High concentration of siRNA leading to saturation of the RNAi machinery. - Perform a dose-response experiment to determine the lowest effective concentration of your LNP-siRNA formulation.- Reduce the amount of siRNA delivered to the cells or animal model.
Contamination of siRNA or LNP formulation. - Ensure all reagents and equipment used for LNP formulation are sterile and nuclease-free.- Filter-sterilize the final LNP formulation.
Problem 2: Signs of immunotoxicity or a strong inflammatory response.
Possible Cause Suggested Solution
Innate immune activation by the LNP formulation, potentially involving Lipid A9. - Optimize the molar ratio of the lipid components in your LNP formulation. A common starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[]- Evaluate different helper lipids (e.g., DOPE instead of DSPC) as they can influence the immunogenicity of the LNP.- Reduce the overall dose of the LNP-siRNA formulation administered.
The siRNA sequence itself is immunostimulatory. - Use siRNA sequences with minimal immune-stimulatory motifs (e.g., GU-rich sequences).- Incorporate chemical modifications into the siRNA backbone (e.g., 2'-O-methylation) to reduce recognition by innate immune receptors.
Endotoxin (B1171834) contamination in the formulation. - Use endotoxin-free reagents and consumables for LNP preparation.- Test the final LNP formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

Quantitative Data Summary

Table 1: Example of siRNA Off-Target Effects Measured by RNA-Sequencing

siRNA TargetOn-Target Gene Knockdown (%)Number of Off-Target Genes ( >2-fold change)
Gene X (unmodified siRNA)85150
Gene X (2'-OMe modified siRNA)8245
Scrambled Control< 510

This table is a representative example and actual results will vary depending on the siRNA sequence, cell type, and delivery method.

Experimental Protocols

Protocol 1: LNP-siRNA Formulation using Microfluidic Mixing

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Lipid A9 (or other ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • siRNA in RNase-free buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve Lipid A9, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration in ethanol should be between 10-20 mM.

  • Prepare siRNA Solution: Dilute the siRNA stock in an appropriate aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0) to the desired concentration (e.g., 0.3-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1) and the total flow rate (e.g., 2-12 mL/min).

    • Initiate mixing. The rapid mixing will induce the self-assembly of the LNP-siRNA complexes.

  • Dialysis: Dialyze the resulting LNP-siRNA solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the zeta potential to assess the surface charge of the LNPs.

Protocol 2: Quantification of Off-Target Effects using Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Cells treated with LNP-siRNA

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for on-target and potential off-target genes

  • Primers for a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare qPCR reactions for your on-target gene, selected potential off-target genes, and a housekeeping gene.

    • Run the qPCR reactions on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Innate Immune Activation by LNP-siRNA

LNP-siRNA formulations, particularly those containing ionizable lipids like Lipid A9, can be recognized by Toll-like receptors (TLRs), such as TLR4, on immune cells.[4] This recognition can trigger downstream signaling cascades involving transcription factors like NF-κB and IRFs, leading to the production of pro-inflammatory cytokines and chemokines.[4]

Innate_Immune_Activation LNP LNP (Lipid A9) TLR4 TLR4 LNP->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Gene Expression

Caption: LNP-mediated activation of the TLR4 signaling pathway.

Experimental Workflow for Assessing Off-Target Effects

A comprehensive assessment of off-target effects involves a multi-step process, starting from siRNA design and culminating in functional validation.

Off_Target_Workflow cluster_design 1. siRNA Design & LNP Formulation cluster_delivery 2. In Vitro / In Vivo Delivery cluster_analysis 3. Off-Target Analysis cluster_validation 4. Functional Validation siRNA_design siRNA Design (Bioinformatics) LNP_formulation LNP Formulation (Lipid A9) siRNA_design->LNP_formulation Delivery Cell Culture or Animal Model LNP_formulation->Delivery RNA_seq RNA-Sequencing Delivery->RNA_seq qPCR qRT-PCR Validation RNA_seq->qPCR Phenotype Phenotypic Assays qPCR->Phenotype

Caption: Workflow for identifying and validating siRNA off-target effects.

References

Validation & Comparative

A Comparative Guide to Ionizable Lipids in mRNA Vaccines: A9 vs. SM-102

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal lipid nanoparticle (LNP) components is paramount to the efficacy of mRNA vaccines. This guide provides a detailed comparison of two key ionizable lipids: Lipid A9, utilized by Acuitas Therapeutics, and SM-102, a cornerstone of the Moderna COVID-19 vaccine.

Physicochemical Properties

Ionizable lipids are critical for encapsulating negatively charged mRNA and facilitating its release into the cytoplasm. Their pKa, the pH at which they are 50% ionized, is a key determinant of both encapsulation efficiency and endosomal escape.

PropertyLipid A9SM-102
pKa 6.276.68[1]
Chemical Structure Contains a multi-branched tail structure.[2]Features a tertiary amine head, branched tails, and ester linkers.[3]
CAS Number 2036272-50-92089251-47-6
Molecular Formula C₅₇H₁₁₂N₂O₅C₄₄H₈₇NO₅

Performance in mRNA Vaccine Formulations

The ultimate measure of an ionizable lipid's effectiveness lies in its ability to promote high levels of protein expression from the delivered mRNA and to elicit a robust immune response.

In Vivo Protein Expression

Studies utilizing luciferase-encoding mRNA (Luc-mRNA) provide a quantitative measure of in vivo transfection efficiency. While direct comparative data for Lipid A9 is limited, available data for SM-102 demonstrates its high efficiency.

SM-102: In BALB/c mice injected intramuscularly with Luc-mRNA-LNPs formulated with SM-102, significant luciferase expression is observed. One study reported that bioluminescence mediated by SM-102 was 60% higher than that achieved with ALC-0315, another clinically used ionizable lipid.[4] Another study in BALB/c mice using intramuscular injection of 5 µg of Luc-mRNA encapsulated in SM-102 LNPs also showed robust luciferase expression.[5]

Lipid A9: Publicly available data on the in vivo protein expression using Lipid A9-formulated mRNA is scarce. While a commercial product exists containing Lipid A9 and EGFP mRNA, quantitative in vivo expression data is not provided.[6]

Immunogenicity

The immunogenicity of LNP-mRNA vaccines, characterized by the induction of antigen-specific antibodies, is a critical indicator of vaccine efficacy.

SM-102: Studies have shown that LNPs formulated with SM-102 are highly immunogenic. In mice, intramuscular immunization with mRNA-LNPs containing SM-102 resulted in high titers of antigen-specific IgG antibodies.[7][8] For instance, when used to deliver mRNA encoding the SARS-CoV-2 spike protein, SM-102 LNPs induced significantly higher binding and neutralizing antibody titers compared to LNPs formulated with a conventional ionizable lipid.[9]

Lipid A9: LNPs containing Lipid A9 have been shown to activate the innate immune response.[10] This innate immune activation is a crucial first step in initiating a potent adaptive immune response. However, specific data on antibody titers generated by Lipid A9-formulated mRNA vaccines from peer-reviewed studies are not as widely available as for SM-102.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for key experiments in the evaluation of ionizable lipids for mRNA vaccines.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (e.g., SM-102 or Lipid A9) dissolved in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for a typical SM-102 formulation).[8]

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in the acidic buffer.

  • Set up the microfluidic device with two syringe pumps, one for the lipid phase and one for the aqueous phase.

  • Set the flow rate ratio of the aqueous phase to the lipid phase (e.g., 3:1) and the total flow rate (e.g., 10 mL/min).[2]

  • Initiate the pumps to mix the two phases in the microfluidic chip, leading to the self-assembly of mRNA-LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

In Vivo Luciferase Expression Assay

This protocol outlines the procedure for assessing in vivo protein expression using bioluminescence imaging.

Materials:

  • BALB/c mice

  • Luc-mRNA-LNP formulation

  • D-luciferin potassium salt solution (15 mg/mL in PBS)

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the Luc-mRNA-LNP formulation to mice via intramuscular (e.g., gastrocnemius muscle) or intravenous injection at a specified mRNA dose (e.g., 1-5 µg).[4][5]

  • At desired time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg body weight).

  • After a short incubation period (e.g., 10 minutes) for substrate distribution, anesthetize the mice.

  • Place the mice in the IVIS and acquire bioluminescence images.

  • Quantify the bioluminescent signal (total flux in photons/second) in the region of interest (e.g., injection site or liver) using the accompanying software.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol describes a standard method for measuring antigen-specific IgG antibodies in the serum of immunized animals.

Materials:

  • Serum samples from immunized and control mice

  • Recombinant antigen protein (corresponding to the mRNA vaccine)

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., PBS with 5% non-fat milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the recombinant antigen diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate with wash buffer and block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate and add serial dilutions of the mouse serum samples to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add the HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the signal of pre-immune serum).

Innate Immune Signaling Pathway

Ionizable lipids are not merely passive delivery vehicles; they can also act as adjuvants by activating innate immune signaling pathways, which are crucial for shaping the subsequent adaptive immune response. Both Lipid A9 and SM-102 are known to stimulate the innate immune system.[10][11] A key pathway involved is the Toll-like receptor 4 (TLR4) signaling cascade.[12][13]

Innate_Immune_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP (Ionizable Lipid) TLR4 TLR4 LNP->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IRF_family IRF Family TRAF6->IRF_family Activates NFkB_IκB NF-κB/IκB IKK_complex->NFkB_IκB Phosphorylates IκB NFkB NF-κB (active) NFkB_IκB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRAKs->TRAF6 IRF_active IRF (active) IRF_family->IRF_active Dimerizes IRF_nuc IRF IRF_active->IRF_nuc Translocates Gene_expression Pro-inflammatory Cytokine & Interferon Gene Expression NFkB_nuc->Gene_expression Induces IRF_nuc->Gene_expression Induces

Caption: TLR4-mediated innate immune signaling pathway activated by ionizable lipids.

Conclusion

Both Lipid A9 and SM-102 are advanced ionizable lipids that play a crucial role in the success of mRNA vaccines. SM-102 has a wealth of publicly available data demonstrating its high efficiency in terms of both protein expression and immunogenicity. While specific performance data for Lipid A9 in the context of mRNA vaccines is less accessible, its use by a leading LNP technology company and its known ability to stimulate an innate immune response suggest it is also a highly effective molecule. The choice between these or other ionizable lipids will depend on the specific application, the desired immune response profile, and licensing considerations. Further head-to-head studies, should they become publicly available, will be invaluable in making more direct comparisons and guiding the future design of mRNA delivery systems.

References

A Comparative Analysis of Lipid 9 (A9) and Other Leading Ionizable Cationic Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and characteristics of Lipid 9 (A9) in comparison to industry-standard ionizable lipids SM-102, ALC-0315, and DLin-MC3-DMA for messenger RNA (mRNA) delivery. This document provides a data-driven overview of their physicochemical properties, in vitro and in vivo performance, and immunogenicity, supported by detailed experimental protocols.

Ionizable cationic lipids are a critical component of lipid nanoparticle (LNP) formulations, enabling the encapsulation, delivery, and endosomal escape of mRNA payloads. The selection of the appropriate ionizable lipid is paramount for the efficacy and safety of mRNA-based therapeutics and vaccines. This guide focuses on this compound, also known as Lipid A9, and provides a comparative analysis against three of the most well-established and clinically validated ionizable lipids: SM-102, ALC-0315, and DLin-MC3-DMA.

Physicochemical Properties of Ionizable Lipids

The physicochemical properties of ionizable lipids, such as their pKa, are crucial determinants of their performance. The pKa influences both the efficiency of mRNA encapsulation during LNP formulation at an acidic pH and the subsequent release of the mRNA cargo into the cytoplasm from the endosome at physiological pH.

Ionizable LipidMolar Mass ( g/mol )pKaKey Structural Features
Lipid A9 905.56.27Five branched lipid tails.
SM-102 767.28~6.7Headgroup with a tertiary amine and two long, unsaturated lipid tails.[1]
ALC-0315 787.34~6.1 - 6.4Headgroup containing two tertiary amines and two ester-containing lipid tails.[1]
DLin-MC3-DMA 642.09~6.45Dilinoleyl-based lipid with a dimethylamino headgroup.

In Vitro Performance: Transfection Efficiency

The ability of an LNP formulation to efficiently transfect cells with its mRNA cargo is a primary indicator of its potential therapeutic efficacy. This is often assessed by measuring the expression of a reporter protein, such as luciferase or Green Fluorescent Protein (GFP), in cultured cells.

While direct head-to-head quantitative comparisons including Lipid A9 are limited in publicly available literature, a study screening LNP formulations for self-amplifying RNA (saRNA) delivery to the brain provides some characterization. In this study, LNPs formulated with Lipid A9, SM-102, and ALC-0315 all demonstrated high encapsulation efficiencies of over 80%.[2][3] Another source suggests that Lipid A9 possesses properties equivalent to those of SM-102 and ALC-0315.[4][5]

For a comprehensive understanding, the following table presents hypothetical comparative data based on typical performance characteristics observed for leading ionizable lipids in common cell lines like HEK293T or HeLa.

Ionizable LipidIn Vitro Transfection Efficiency (Relative Luciferase Units - RLU/mg protein)
Lipid A9 Data not publicly available in a direct comparative format
SM-102 High
ALC-0315 High
DLin-MC3-DMA Moderate to High

In Vivo Performance: Biodistribution and Protein Expression

The in vivo performance of LNPs is critical for their therapeutic application. Key parameters include the biodistribution of the LNPs to target organs and the level of protein expression achieved from the delivered mRNA. Following intravenous administration, LNPs predominantly accumulate in the liver.

Ionizable LipidPrimary Organ of Accumulation (Intravenous)In Vivo Luciferase Expression (photons/sec/cm²/sr)
Lipid A9 Expected to be LiverData not publicly available in a direct comparative format
SM-102 LiverHigh
ALC-0315 LiverHigh
DLin-MC3-DMA LiverModerate to High

Immunogenicity: Cytokine Induction

The immunogenicity of LNP formulations is a critical safety consideration. The induction of pro-inflammatory cytokines can lead to adverse effects, ranging from mild local reactions to systemic inflammatory responses. LNPs containing Lipid A9 and encapsulating a non-stimulatory siRNA were found to increase plasma levels of the chemokine CCL2, indicating an activation of the innate immune response.

The following table provides a representative comparison of the potential for different ionizable lipids to induce key inflammatory cytokines.

Ionizable LipidTNF-α Induction (pg/mL)IL-6 Induction (pg/mL)
Lipid A9 Induces innate immune response (CCL2)Data not publicly available in a direct comparative format
SM-102 ModerateModerate
ALC-0315 Low to ModerateLow to Moderate
DLin-MC3-DMA ModerateModerate

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed protocols for key experiments are provided below.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device.

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization A Lipid Stock Solution (Ionizable Lipid, DSPC, Cholesterol, PEG-lipid in Ethanol) C Syringe Pump 1 (Lipid Solution) A->C B mRNA Stock Solution (mRNA in Citrate (B86180) Buffer, pH 4.0) D Syringe Pump 2 (mRNA Solution) B->D E Microfluidic Cartridge C->E D->E F Dialysis (against PBS, pH 7.4) E->F G Sterile Filtration (0.22 µm filter) F->G H Characterization (Size, PDI, Encapsulation Efficiency) G->H

LNP Formulation Workflow

Materials:

  • Ionizable lipid (e.g., Lipid A9), DSPC, Cholesterol, PEG-lipid

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Stock Solution: Dilute the mRNA in citrate buffer to the desired concentration.

  • Microfluidic Mixing: Load the lipid and mRNA solutions into separate syringes and place them on the syringe pumps. Set the flow rates to achieve the desired ratio (e.g., 3:1 aqueous to organic phase). Connect the syringes to the microfluidic cartridge and initiate mixing.

  • Dialysis: Collect the resulting LNP solution and dialyze against PBS overnight at 4°C to remove ethanol and raise the pH.

  • Sterile Filtration: Filter the dialyzed LNPs through a 0.22 µm sterile syringe filter.

  • Characterization: Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). Measure the mRNA encapsulation efficiency using a RiboGreen assay.

In Vitro Transfection Efficiency Assay

This protocol outlines the steps to assess the transfection efficiency of mRNA-LNPs in a cell culture model using a luciferase reporter.

InVitro_Transfection_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with mRNA-LNPs B->C D Incubate for 24-48 hours C->D E Lyse cells D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G

In Vitro Transfection Workflow

Materials:

  • HEK293T or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • mRNA-LNP formulations

  • Luciferase assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubation: Incubate the cells overnight at 37°C and 5% CO₂.

  • Transfection: Dilute the mRNA-LNP formulations in fresh cell culture medium and add to the cells. Include a negative control (untreated cells) and a positive control (e.g., a commercial transfection reagent).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each well and compare the relative light units (RLUs) between the different LNP formulations.

In Vivo Biodistribution and Luciferase Expression Assay

This protocol describes the evaluation of LNP biodistribution and mRNA expression in a mouse model.

InVivo_Assay_Workflow cluster_injection Administration cluster_imaging Imaging cluster_exvivo Ex Vivo Analysis A Administer mRNA-LNPs (e.g., intravenous injection) B Inject Luciferin Substrate A->B C Anesthetize Mouse B->C D Acquire Bioluminescence Image (IVIS Spectrum) C->D E Euthanize Mouse D->E F Harvest Organs E->F G Image Organs Ex Vivo F->G H Quantify Luminescence G->H

In Vivo Luciferase Assay Workflow

Materials:

  • BALB/c mice (or other appropriate strain)

  • mRNA-LNP formulations encapsulating luciferase mRNA

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration: Administer the mRNA-LNP formulations to the mice via the desired route (e.g., intravenous tail vein injection).

  • In Vivo Imaging: At a specified time point (e.g., 6, 24, or 48 hours) post-injection, administer D-luciferin via intraperitoneal injection.

  • Anesthesia and Imaging: Anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.

  • Ex Vivo Analysis: Euthanize the mice, harvest the organs of interest (e.g., liver, spleen, lungs, heart, kidneys), and perform ex vivo imaging of the organs after incubation with D-luciferin.

  • Data Analysis: Quantify the bioluminescence signal (in photons/sec/cm²/sr) from the whole body and individual organs to determine the biodistribution and level of protein expression.

Cytokine Induction Assay

This protocol details the measurement of cytokine levels in response to LNP treatment in vitro.

Cytokine_Assay_Workflow A Culture immune cells (e.g., PBMCs or RAW 264.7) B Treat cells with LNPs A->B C Incubate for 6-24 hours B->C D Collect cell supernatant C->D E Perform ELISA for specific cytokines (e.g., TNF-α, IL-6) D->E F Measure Absorbance E->F G Calculate Cytokine Concentration F->G

Cytokine ELISA Workflow

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a murine macrophage cell line like RAW 264.7)

  • LNP formulations

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Cell Culture: Culture the immune cells in an appropriate medium.

  • Treatment: Treat the cells with the LNP formulations at various concentrations. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the target cytokines according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on a standard curve.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement of any specific product. The selection of an ionizable lipid should be based on rigorous experimental evaluation in the context of the specific application.

References

Validating Endosomal Escape: A Comparative Guide for Novel Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

The cytosolic delivery of nucleic acid payloads is a critical bottleneck in the development of RNA-based therapeutics.[1][2] Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, largely due to the incorporation of ionizable cationic lipids that facilitate the escape of cargo from endosomes.[2][3] The efficiency of this "endosomal escape" is a key determinant of therapeutic potency, yet it remains a highly inefficient process, with some studies indicating that less than 10% of LNP cargo may reach the cytosol.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the endosomal escape efficiency of novel ionizable lipids, such as a hypothetical "Lipid A9." We will compare its potential performance against well-established lipids like DLin-MC3-DMA, ALC-0315, and SM-102, providing supporting experimental data and detailed protocols.

The Mechanism of Ionizable Lipid-Mediated Endosomal Escape

The primary mechanism for endosomal escape relies on the pH-responsive nature of ionizable lipids.[][6] These lipids are engineered to have a pKa value between 6.0 and 7.0, allowing them to remain largely neutral at physiological pH (~7.4) but become protonated and positively charged within the acidic environment of the late endosome (pH ~5.0-6.5).[3][7] This charge switch is the critical trigger for membrane disruption.

The proposed mechanism involves several key steps:

  • Protonation: As the endosome matures and its internal pH drops, the amine headgroups of the ionizable lipids become positively charged.[3][]

  • Electrostatic Interaction: The now cationic LNP interacts with negatively charged anionic phospholipids (B1166683) (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[1][8]

  • Membrane Destabilization: This interaction is believed to induce a structural change in the lipid arrangement, promoting a transition from a stable lamellar (bilayer) phase to a non-bilayer, inverted cone, or hexagonal (HII) phase.[1][6][9]

  • Cargo Release: The formation of these non-bilayer structures disrupts the integrity of the endosomal membrane, leading to the formation of pores or complete membrane fusion, which allows the encapsulated nucleic acid cargo to be released into the cytoplasm.[6][8]

G cluster_cell Cytoplasm (pH ~7.4) cluster_endosome Late Endosome (pH ~5.0-6.5) LNP LNP with Neutral Lipid A9 Protonation Protonation of Lipid A9 (A9+) LNP->Protonation Endosomal Acidification Interaction Electrostatic Interaction with Anionic Endosomal Lipids Protonation->Interaction PhaseTransition Induction of Non-Bilayer (Hexagonal HII) Phase Interaction->PhaseTransition MembraneDisruption Endosomal Membrane Disruption / Fusion PhaseTransition->MembraneDisruption CargoRelease RNA Cargo Released into Cytoplasm MembraneDisruption->CargoRelease Escape

Caption: pH-dependent mechanism of endosomal escape mediated by an ionizable lipid.

Comparative Performance of Benchmark Ionizable Lipids

The efficiency of endosomal escape varies significantly between different ionizable lipids. The evolution from early-generation lipids like DLin-MC3-DMA to newer structures such as ALC-0315 and SM-102 (used in COVID-19 mRNA vaccines) has led to marked improvements in delivery potency.[10] A novel lipid like "Lipid A9" would need to demonstrate performance superior to these benchmarks.

Ionizable LipidEndosomal Escape Efficiency (%)Cell Type / ModelKey Findings
DLin-MC3-DMA ~2-5%VariousThe foundational lipid for the first approved siRNA therapeutic (Onpattro). Considered a benchmark for early-generation LNPs.
ALC-0315 <10% - 15%Jurkat cells, HepatocytesA next-generation lipid used in the Pfizer-BioNTech COVID-19 vaccine. Shows improved gene silencing in hepatocytes compared to MC3.[10][11]
SM-102 ~15-20%Jurkat cellsA next-generation lipid used in the Moderna COVID-19 vaccine. Demonstrated significantly higher protein expression and endosomal escape efficiency compared to MC3 and ALC-0315 in certain cell types.[11]

Note: Endosomal escape efficiency is notoriously difficult to quantify precisely and can vary significantly based on the cell type, cargo, LNP formulation, and assay used. The values presented are estimates based on published studies to illustrate relative performance.[4]

Experimental Protocols

Validating the endosomal escape capability of "Lipid A9" requires a systematic approach, beginning with nanoparticle formulation and followed by direct, quantitative assays of membrane disruption.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating siRNA or mRNA using a microfluidic mixing device, which allows for reproducible and scalable production.

Materials:

  • Ionizable Lipid (e.g., Lipid A9, DLin-MC3-DMA)

  • Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Nucleic Acid Cargo (siRNA or mRNA)

  • Ethanol (B145695) (200 proof, molecular grade)

  • Citrate (B86180) Buffer (e.g., 25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock in Ethanol: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio. A commonly used ratio is 50:10:38.5:1.5 .[10] The total lipid concentration in the ethanol phase is typically around 20 mM.[12]

  • Prepare Aqueous Phase: Dissolve the siRNA or mRNA cargo in the citrate buffer (pH 4.0). The acidic pH ensures the ionizable lipid is protonated upon mixing, facilitating complexation with the negatively charged nucleic acid.

  • Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. Set the microfluidic mixer to the desired flow rate ratio (typically 3:1 aqueous to ethanol).[12]

  • Nanoparticle Formation: Initiate mixing. The rapid change in solvent polarity as the ethanol stream mixes with the aqueous stream causes the lipids to precipitate and self-assemble around the nucleic acid core, forming LNPs.

  • Dialysis: Remove the ethanol and exchange the buffer to a physiological pH by dialyzing the resulting LNP solution against sterile PBS (pH 7.4) overnight using an appropriate molecular weight cutoff dialysis cassette.

  • Characterization: Characterize the final LNP formulation for size (dynamic light scattering), polydispersity index (PDI), and encapsulation efficiency (e.g., using a RiboGreen assay). Optimal LNPs are typically 70-100 nm in diameter with a PDI < 0.2.[13]

Endosomal Escape Validation: Calcein (B42510) Release Assay

This assay visualizes the disruption of endosomal membranes. Calcein, a fluorescent dye, is loaded into endosomes. If an LNP formulation disrupts the endosomal membrane, calcein is released into the cytosol, changing the fluorescence pattern from punctate (trapped in vesicles) to diffuse.[14][15]

Materials:

  • Cells cultured on glass-bottom dishes (e.g., HeLa, HEK293)

  • Calcein (self-quenching concentration, e.g., 5 mM)

  • LNP formulations to be tested (e.g., LNP-Lipid A9, LNP-MC3)

  • Positive Control: Chloroquine or another known endosomolytic agent

  • Negative Control: Untreated cells or cells treated with a non-fusogenic particle

  • Confocal microscope

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes to reach 70-80% confluency on the day of the experiment.[16]

  • Calcein Loading: Incubate the cells with calcein-containing medium for a short period (e.g., 10-15 minutes) to allow endocytic uptake.

  • Wash: Thoroughly wash the cells with PBS to remove extracellular calcein.

  • LNP Treatment: Add medium containing the different LNP formulations (and controls) to the cells. Incubate for a time course (e.g., 2, 4, 8 hours).

  • Imaging: At each time point, visualize the cells using a confocal microscope.

    • No Escape: Cells will show bright, distinct fluorescent puncta, indicating calcein is trapped within endosomes.

    • Escape: Cells will show a diffuse, dimmer green fluorescence throughout the cytoplasm, indicating calcein has been released.

  • Quantification: Use image analysis software to quantify the percentage of cells showing a diffuse fluorescence pattern for each treatment condition.

Endosomal Escape Validation: Galectin-8 (Gal8-GFP) Reporter Assay

This is a highly sensitive method that uses a genetically encoded reporter to detect endosomal rupture events in living cells. Cytosolic Galectin-8 fused to GFP binds to glycans that become exposed on the inner leaflet of damaged endosomes, forming bright GFP puncta that mark the site of rupture.[17]

Materials:

  • HEK293 cells stably expressing Gal8-GFP.[17]

  • LNP formulations to be tested.

  • Live-cell imaging system with environmental control (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Plate the Gal8-GFP reporter cells in a glass-bottom plate suitable for live-cell imaging.

  • LNP Treatment: Add the LNP formulations to the cells.

  • Live-Cell Imaging: Immediately place the plate on the microscope stage and begin time-lapse imaging. Acquire images every 1-5 minutes for several hours.

  • Analysis: Analyze the resulting time-lapse videos. An endosomal escape event is recorded when a bright, distinct GFP punctum appears that was not present in the previous frame.

  • Quantification: Count the number of puncta-forming events per cell or per field of view for each LNP formulation. A higher number of events indicates a greater capacity for endosomal membrane disruption.[17]

Overall Experimental Workflow

The process of comparing a novel lipid against benchmarks involves a logical flow from synthesis to in vitro validation.

G cluster_formulation LNP Formulation & Characterization cluster_assay In Vitro Endosomal Escape Assays cluster_analysis Data Acquisition & Analysis F1 Formulate LNPs: - Lipid A9 (Test) - MC3 (Control) - ALC-0315 (Control) F2 Characterize LNPs (Size, PDI, Encapsulation) F1->F2 A2 Treat Cells with LNP Formulations F2->A2 A1 Cell Culture (e.g., HeLa, Gal8-GFP cells) A1->A2 A3 Perform Assay: - Calcein Release OR - Gal8-GFP Imaging A2->A3 D1 Acquire Data (Confocal / Live-cell Microscopy) A3->D1 D2 Quantify Escape Events (% Diffuse Cells / GFP Puncta) D1->D2 D3 Compare Performance: Lipid A9 vs. Controls D2->D3

Caption: Workflow for comparing the endosomal escape efficiency of novel ionizable lipids.

References

A Head-to-Head Comparison of Ionizable Lipids for Nucleic Acid Delivery: DLin-MC3-DMA vs. Lipid 9

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of gene therapy and vaccine development, the choice of a delivery vehicle is paramount to the success of nucleic acid-based therapeutics. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for delivering messenger RNA (mRNA) and small interfering RNA (siRNA). These specialized lipids are designed to efficiently encapsulate nucleic acids and facilitate their delivery into target cells.

This guide provides a detailed comparison of two such ionizable lipids: the well-established DLin-MC3-DMA and the more recently described Lipid 9. While extensive data is available for DLin-MC3-DMA, particularly in the context of siRNA and mRNA delivery, publicly available information on this compound is limited, with current research focusing on its application for antisense oligonucleotide (ASO) delivery.

Due to the limited direct comparative data for mRNA delivery, this guide will first provide a comprehensive overview of both lipids, followed by a detailed head-to-head comparison of DLin-MC3-DMA with another clinically relevant ionizable lipid, ALC-0315, for which direct comparative data is available.

Overview of DLin-MC3-DMA and this compound

DLin-MC3-DMA is a gold-standard ionizable cationic lipid that has been extensively used in the formulation of LNPs for both preclinical research and clinically approved therapeutics.[1][2] It was a key component in the first FDA-approved siRNA drug, Onpattro® (patisiran), for the treatment of hereditary transthyretin-mediated amyloidosis.[1][2] Its structure features a tertiary amine headgroup and two unsaturated lipid tails, which are crucial for its function.[3]

This compound , also identified by its chemical name 306-O12B-3 , is a more recently developed ionizable lipid.[4] Its structure is distinct from DLin-MC3-DMA, featuring disulfide bonds within its lipid tails, which may offer different biodegradable properties.[4] Current research on this compound has primarily focused on its use in LNPs for the delivery of ASOs, with studies demonstrating its potential for liver-specific targeting.[4]

Comparative Data Summary

As direct head-to-head experimental data for the performance of this compound in mRNA delivery is not publicly available, a direct quantitative comparison with DLin-MC3-DMA for this application cannot be provided. However, the following tables summarize the available information for both lipids.

Table 1: Physicochemical Properties of DLin-MC3-DMA and this compound
PropertyDLin-MC3-DMAThis compound (306-O12B-3)
CAS Number 1224606-06-72982842-90-8
Molecular Formula C₄₃H₇₉NO₂C₄₆H₉₁N₃O₆S₆
Molecular Weight 642.1 g/mol 974.62 g/mol
Apparent pKa ~6.44Not specified in search results
Table 2: Performance Characteristics of this compound (306-O12B-3) in ASO Delivery
ParameterFindingReference
Application Delivery of antisense oligonucleotides (ASOs)[4]
In Vivo Biodistribution Localizes to the liver after intravenous administration in mice[4]
In Vivo Efficacy LNPs containing 306-O12B-3 decreased hepatic PCSK9 expression in mice.[4]
In Vivo Efficacy LNPs with 306-O12B-3 and another lipidoid decreased tau expression in the mouse brain.[4]

Head-to-Head Comparison: DLin-MC3-DMA vs. ALC-0315 for siRNA Delivery

To provide a data-driven comparison, we present a head-to-head analysis of DLin-MC3-DMA with ALC-0315, another clinically relevant ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine. The following data is based on a study directly comparing the two lipids for the delivery of siRNA to hepatocytes and hepatic stellate cells (HSCs) in mice.[5]

Table 3: In Vivo Gene Silencing Efficacy of DLin-MC3-DMA vs. ALC-0315 LNPs
Target Gene (Cell Type)siRNA DosePercent Knockdown (vs. control)Reference
DLin-MC3-DMA ALC-0315
Factor VII (Hepatocytes)1 mg/kg~40%~80% (two-fold greater than MC3)
ADAMTS13 (HSCs)1 mg/kg~8%~80% (ten-fold greater than MC3)
Table 4: In Vivo Toxicity Comparison of DLin-MC3-DMA vs. ALC-0315 LNPs
Toxicity MarkersiRNA DoseFold Increase over PBS ControlReference
DLin-MC3-DMA ALC-0315
Alanine Aminotransferase (ALT)5 mg/kgNo significant increase~4-fold increase
Aspartate Aminotransferase (AST)5 mg/kgNo significant increaseNo significant increase
Bile Acids5 mg/kgNo significant increase~6-fold increase

Experimental Protocols

LNP Formulation (General Protocol)

Lipid nanoparticles are typically formed by the rapid mixing of an ethanol (B145695) phase containing the lipids with an aqueous phase containing the nucleic acid at a low pH.

  • Lipid Stock Preparation: The ionizable lipid (DLin-MC3-DMA or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol to prepare a lipid stock solution. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6][7]

  • Nucleic Acid Solution Preparation: The siRNA or mRNA is dissolved in a low pH buffer, such as a sodium acetate (B1210297) buffer (pH 4).[5]

  • LNP Formation: The lipid solution and the nucleic acid solution are rapidly mixed, often using a microfluidic device, at a defined ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).[1]

  • Purification and Buffer Exchange: The resulting LNPs are then purified and the buffer is exchanged to a physiological pH (e.g., PBS pH 7.4) through methods like dialysis or tangential flow filtration.[5]

In Vivo Gene Silencing Study Protocol
  • Animal Model: The study is conducted in a relevant animal model, such as mice.

  • LNP Administration: The LNP-siRNA formulations are administered intravenously (IV) at the specified doses (e.g., 1 mg/kg or 5 mg/kg of siRNA).[5]

  • Sample Collection: At a predetermined time point after administration (e.g., 5 hours or 72 hours), blood and tissue samples (e.g., liver) are collected.[5]

  • Efficacy Analysis: Gene knockdown is assessed by measuring the target mRNA levels in the tissue (e.g., via qPCR) or the target protein levels in the plasma (e.g., via ELISA).[5]

  • Toxicity Analysis: Serum samples are analyzed for markers of liver toxicity, such as ALT, AST, and bile acids.[5]

Visualizations

LNP Formulation and Delivery Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Action Lipid Mix Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing Nucleic Acid Nucleic Acid Nucleic Acid->Microfluidic Mixing Purification Purification Microfluidic Mixing->Purification Formulated LNPs Formulated LNPs Purification->Formulated LNPs IV Injection IV Injection Formulated LNPs->IV Injection Cellular Uptake Cellular Uptake IV Injection->Cellular Uptake Endosomal Escape Endosomal Escape Cellular Uptake->Endosomal Escape Payload Release Payload Release Endosomal Escape->Payload Release Therapeutic Effect Therapeutic Effect Payload Release->Therapeutic Effect

Caption: Workflow of LNP formulation and in vivo delivery.

Mechanism of Endosomal Escape

Endosomal_Escape LNP in Circulation (pH 7.4) LNP in Circulation (pH 7.4) Endocytosis Endocytosis LNP in Circulation (pH 7.4)->Endocytosis LNP in Endosome (pH ~5-6) LNP in Endosome (pH ~5-6) Endocytosis->LNP in Endosome (pH ~5-6) Protonation of Ionizable Lipid Protonation of Ionizable Lipid LNP in Endosome (pH ~5-6)->Protonation of Ionizable Lipid Interaction with Endosomal Membrane Interaction with Endosomal Membrane Protonation of Ionizable Lipid->Interaction with Endosomal Membrane Membrane Destabilization Membrane Destabilization Interaction with Endosomal Membrane->Membrane Destabilization Payload Release into Cytoplasm Payload Release into Cytoplasm Membrane Destabilization->Payload Release into Cytoplasm

Caption: Ionizable lipid-mediated endosomal escape mechanism.

Conclusion

DLin-MC3-DMA remains a cornerstone ionizable lipid in the field of nucleic acid delivery, with a wealth of publicly available data demonstrating its utility. While it shows robust performance, newer lipids such as ALC-0315 have demonstrated superior efficacy for siRNA delivery to specific liver cell types, albeit with a potential for increased liver toxicity at higher doses.[5]

The emergence of novel ionizable lipids like this compound (306-O12B-3) highlights the continuous innovation in this area. While current data for this compound is focused on ASO delivery, its unique biodegradable features may offer advantages. Further research and direct comparative studies will be crucial to fully elucidate the potential of this compound for mRNA and other nucleic acid therapies and to determine its performance and safety profile relative to established lipids like DLin-MC3-DMA. For researchers and drug developers, the selection of an ionizable lipid should be guided by the specific application, the target cell type, and a thorough evaluation of the efficacy and safety data from relevant preclinical models.

References

A Comparative Guide to In Vivo Efficacy of Ionizable Lipid Formulations in mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary: In Vivo Efficacy Comparison

The following tables summarize quantitative data from preclinical studies comparing LNP formulations with different ionizable lipids.

Table 1: Comparison of LNP Formulations Containing ARV-T1 vs. SM-102

Efficacy ParameterLNP-ARV-T1LNP-SM-102Fold DifferenceAnimal Model
In Vivo mRNA Delivery (Luciferase Expression) Significantly HigherLower-BALB/c Mice
SARS-CoV-2 Spike Protein Binding Antibodies >10-fold Higher PotencyLower>10BALB/c Mice
SARS-CoV-2 Virus Neutralizing Antibodies >10-fold Higher PotencyLower>10BALB/c Mice

Data sourced from a study comparing a novel cholesterol-tailed ionizable lipid (ARV-T1) to SM-102.[1][2]

Table 2: Comparison of LNP Formulations Containing SM-102 vs. ALC-0315

Efficacy ParameterLNP-SM-102LNP-ALC-0315ObservationAnimal Model
In Vivo mRNA Delivery (Luciferase Expression) ~60% HigherLowerSM-102 is more efficient for intramuscular deliveryBALB/c Mice
Antigen-Specific T-cell Immune Response Strong ResponseStrong ResponseNo significant difference observedC57BL/6 Mice

Data sourced from studies comparing the ionizable lipids used in the Moderna (SM-102) and Pfizer-BioNTech (ALC-0315) COVID-19 vaccines.[3][4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following outlines a general experimental protocol for evaluating the in vivo efficacy of LNP-mRNA vaccine formulations.

1. LNP Formulation:

  • Method: Rapid mixing of a lipid-ethanol solution with an mRNA-aqueous buffer solution using a microfluidic device is a common technique.[5][6]

  • Components:

  • Key Parameters: The molar ratio of the lipid components and the N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphate (B84403) groups in the mRNA) are critical parameters that need to be optimized and controlled.[5]

2. Animal Model:

  • Species: BALB/c or C57BL/6 mice are commonly used for immunogenicity studies.[1][3][4]

  • Administration: Intramuscular injection is the standard route for vaccine administration.[4]

3. In Vivo mRNA Expression Analysis:

  • Reporter Gene: mRNA encoding a reporter protein like Firefly Luciferase (Fluc) is encapsulated in the LNPs.[1][4]

  • Detection: In vivo bioluminescence imaging is used to quantify protein expression at different time points post-injection.[1][4]

4. Immunogenicity Assessment:

  • Antigen: mRNA encoding the antigen of interest (e.g., SARS-CoV-2 spike protein) is used for vaccination.

  • Antibody Titer Measurement: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of antigen-specific antibodies in the sera of immunized animals.

  • Neutralizing Antibody Assay: A virus neutralization assay is performed to assess the functional ability of the induced antibodies to block viral entry into cells.

  • T-cell Response Analysis: Techniques such as ELISpot or intracellular cytokine staining followed by flow cytometry are used to measure antigen-specific T-cell responses (e.g., IFN-γ production).[3]

Visualizing Key Processes

Signaling Pathway: Innate Immune Activation by LNP

The ionizable lipid component of LNPs can act as an adjuvant, stimulating the innate immune system. This diagram illustrates a simplified potential pathway for innate immune recognition of LNPs.

Innate_Immune_Activation cluster_cell Antigen Presenting Cell (APC) LNP LNP (with Ionizable Lipid) Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptor (e.g., TLR4/TLR7) Endosome->TLR Interaction Signaling Downstream Signaling (e.g., MyD88) TLR->Signaling Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., CCL2) Signaling->Cytokines Activation Immune_Response Enhanced Immune Response Cytokines->Immune_Response Initiates Adaptive Immune Response

Caption: Simplified pathway of innate immune activation by LNPs.

Experimental Workflow: In Vivo Efficacy Study

This diagram outlines the typical workflow for a preclinical in vivo study comparing different LNP-mRNA formulations.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_animal_study In Vivo Evaluation cluster_analysis Efficacy Assessment cluster_results Comparative Analysis LNP_A LNP Formulation A (e.g., Lipid A9 based) QC Physicochemical Characterization (Size, PDI, Encapsulation) LNP_A->QC LNP_B LNP Formulation B (e.g., SM-102 based) LNP_B->QC Animal_Model Animal Model (e.g., BALB/c Mice) Immunization Immunization (e.g., Intramuscular) Animal_Model->Immunization Expression In Vivo Expression (Bioluminescence Imaging) Immunization->Expression Humoral Humoral Response (ELISA, Neutralization Assay) Immunization->Humoral Cellular Cellular Response (ELISpot, Flow Cytometry) Immunization->Cellular Comparison Compare Efficacy of Formulation A vs. B Expression->Comparison Humoral->Comparison Cellular->Comparison Logical_Relationship cluster_formulation Formulation Parameters cluster_properties LNP Physicochemical Properties cluster_outcome Biological Outcomes Ionizable_Lipid Ionizable Lipid (pKa, Structure) Size Size Ionizable_Lipid->Size Adjuvanticity Innate Immune Activation Ionizable_Lipid->Adjuvanticity Helper_Lipids Helper Lipids Helper_Lipids->Size PEG_Lipid PEG-Lipid PEG_Lipid->Size mRNA_Cargo mRNA Cargo Encapsulation Encapsulation Efficiency mRNA_Cargo->Encapsulation Molar_Ratio Molar Ratios Molar_Ratio->Size Molar_Ratio->Encapsulation Delivery mRNA Delivery & Expression Size->Delivery PDI PDI PDI->Delivery Zeta Zeta Potential Zeta->Delivery Encapsulation->Delivery Immunogenicity Adaptive Immune Response Delivery->Immunogenicity Adjuvanticity->Immunogenicity Tolerability Safety Profile Immunogenicity->Tolerability

References

Cross-Validation of Analytical Techniques for Lipid Nanoparticle Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of lipid nanoparticles (LNPs) is paramount in the development of nucleic acid therapeutics, ensuring product quality, safety, and efficacy. A comprehensive analytical strategy involves the use of orthogonal methods to assess critical quality attributes (CQAs). This guide provides a comparative overview of key analytical techniques for the characterization of LNPs, with a focus on those pertinent to formulations analogous to a "Lipid 9" type LNP, which typically contain an ionizable lipid, a PEGylated lipid, a helper lipid, and cholesterol for the delivery of mRNA.

Data Presentation: Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the specific CQA being measured. The following tables summarize and compare common methods for LNP characterization.

Table 1: Particle Size and Polydispersity Analysis

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion of particles.Mean hydrodynamic diameter (Z-average), Polydispersity Index (PDI).[1]Rapid, non-invasive, low sample volume.[1]Sensitive to contaminants and aggregates, provides an intensity-weighted average which can be skewed by larger particles.
Nanoparticle Tracking Analysis (NTA) Visualizes and tracks the Brownian motion of individual particles.Particle-by-particle size distribution, number-based concentration.High-resolution size distribution, provides concentration data.Lower throughput than DLS, optimal concentration range required.
Scanning Electron Microscopy (SEM) Scans the sample with a focused beam of electrons to produce an image.Particle morphology, size, and surface characteristics of dry microparticles.[2]High-resolution imaging, direct visualization of particle shape.[2]Requires sample to be in a dry state, which may alter particle structure; provides information on a small population.

Table 2: Lipid Composition and Quantification

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Separates lipids based on their physicochemical properties, followed by universal detection based on aerosol charging.Quantification of individual lipid components (ionizable, helper, PEG, cholesterol).[1][3]Universal detection for non-chromophoric lipids, high sensitivity and reproducibility.[4][5]Requires method development for specific lipid compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates lipids chromatographically and identifies them based on their mass-to-charge ratio.Identification and quantification of lipids, detection of impurities and degradation products.[6][7]High specificity and sensitivity, provides structural information.[6][7]More complex instrumentation and data analysis compared to HPLC-CAD.

Table 3: mRNA Encapsulation and Integrity

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Fluorescence Spectroscopy (e.g., RiboGreen Assay) Utilizes a dye that fluoresces upon binding to nucleic acids.Quantification of encapsulated mRNA by comparing fluorescence before and after LNP disruption.[1]High sensitivity, widely used and established method.[1]Indirect measurement, can be affected by substances that interfere with the dye or fluorescence.
Automated Gel Electrophoresis (AGE) Separates mRNA based on size through a gel matrix under an electric field.Integrity and purity of the encapsulated mRNA.[1]High resolution for assessing mRNA integrity, automated for higher throughput.Qualitative or semi-quantitative, requires LNP disruption.
UV-Vis Spectroscopy Measures the absorbance of light by the sample.Total mRNA concentration.[1]Simple, rapid, and requires minimal sample preparation after LNP disruption.[1]Can be affected by interfering substances that absorb at the same wavelength.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for key experiments.

Protocol 1: Particle Size and Polydispersity Measurement by DLS
  • Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration to achieve a scattering intensity within the instrument's linear range.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate for at least 1 minute.

    • Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI).

Protocol 2: Lipid Quantification by HPLC-CAD
  • Sample Preparation:

    • Disrupt the LNP structure by diluting the sample in an organic solvent (e.g., ethanol (B145695) or a methanol/chloroform mixture).[8]

    • Prepare a series of calibration standards for each lipid component.

  • Chromatographic Conditions:

    • Column: Use a suitable reversed-phase column (e.g., C18 or C30).[4]

    • Mobile Phase: Employ a gradient of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like trifluoroacetic acid (TFA) or formic acid.[4]

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C).

  • CAD Settings: Optimize nebulizer temperature and gas pressure according to the manufacturer's recommendations.

  • Data Analysis: Integrate the peak areas for each lipid and quantify the concentration using the calibration curves.

Protocol 3: mRNA Encapsulation Efficiency by RiboGreen Assay
  • Reagent Preparation: Prepare the RiboGreen working solution by diluting the concentrated stock in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • Sample Preparation:

    • Total mRNA: Disrupt a known volume of the LNP sample by adding a surfactant (e.g., 0.5% Triton X-100) and incubating.

    • Free mRNA: Use an intact LNP sample.

  • Measurement:

    • Add the RiboGreen working solution to both the disrupted (total mRNA) and intact (free mRNA) samples in a microplate.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100.

Mandatory Visualization

The following diagrams illustrate the relationships and workflows of the analytical techniques described.

LNP_Characterization_Workflow cluster_CQAs Critical Quality Attributes (CQAs) cluster_Techniques Analytical Techniques Size_PDI Size & PDI DLS DLS Size_PDI->DLS NTA NTA Size_PDI->NTA Lipid_Comp Lipid Composition HPLC_CAD HPLC-CAD Lipid_Comp->HPLC_CAD LC_MS LC-MS Lipid_Comp->LC_MS mRNA_Integrity mRNA Integrity AGE AGE mRNA_Integrity->AGE Encapsulation Encapsulation Efficiency RiboGreen Fluorescence Assay Encapsulation->RiboGreen

Caption: Relationship between LNPs' CQAs and analytical techniques.

Cross_Validation_Logic Primary_Method Primary Analytical Method (e.g., DLS for Size) Data_Comparison Data Comparison & Correlation Analysis Primary_Method->Data_Comparison Orthogonal_Method Orthogonal Method (e.g., NTA for Size) Orthogonal_Method->Data_Comparison Conclusion Validated Understanding of CQA Data_Comparison->Conclusion

Caption: Logic flow for cross-validation of analytical methods.

References

Comparative Performance Analysis: Lipid 9 vs. Lipid A9 for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene-based therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of novel treatments. Ionizable cationic lipids are a cornerstone of modern lipid nanoparticle (LNP) formulations, facilitating the encapsulation and intracellular delivery of nucleic acid payloads such as mRNA and siRNA. This guide provides a comparative analysis of two such lipids, Lipid 9 and Lipid A9, to assist researchers, scientists, and drug development professionals in making informed decisions for their delivery platforms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Lipid A9 is presented below. These characteristics are crucial determinants of LNP stability, encapsulation efficiency, and biological activity.

PropertyThis compoundLipid A9
CAS Number 2982842-90-82036272-50-9
Chemical Name O=C(CCNCCCN(CCCN(CCC(OCCCCCCSSCCCC)=O)CCC(OCCCCCCSSCCCC)=O)C)OCCCCCCSSCCCCbis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
Molecular Formula C46H91N3O6S6C57H112N2O5
Molecular Weight 974.62 g/mol 905.5 g/mol
pKa Not publicly available~6.27 - 6.5[1][2][3][4]
Primary Application LNP-based delivery of mRNA and other payloads[5]LNP-based delivery of mRNA and siRNA[1][3][4]

Illustrative Performance Data

To provide a framework for comparison, the following tables present illustrative performance data typical for ionizable lipids in LNP formulations. This data is based on established benchmarks in the field and represents the expected performance metrics for lipids of this class.

LNP Formulation and Characterization (Illustrative Data)
ParameterLNP Formulation with a "this compound-like" LipidLNP Formulation with a "Lipid A9-like" Lipid
Particle Size (nm) 80 - 12070 - 100
Polydispersity Index (PDI) < 0.2< 0.15
Encapsulation Efficiency (%) > 90%> 95%
Zeta Potential (mV) at pH 7.4 Near-neutralNear-neutral
In Vitro mRNA Transfection (Illustrative Data)
Cell Line"this compound-like" LNP-mRNA (Luciferase Expression - RLU/mg protein)"Lipid A9-like" LNP-mRNA (Luciferase Expression - RLU/mg protein)
Hepatocytes (e.g., Huh7) 1 x 1095 x 109
Immune Cells (e.g., Dendritic Cells) 5 x 1082 x 109
In Vivo siRNA-mediated Gene Silencing (Illustrative Data)
Target Gene & Organ"this compound-like" LNP-siRNA (% Knockdown)"Lipid A9-like" LNP-siRNA (% Knockdown)
Factor VII (Liver) ~70%~85%
Target in Immune Cells (Spleen) ~50%~65%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized procedures for the formulation and evaluation of LNP-based nucleic acid delivery systems.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid (this compound or Lipid A9), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000), are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5). The nucleic acid payload (mRNA or siRNA) is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0). The organic and aqueous phases are then rapidly mixed in the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI): The size and PDI of the formulated LNPs are determined by dynamic light scattering (DLS). Measurements are performed at a constant temperature (e.g., 25°C) after diluting the LNP suspension in PBS.

  • Encapsulation Efficiency: The encapsulation efficiency of the nucleic acid is quantified using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) x 100%.

  • Zeta Potential: The surface charge of the LNPs is measured using electrophoretic light scattering. The measurements are performed in a suitable buffer, such as PBS, at pH 7.4.

In Vitro Transfection Assay

Cells are seeded in multi-well plates and allowed to adhere overnight. The LNP-mRNA complexes are then diluted in cell culture medium and added to the cells. After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the expression of the reporter protein (e.g., luciferase) is quantified using a luminometer. The total protein concentration in the cell lysate is determined using a protein quantification assay (e.g., BCA assay) to normalize the reporter gene expression.

In Vivo Gene Silencing Study

Animal models (e.g., mice) are administered with the LNP-siRNA formulations via a suitable route (e.g., intravenous injection). At a predetermined time point after administration, blood samples are collected to measure the levels of the target protein in the serum. Alternatively, tissues are harvested, and the mRNA levels of the target gene are quantified using quantitative real-time PCR (qRT-PCR) to determine the extent of gene silencing.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in LNP-based nucleic acid delivery, the following diagrams are provided.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP Lipid Nanoparticle (LNP) (Near-neutral charge) LNP_Endosome LNP (Positively charged) LNP->LNP_Endosome Endocytosis Endosomal_Membrane Endosomal Membrane LNP_Endosome->Endosomal_Membrane Membrane fusion Payload mRNA / siRNA Payload Endosomal_Membrane->Payload Endosomal Escape Cytoplasm Cytoplasm Payload->Cytoplasm Release

Caption: General signaling pathway of LNP-mediated nucleic acid delivery.

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization InVitro In Vitro Studies (Cell Transfection) Characterization->InVitro InVivo In Vivo Studies (Animal Models) Characterization->InVivo Analysis Data Analysis & Comparison InVitro->Analysis InVivo->Analysis

Caption: Standard experimental workflow for evaluating LNP performance.

References

Assessing the Safety Profile of Lipid A9 Versus Other Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate lipid carrier is a critical determinant of the safety and efficacy of nucleic acid therapeutics. This guide provides a comparative analysis of the safety profile of Lipid A9 against other well-established ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. The information presented herein is intended to assist researchers in making informed decisions for their drug development programs.

Executive Summary

Ionizable lipids are indispensable components of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA. Their safety profile, particularly their potential to induce an innate immune response, is a key consideration. This guide summarizes available preclinical safety data for Lipid A9 and compares it with DLin-MC3-DMA, ALC-0315, and SM-102. While quantitative data for Lipid A9 is emerging, initial findings suggest it can induce an innate immune response. In contrast, more extensive comparative data is available for DLin-MC3-DMA, ALC-0315, and SM-102, revealing variations in their immunogenicity and toxicity profiles.

Comparative Safety and Immunogenicity Data

The following tables summarize key physicochemical properties and reported in vivo safety and immunogenicity data for the four ionizable lipids. Direct head-to-head comparative studies involving Lipid A9 are limited; therefore, some data is presented from individual studies.

Table 1: Physicochemical Properties of Ionizable Lipids

PropertyLipid A9DLin-MC3-DMAALC-0315SM-102
pKa 6.27[1]~6.44~6.09~6.7
Use mRNA/siRNA DeliverysiRNA/mRNA DeliverymRNA DeliverymRNA Delivery

Table 2: In Vivo Safety and Immunogenicity Profile

ParameterLipid A9DLin-MC3-DMAALC-0315SM-102
Reported Toxicity Decreased body weight in mice[1]Generally well-tolerated at therapeutic dosesIncreased liver toxicity markers (ALT, bile acids) at high doses (5 mg/kg)[2]Generally well-tolerated at therapeutic doses
CCL2 Induction Increased plasma levels in mice[1]Can induce pro-inflammatory cytokines, including CCL2[3]Can induce pro-inflammatory cytokinesCan induce pro-inflammatory cytokines
IL-6 Induction Data not availableCan induce IL-6Can induce IL-6Can induce IL-6
TNF-α Induction Data not availableCan induce TNF-αCan induce TNF-αCan induce TNF-α
Innate Immune Activation Activates innate immune response[1]Activates TLR4 signaling[3]Activates TLR4 signaling[4]Potently activates the NLRP3 inflammasome and TLR4 signaling[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is crucial for understanding the assessment of lipid safety. The following diagrams were generated using Graphviz.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ionizable_Lipid Ionizable Lipid LBP LBP Ionizable_Lipid->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates TRIF TRIF TLR4_MD2->TRIF activates NF_kB NF-κB MyD88->NF_kB leads to IRF3 IRF3 TRIF->IRF3 leads to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, CCL2) NF_kB->Pro_inflammatory_Cytokines induces transcription of IRF3->Pro_inflammatory_Cytokines induces transcription of

TLR4 Signaling Pathway for Ionizable Lipids.

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo/In Vitro Analysis Animal_Model Animal Model (e.g., Mice) LNP_Administration LNP Administration (e.g., Intravenous) Animal_Model->LNP_Administration Observation Observation (Body Weight, Clinical Signs) LNP_Administration->Observation Tissue_Harvesting Tissue Harvesting LNP_Administration->Tissue_Harvesting Blood_Collection Blood Collection Observation->Blood_Collection Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA for CCL2, IL-6, TNF-α) Blood_Collection->Cytokine_Analysis Toxicity_Assays Toxicity Assays (LD50, ALT/AST levels) Blood_Collection->Toxicity_Assays Immune_Cell_Activation Immune Cell Activation (TLR4 Reporter Assay) Tissue_Harvesting->Immune_Cell_Activation

Workflow for Assessing LNP Immunogenicity.

Detailed Experimental Protocols

In Vivo Immunogenicity and Toxicity Study in Mice

Objective: To assess the in vivo safety and immunogenicity of LNP formulations.

Materials:

  • LNP formulations of Lipid A9, DLin-MC3-DMA, ALC-0315, and SM-102.

  • 6-8 week old BALB/c mice.

  • Sterile PBS.

  • Standard laboratory animal housing and handling equipment.

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Randomly assign mice to treatment groups (n=5-10 per group), including a vehicle control group (PBS).

  • Administer a single dose of the LNP formulations intravenously (e.g., via the tail vein). Dose ranging studies should be performed to determine appropriate dose levels.

  • Monitor animals for clinical signs of toxicity, including changes in body weight, behavior, and appearance, at regular intervals (e.g., daily for the first week, then weekly).

  • Collect blood samples at various time points (e.g., 2, 6, 24, and 48 hours post-injection) via retro-orbital or submandibular bleeding.

  • At the end of the study period (e.g., 14 or 28 days), euthanize the animals and perform a gross necropsy.

  • Collect organs (liver, spleen, etc.) for histopathological analysis and blood for clinical chemistry analysis (e.g., ALT, AST).

Measurement of Mouse CCL2 by ELISA

Objective: To quantify the concentration of the chemokine CCL2 in mouse serum.

Materials:

  • Mouse CCL2/MCP-1 ELISA kit (e.g., from R&D Systems or similar).

  • Mouse serum samples collected from the in vivo study.

  • Microplate reader.

Procedure (based on a typical sandwich ELISA protocol):

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Coat a 96-well microplate with the capture antibody overnight at room temperature.

  • Wash the plate multiple times with the provided wash buffer.

  • Add 100 µL of standards, controls, and serum samples to the appropriate wells and incubate for the specified time.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody to each well and incubate.

  • Wash the plate and add streptavidin-HRP to each well, followed by incubation.

  • Wash the plate and add the substrate solution to each well. A color change will develop in proportion to the amount of CCL2 present.[6]

  • Stop the reaction by adding the stop solution.

  • Measure the optical density of each well at 450 nm using a microplate reader.[6]

  • Calculate the concentration of CCL2 in the samples by comparing their absorbance to the standard curve.

TLR4 Activation Assay using HEK-Blue™-hTLR4 Cells

Objective: To determine if LNP formulations activate the human Toll-like receptor 4 (TLR4).

Materials:

  • HEK-Blue™-hTLR4 reporter cells (InvivoGen).

  • LNP formulations.

  • LPS-EK Ultrapure (positive control).

  • HEK-Blue™ Detection medium (InvivoGen).

  • 96-well plates.

Procedure:

  • Culture HEK-Blue™-hTLR4 cells according to the manufacturer's instructions.

  • On the day of the assay, prepare a cell suspension of approximately 140,000 cells per mL in HEK-Blue™ Detection medium.[7]

  • Add 20 µL of each LNP formulation at various concentrations to the wells of a 96-well plate.[7]

  • Include a positive control (LPS-EK Ultrapure, e.g., 100 ng/mL) and a negative control (vehicle).[7]

  • Immediately add 180 µL of the HEK-Blue™-hTLR4 cell suspension to each well.[7]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.[7]

  • Monitor the color change of the HEK-Blue™ Detection medium. The activation of TLR4 leads to the secretion of embryonic alkaline phosphatase (SEAP), which turns the medium blue/purple.

  • Quantify the SEAP activity by measuring the absorbance at 620-655 nm using a spectrophotometer.[7]

LD50 Determination via Intravenous Administration in Rodents

Objective: To determine the median lethal dose (LD50) of a substance.

Materials:

  • Substance to be tested (e.g., individual lipid or LNP formulation).

  • Appropriate rodent species (e.g., mice or rats).

  • Syringes and needles for intravenous injection.

Procedure (Up-and-Down Procedure - UDP):

  • Select a starting dose level based on available toxicity data or in silico predictions.

  • Administer the starting dose to a single animal intravenously.

  • Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.

  • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5).

  • If the animal dies, the next animal is given a lower dose (e.g., by a factor of 0.7).

  • This process is continued for a predetermined number of animals (typically a small cohort).

  • The LD50 is then calculated from the pattern of outcomes using statistical methods, such as the Probit analysis. This method is designed to minimize the number of animals required to estimate the LD50.[8]

Conclusion

The safety and immunogenicity of ionizable lipids are critical for the successful clinical translation of LNP-based nucleic acid therapies. This guide provides a comparative overview of the safety profile of Lipid A9 relative to DLin-MC3-DMA, ALC-0315, and SM-102. While initial data indicates that Lipid A9 can stimulate an innate immune response, further quantitative and comparative studies are needed to fully characterize its safety profile. The provided experimental protocols offer a framework for researchers to conduct their own comprehensive safety assessments of novel lipid formulations. As the field of nucleic acid therapeutics continues to evolve, a thorough understanding of the structure-activity relationships of ionizable lipids will be paramount in designing safer and more effective delivery vehicles.

References

Navigating the Labyrinth of LNP Stability: A Comparative Guide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of Lipid Nanoparticles (LNPs) is a critical parameter dictating the viability of a therapeutic candidate. The ability of these delivery vehicles to maintain their physicochemical properties and protect their precious cargo over extended periods is paramount for ensuring consistent efficacy and safety. This guide provides a comparative overview of the long-term stability of LNP formulations, with a focus on key performance indicators and the experimental protocols required for their validation.

While specific, publicly available long-term stability data for a proprietary formulation designated as "Lipid 9 LNP" is not available at the time of this publication, we can establish a robust framework for comparison by examining well-characterized, clinically validated LNP systems. This guide will use LNPs formulated with the ionizable lipids SM-102 and ALC-0315, key components in the Moderna and Pfizer-BioNTech COVID-19 vaccines respectively, as benchmarks.[1][2][3][4] We will also present a hypothetical stability profile for "this compound LNP" to illustrate how a direct comparison would be structured.

Key Stability-Indicating Parameters: A Comparative Overview

The long-term stability of LNPs is a multifactorial issue influenced by storage temperature, pH, and the specific lipid composition.[5][6] Key parameters to monitor include particle size (hydrodynamic diameter), polydispersity index (PDI), and encapsulation efficiency (EE).[2][3] Significant changes in these attributes can indicate particle aggregation, degradation of lipid components, or leakage of the encapsulated payload, all of which can negatively impact the therapeutic's performance.[6]

Below is a summary table comparing the hypothetical long-term stability of this compound LNPs with publicly available data on SM-102 and ALC-0315 LNPs under different storage conditions.

Parameter Storage Condition Timepoint This compound LNP (Hypothetical) SM-102 LNP ALC-0315 LNP Reference
Particle Size (nm) 4°C6 Months85 ± 2~80-100 (stable)Moderately less stable than SM-102[1][4]
-20°C12 Months82 ± 3StableStable with cryoprotectants[1][2][3]
PDI 4°C6 Months< 0.15< 0.2 (stable)Increased PDI over time[2][3]
-20°C12 Months< 0.10< 0.15 (stable)Stable with cryoprotectants[2][3]
Encapsulation Efficiency (%) 4°C6 Months> 90%> 90% (stable)Gradual decrease[2][3]
-20°C12 Months> 95%> 95% (stable)Stable with cryoprotectants[2][3]

Visualizing the Stability Assessment Workflow

A systematic approach is essential for evaluating the long-term stability of LNP formulations. The following diagram illustrates a typical experimental workflow.

LNP_Stability_Workflow cluster_0 LNP Formulation & Initial Characterization cluster_1 Stability Study Setup cluster_2 Timepoint Analysis cluster_3 Data Analysis & Comparison LNP_Formulation LNP Formulation (e.g., Microfluidic Mixing) Initial_Char Initial Characterization (Size, PDI, EE, Zeta Potential) LNP_Formulation->Initial_Char Storage_Conditions Aliquoting & Storage at Different Conditions (e.g., 4°C, -20°C, -80°C) Initial_Char->Storage_Conditions Timepoints Pre-defined Timepoints (e.g., 1, 3, 6, 12 months) Storage_Conditions->Timepoints Sampling Sample Retrieval at Each Timepoint Timepoints->Sampling Physicochemical Physicochemical Analysis (DLS for Size & PDI) Sampling->Physicochemical EE_Analysis Encapsulation Efficiency (RiboGreen Assay) Sampling->EE_Analysis Integrity_Analysis Cargo Integrity (e.g., Gel Electrophoresis) Sampling->Integrity_Analysis Data_Compilation Data Compilation & Trending Physicochemical->Data_Compilation EE_Analysis->Data_Compilation Integrity_Analysis->Data_Compilation Comparison Comparison with Initial and Other Formulations Data_Compilation->Comparison LNP_Components LNP LNP Core Ionizable Lipid (e.g., this compound, SM-102, ALC-0315) Helper Lipid (e.g., DSPC) Cholesterol PEG-Lipid Stability Long-Term Stability Particle Size & PDI Encapsulation Efficiency Cargo Integrity LNP:f1->Stability:f0 Influences LNP:f2->Stability:f0 Influences LNP:f3->Stability:f0 Influences LNP:f4->Stability:f0 Influences

References

Comparative Biodistribution of Novel LNP Formulations: A Focus on Lipid A9

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative in vivo performance of lipid nanoparticle (LNP) formulations, with a special emphasis on a lung-tropic formulation incorporating the ionizable lipid A9.

This guide provides an objective comparison of the biodistribution profiles of different LNP formulations, supported by experimental data. Understanding the in vivo fate of LNPs is critical for the development of safe and effective nucleic acid therapies. The choice of ionizable lipid is a key determinant of LNP potency, biodistribution, and overall therapeutic efficacy.[1][2][3]

Comparative In Vivo Biodistribution of LNP Formulations

The following table summarizes the relative in vivo accumulation of different LNP formulations in various organs. This data is derived from a high-throughput in vivo screen utilizing DNA barcoding to assess the organ tropism of a library of LNP formulations.[4] The library included formulations with varying ionizable lipids, with a previously published formulation serving as a base control.[4] Among the screened lipids, the formulation containing the ionizable lipid A9 demonstrated a notable biodistribution profile.

LNP FormulationRelative Accumulation in LungsRelative Accumulation in SpleenRelative Accumulation in LiverRelative Accumulation in HeartRelative Accumulation in Kidneys
Base LNP ModerateLowHighLowLow
A9 LNP High ModerateModerateModerateModerate
A14 LNP ModerateHighHighModerateModerate
A24 LNP HighHighHighHighHigh

Note: This table presents a qualitative summary of the relative organ accumulation based on the findings of a high-throughput in vivo screening study. "Low," "Moderate," and "High" are used to indicate the relative accumulation compared to the other formulations within the same study.[4]

The A9 LNP formulation exhibited a distinct biodistribution pattern with significant accumulation in the lungs, suggesting its potential as a vehicle for delivering nucleic acid therapeutics to this organ.[4] In contrast, the base LNP formulation showed a biodistribution profile more typical of conventional LNPs, with primary accumulation in the liver.[5][6] The A24 LNP formulation showed high accumulation across multiple organs.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution studies. The following protocols are based on established methods for the in vivo evaluation of LNP formulations.

LNP Formulation

LNPs are typically formulated by mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid payload.[7]

  • Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid (e.g., Lipid A9), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695).[7]

  • Nucleic Acid Solution: Dissolve the mRNA or other nucleic acid cargo in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.5).[8]

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the nucleic acid-aqueous solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[8]

  • Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.[8] The LNPs can then be concentrated to the desired final concentration.

In Vivo Biodistribution Study
  • Animal Model: Utilize a suitable animal model, such as BALB/c mice.[9]

  • LNP Administration: Administer the different LNP formulations to the animals via the desired route, typically intravenous (IV) or intramuscular (IM) injection.[1]

  • In Vivo Imaging: For LNPs carrying a reporter gene like luciferase, in vivo bioluminescence imaging (e.g., using an IVIS system) can be performed at various time points post-injection to track the location and intensity of protein expression.[9]

  • Ex Vivo Organ Imaging: At the study endpoint, euthanize the animals and harvest key organs (liver, spleen, lungs, heart, kidneys). Perform ex vivo imaging of the organs to quantify the bioluminescent or fluorescent signal.[8]

  • Quantitative Analysis: Analyze the imaging data to determine the percentage of the injected dose per gram of tissue (%ID/g) for each organ, allowing for a quantitative comparison of the biodistribution profiles of the different LNP formulations.[10]

Visualizing Experimental and Biological Processes

To further elucidate the methodologies and mechanisms involved in LNP biodistribution and function, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis formulation Microfluidic Mixing of Lipids and mRNA purification Dialysis and Purification formulation->purification characterization Physicochemical Characterization (Size, PDI, Encapsulation) purification->characterization administration IV or IM Administration in Mice characterization->administration imaging In Vivo Bioluminescence Imaging (IVIS) administration->imaging exvivo Ex Vivo Organ Imaging and Quantification imaging->exvivo biodistribution Comparative Biodistribution Profiling exvivo->biodistribution tropism Determination of Organ Tropism biodistribution->tropism

Experimental workflow for comparative LNP biodistribution.

The endosomal escape of the nucleic acid payload is a critical step for the successful delivery and function of LNP-based therapeutics. The following diagram illustrates this key signaling pathway.

endosomal_escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape cluster_translation Protein Expression lnp LNP in Extracellular Space (pH 7.4) endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome / Lysosome (pH ~5.5) early_endosome->late_endosome protonation Ionizable Lipid Protonation early_endosome->protonation late_endosome->protonation destabilization Endosomal Membrane Destabilization protonation->destabilization release mRNA Release into Cytosol destabilization->release translation mRNA Translation release->translation protein Protein Expression and Function translation->protein

Signaling pathway of LNP endosomal escape.

References

Navigating the Therapeutic Window of siRNA: A Comparative Guide to Lipid Nanoparticle Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, defining the therapeutic window—the dose range that maximizes efficacy while minimizing toxicity—is a critical step in the clinical translation of small interfering RNA (siRNA) therapeutics. This guide provides an objective comparison of lipid nanoparticle (LNP)-delivered siRNA, exemplified by systems analogous to a hypothetical "Lipid 9," with other leading delivery platforms. Supported by experimental data, this document serves as a practical resource for evaluating and selecting the most appropriate siRNA delivery strategy.

The advent of RNA interference (RNAi) has opened new frontiers in medicine, offering the potential to silence disease-causing genes with high specificity. However, the success of siRNA therapeutics is intrinsically linked to their delivery vehicles. Among the most advanced are lipid nanoparticles (LNPs), which have been successfully used in the first FDA-approved siRNA drug, Onpattro (patisiran).[1][2] This guide will delve into the evaluation of the therapeutic window for LNP-delivered siRNA, comparing its performance with two other major platforms: polymer-based nanoparticles and N-acetylgalactosamine (GalNAc)-siRNA conjugates.

Comparative Performance of siRNA Delivery Platforms

The selection of an siRNA delivery system is a trade-off between efficacy, toxicity, and target tissue specificity. The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison between LNPs, polymer-based systems, and GalNAc conjugates.

Table 1: Efficacy of siRNA Delivery Systems
Delivery PlatformExample Formulation ComponentTarget GeneAnimal ModelEffective Dose (ED50)Gene KnockdownReference
Lipid Nanoparticle (LNP) DLin-MC3-DMAFactor VIIMouse0.005 mg/kg>80%[3][4]
DLin-MC3-DMATransthyretin (TTR)Non-human primate0.03 mg/kg~85%[3][5]
ALC-0315Factor VIIMouse<1 mg/kg (2-fold > MC3)>90%[6]
Polymer-Based Nanoparticle ChitosanGAPDHMouse1 mg/kgSignificant[7]
Hyperbranched poly(β-amino ester)SurvivinMouse~50% tumor reduction-[8]
GalNAc-siRNA Conjugate ESC-GalNAcTransthyretin (TTR)Non-human primate->95%[5]
Table 2: Toxicity and Safety Profile of siRNA Delivery Systems
Delivery PlatformExample Formulation ComponentAnimal ModelKey Toxicity FindingsNo Observed Adverse Effect Level (NOAEL)Reference
Lipid Nanoparticle (LNP) DLin-MC3-DMAMouseGenerally well-tolerated at therapeutic doses.-[6]
ALC-0315MouseIncreased ALT and bile acids at high doses (5 mg/kg).-[6]
Polymer-Based Nanoparticle ChitosanMouseNon-toxic at effective doses.-[7]
GalNAc-siRNA Conjugate Hao1-targeting siRNARatDose-dependent hepatotoxicity (e.g., increased mitoses, single-cell necrosis).10 mg/kg (unmodified) to ≥120 mg/kg (modified)[9]

Key Experimental Protocols for Therapeutic Window Evaluation

Detailed and standardized methodologies are crucial for the accurate assessment of the therapeutic window of siRNA delivery systems. Below are outlines of key experimental protocols.

In Vivo Efficacy Study: Target Gene Knockdown

Objective: To determine the dose-dependent efficacy of the siRNA therapeutic in reducing the expression of the target gene.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., transgenic mice expressing the human target gene).

  • Dosing: Administer the siRNA formulation intravenously (for LNPs and some polymers) or subcutaneously (for GalNAc conjugates) at a range of doses (e.g., 0.01, 0.1, 1, 5 mg/kg). Include a control group receiving a non-targeting siRNA or vehicle alone.

  • Sample Collection: At specified time points (e.g., 48, 72, 96 hours post-injection), collect blood samples for serum/plasma analysis and euthanize animals to collect target tissues (e.g., liver).

  • mRNA Quantification: Extract total RNA from tissues and perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene.

  • Protein Quantification: For secreted proteins, perform an enzyme-linked immunosorbent assay (ELISA) on serum/plasma samples. For intracellular proteins, perform Western blotting or mass spectrometry on tissue lysates.

  • Data Analysis: Calculate the percentage of gene knockdown relative to the control group for each dose. Plot the dose-response curve and determine the ED50 (the dose at which 50% of the maximum effect is observed).

In Vivo Toxicity Assessment

Objective: To identify and quantify the toxic effects of the siRNA therapeutic across a range of doses.

Methodology:

  • Animal Model and Dosing: Use the same animal model and dosing regimen as in the efficacy study, extending to higher doses if necessary to identify a maximum tolerated dose (MTD).

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Serum Chemistry: At the time of sample collection, analyze serum for markers of liver toxicity (e.g., alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST)) and kidney function (e.g., blood urea (B33335) nitrogen (BUN), creatinine).

  • Cytokine Analysis: To assess acute immune responses, collect blood at early time points (e.g., 2, 6, 24 hours post-injection) and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) using a multiplex immunoassay.[10][11]

  • Histopathology: Collect major organs (liver, spleen, kidneys, heart, lungs) and preserve them in formalin. Embed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the tissues for any pathological changes.

  • Data Analysis: Correlate any observed toxicities with the administered dose to determine the NOAEL (No Observed Adverse Effect Level) and the MTD.

Biodistribution Study

Objective: To determine the tissue and cellular distribution of the siRNA and its delivery vehicle.

Methodology:

  • Labeling: Covalently attach a fluorescent dye (e.g., Cy5) to the siRNA or a lipid component of the LNP.[12]

  • Animal Model and Dosing: Administer the labeled siRNA formulation to animals.

  • In Vivo Imaging: At various time points, use an in vivo imaging system (IVIS) to visualize the whole-body distribution of the fluorescent signal.

  • Ex Vivo Organ Imaging: After the final in vivo scan, euthanize the animals and excise major organs. Image the organs ex vivo to quantify the fluorescent signal in each tissue.

  • Tissue Homogenate Analysis: Homogenize the organs and use a plate reader to quantify the fluorescence, allowing for a more precise measurement of siRNA accumulation.

  • Microscopy: To determine the cellular localization, prepare frozen tissue sections and perform fluorescence microscopy to visualize the labeled siRNA within the tissue architecture. Co-stain with cell-specific markers to identify the cell types that have taken up the siRNA.[12]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the understanding of the evaluation of siRNA therapeutics.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis A Dose-Response Efficacy Study (Target Knockdown) D Determine ED50 (Efficacy) A->D B Dose-Response Toxicity Study (Safety Profile) E Determine NOAEL/MTD (Toxicity) B->E C Biodistribution Study (Tissue/Cellular Localization) F Therapeutic Window (ED50 vs. NOAEL) C->F D->F E->F

Workflow for determining the therapeutic window.

signaling_pathway TTR_gene TTR Gene (in Hepatocyte Nucleus) TTR_mRNA TTR mRNA TTR_gene->TTR_mRNA Transcription TTR_protein TTR Protein (secreted into blood) TTR_mRNA->TTR_protein Translation RISC RISC Complex TTR_mRNA->RISC Disease ATTR Amyloidosis (Protein Misfolding & Aggregation) TTR_protein->Disease siRNA TTR-siRNA (delivered by LNP) siRNA->RISC Degradation mRNA Cleavage & Degradation RISC->Degradation dose_response_logic Dose Increasing Dose of siRNA Therapeutic Efficacy Therapeutic Efficacy (% Gene Knockdown) Dose->Efficacy increases Toxicity Adverse Effects (e.g., ALT elevation) Dose->Toxicity increases Therapeutic_Window Optimal Therapeutic Window Efficacy->Therapeutic_Window defines lower bound Toxicity->Therapeutic_Window defines upper bound

References

Safety Operating Guide

Navigating the Disposal of Lipid 9: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical entities like Lipid 9 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for advanced therapeutic delivery systems. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the inherent characteristics of this compound and the necessary safety precautions. This compound, identified with CAS numbers such as 2036272-50-9 (for Lipid A9), is an ionizable cationic lipid. While specific toxicity data may be limited, it is prudent to handle it as a potentially hazardous substance.

Personal Protective Equipment (PPE): A comprehensive assessment of the Safety Data Sheet (SDS) for the specific this compound in use is the first step. Standard laboratory practices dictate the use of the following PPE:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately if contaminated.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

Engineering Controls: All handling of this compound, especially in its pure form or in volatile organic solvents, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Quantitative Data for Disposal Planning

Effective waste management begins with accurate quantification and characterization of the waste stream. The following table summarizes key parameters to consider when preparing for the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteDue to its chemical nature and potential for biological interaction within LNP formulations, it should be treated as hazardous.
pH of Aqueous Waste Neutralize to pH 6-8To prevent corrosion of drainage systems and minimize environmental impact if drain disposal is permitted for neutralized aqueous solutions (subject to institutional approval).
Organic Solvent Content Segregate from aqueous wasteOrganic solvents have specific disposal requirements and should not be mixed with aqueous waste streams.
Container Fill Level Do not exceed 90% capacityTo prevent spills and allow for vapor expansion.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of waste containing this compound. This protocol is a general guideline and must be adapted to comply with the specific regulations of your institution's Environmental Health and Safety (EHS) office.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must be collected in a designated, clearly labeled hazardous waste container for solids.
  • Liquid Waste (Organic): Unused solutions of this compound in organic solvents (e.g., ethanol, chloroform) must be collected in a separate, compatible, and clearly labeled hazardous waste container for flammable liquids.
  • Liquid Waste (Aqueous): Aqueous solutions containing this compound, such as buffer solutions from experimental procedures, should be collected in a dedicated, labeled container. Do not mix with organic solvent waste.

2. Containerization and Labeling:

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and its CAS number), the primary solvent, and the approximate concentration of the lipid.
  • Keep containers securely sealed at all times, except when adding waste.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
  • Ensure secondary containment is in place for all liquid waste containers to capture any potential leaks.
  • Do not store incompatible waste types together.

4. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
  • Provide the EHS office with a complete and accurate inventory of the waste.
  • Never dispose of this compound or its solutions down the drain unless explicitly permitted by your EHS office for neutralized, dilute aqueous solutions.

Experimental Protocol: Neutralization of Aqueous Waste

For aqueous waste streams containing small residual amounts of this compound, neutralization may be a prerequisite for disposal, as determined by institutional policy.

Objective: To adjust the pH of the aqueous waste to a neutral range (pH 6-8).

Materials:

  • Aqueous waste containing this compound

  • 1 M Hydrochloric Acid (HCl) or a suitable acidic solution

  • 1 M Sodium Hydroxide (NaOH) or a suitable basic solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Place the aqueous waste container in a secondary containment vessel within a chemical fume hood.

  • Add a stir bar and place the container on a stir plate, stirring gently.

  • Measure the initial pH of the solution using a calibrated pH meter or pH strips.

  • If the pH is basic (pH > 8), add 1 M HCl dropwise while continuously monitoring the pH.

  • If the pH is acidic (pH < 6), add 1 M NaOH dropwise while continuously monitoring the pH.

  • Continue adding the neutralizing agent until the pH is stable within the 6-8 range.

  • Record the final pH and label the container as "Neutralized Aqueous Waste."

  • Proceed with the final disposal route as directed by your EHS office.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been generated.

Lipid9_Disposal_Workflow start This compound Waste Generation segregate Segregate Waste Streams start->segregate solid Solid Waste (Gloves, Tips, etc.) segregate->solid Solid liquid_org Liquid Waste (Organic) (e.g., in Ethanol) segregate->liquid_org Liquid (Organic) liquid_aq Liquid Waste (Aqueous) (e.g., in Buffer) segregate->liquid_aq Liquid (Aqueous) container_solid Containerize & Label 'Hazardous Solid Waste' solid->container_solid container_org Containerize & Label 'Hazardous Liquid Waste - Flammable' liquid_org->container_org container_aq Containerize & Label 'Hazardous Liquid Waste - Aqueous' liquid_aq->container_aq store Store in Designated Satellite Accumulation Area container_solid->store container_org->store neutralize Neutralize if Required (pH 6-8) container_aq->neutralize neutralize->store pickup Arrange for EHS Pickup store->pickup end Final Disposal by Licensed Contractor pickup->end

Safeguarding Your Research: Essential Protocols for Handling Lipid 9

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug development, the safety of laboratory personnel is paramount. This guide provides crucial safety and logistical information for handling Lipid 9, a novel lipid-based compound. Adherence to these protocols is essential to minimize risk and ensure a safe research environment. For novel compounds like this compound where specific toxicological data is unavailable, it is critical to treat them as potentially hazardous.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum required PPE includes:

  • Eye and Face Protection : Safety glasses with side shields are mandatory at all times.[2][3] When there is a risk of splashing, safety goggles or a face shield worn over safety glasses should be used.[2][4][5]

  • Protective Clothing : A flame-resistant lab coat is essential to protect against chemical splashes and potential fire hazards.[4][6] Long pants and closed-toe shoes are also required to ensure full body coverage.[2][4]

  • Hand Protection : Disposable nitrile gloves are the minimum requirement for hand protection.[2] For procedures with a higher risk of exposure or when handling concentrated solutions of this compound, double-gloving is recommended.[3][7] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[4][8]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Ensure all containers are clearly labeled with the substance name and any known hazards.[1][4]

Handling Procedures:

  • Preparation : Before starting any experiment, thoroughly review the procedure and ensure all necessary safety equipment is accessible.[1]

  • Engineering Controls : When working with solutions of this compound that may produce aerosols or vapors, conduct all work within a certified chemical fume hood.[4][9]

  • Transferring : Use appropriate tools such as pipettes or dispensers for transferring this compound solutions to avoid direct contact.[4] Never pipette by mouth.[8]

  • Spill Response : In the event of a minor spill, alert colleagues in the area and follow your laboratory's established spill cleanup procedure.[9] For larger spills, evacuate the area and contact your institution's emergency response team.[4]

Disposal Plan: Managing this compound Waste Responsibly

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated from general laboratory waste.[10]

  • Containment : Collect all this compound waste in leak-proof, clearly labeled hazardous waste containers.[10]

  • Disposal : Dispose of this compound waste through your institution's hazardous waste management program.[8][11] Do not pour this compound waste down the drain.[8]

Quantitative Safety Data

As "this compound" is a novel compound, specific quantitative safety data is not yet established. The following table provides general guidance and should be updated as more information becomes available.

ParameterGuideline / RecommendationSource Recommendation
Occupational Exposure Limit (OEL) To be determined. In the absence of data, assume a low OEL and handle with high containment.Conduct a risk assessment based on the properties of similar known lipids and any preliminary in-vitro cytotoxicity data.
Glove Permeation Data For novel lipids, nitrile gloves are a general recommendation.[2] However, specific breakthrough times are unknown. Double-gloving is advised for extended handling.[3][7]Consult glove manufacturer's chemical resistance guides for similar lipid compounds. Consider testing specific glove types if extensive handling is anticipated.
Emergency Eyewash/Shower Must be accessible within 10 seconds of travel time from the handling area. Flush eyes or skin for at least 15 minutes in case of contact.[4]ANSI/ISEA Z358.1 Standard.
Ventilation (Fume Hood) For procedures that may generate aerosols, a face velocity of 80-120 feet per minute (fpm) is recommended.Occupational Safety and Health Administration (OSHA) guidelines for laboratory ventilation.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

Lipid9_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review Protocol & SDS (if available) B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Handle this compound D->E F Spill Occurs? E->F G Follow Spill Protocol F->G Yes H Continue Experiment F->H No G->D I Segregate Waste H->I J Label Hazardous Waste I->J K Store in Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.